PD-L1 inhibitory peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C96H135N21O23S |
|---|---|
Peso molecular |
1983.3 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(3S,6S,9S,15S,18S,21S,27R,30S,33S,36S,39S,42S,45S,48S,50R)-42-(2-aminoethyl)-6-(aminomethyl)-15-(2-amino-2-oxoethyl)-33,36-dibutyl-39-[[1-(carboxymethyl)indol-3-yl]methyl]-50-hydroxy-21-[(4-hydroxyphenyl)methyl]-45-(1H-indol-3-ylmethyl)-18,19,34,37-tetramethyl-3,30-bis(2-methylpropyl)-2,5,8,14,17,20,23,29,32,35,38,41,44,47-tetradecaoxo-25-thia-1,4,7,13,16,19,22,28,31,34,37,40,43,46-tetradecazatricyclo[46.3.0.09,13]henpentacontane-27-carbonyl]amino]acetyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C96H135N21O23S/c1-12-15-26-74-88(131)105-65(37-52(4)5)85(128)111-72(83(126)101-46-79(121)102-64(22-14-3)96(139)140)50-141-51-80(122)103-68(39-55-30-32-58(118)33-31-55)91(134)112(9)54(8)82(125)107-70(43-78(99)120)93(136)116-36-21-29-75(116)89(132)110-71(44-98)87(130)108-67(38-53(6)7)94(137)117-48-59(119)42-77(117)90(133)106-66(40-56-45-100-62-25-19-17-23-60(56)62)86(129)104-63(34-35-97)84(127)109-69(92(135)114(11)76(27-16-13-2)95(138)113(74)10)41-57-47-115(49-81(123)124)73-28-20-18-24-61(57)73/h3,17-20,23-25,28,30-33,45,47,52-54,59,63-72,74-77,100,118-119H,12-13,15-16,21-22,26-27,29,34-44,46,48-51,97-98H2,1-2,4-11H3,(H2,99,120)(H,101,126)(H,102,121)(H,103,122)(H,104,129)(H,105,131)(H,106,133)(H,107,125)(H,108,130)(H,109,127)(H,110,132)(H,111,128)(H,123,124)(H,139,140)/t54-,59+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-,77-/m0/s1 |
Clave InChI |
YZIXAMWYVQPTNK-BFHZYFNMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unleashing the Immune Response: A Technical Guide to the Mechanism of Action of PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Among the most critical targets is the Programmed Death-Ligand 1 (PD-L1), a key protein that cancer cells exploit to evade the immune system. While monoclonal antibodies targeting PD-L1 have shown significant clinical success, a new class of therapeutics—PD-L1 inhibitory peptides—is emerging with potential advantages in tumor penetration and manufacturing costs.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of these peptides, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The PD-1/PD-L1 Immune Checkpoint: A Mechanism of T-Cell Suppression
The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, and its ligand, PD-L1, found on various cells including many cancer cells, serves as a crucial immune checkpoint.[3][4] This engagement delivers an inhibitory signal to the T-cell, leading to a state of exhaustion or anergy. This state is characterized by reduced proliferation, decreased production of essential cytokines like Interferon-gamma (IFN-γ), and diminished cytotoxic activity against tumor cells.[2][5]
Upon PD-1 binding by PD-L1, the intracellular domain of PD-1 recruits the tyrosine phosphatase SHP-2.[6][7] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PLC-γ1, and Akt.[8][9][10] This effectively dampens the anti-tumor immune response, allowing cancer cells to survive and proliferate.[10][11]
Core Mechanism of PD-L1 Inhibitory Peptides
PD-L1 inhibitory peptides are designed to physically block the interaction between PD-1 and PD-L1.[12][13] These peptides, often identified through methods like phage display or computational design, bind with high affinity to PD-L1, typically at the same site as PD-1.[1][14][15] This competitive antagonism prevents PD-1 from engaging with its ligand, thereby interrupting the downstream inhibitory signaling cascade.[5]
By preventing the recruitment and activation of SHP-2, these peptides effectively "release the brakes" on T-cells. The TCR and CD28 signaling pathways remain active, leading to the restoration of critical T-cell effector functions:
-
Increased Proliferation: T-cells can once again multiply in response to tumor antigens.
-
Enhanced Cytokine Production: The secretion of pro-inflammatory cytokines, most notably IFN-γ and TNF-α, is restored.[2][12]
-
Potent Cytotoxicity: The ability of cytotoxic T-lymphocytes (CTLs) to recognize and kill cancer cells is reinvigorated.[12]
Quantitative Data on Inhibitory Peptides
The efficacy of PD-L1 inhibitory peptides is quantified through various biochemical and cell-based assays. Key parameters include the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50). Lower KD and IC50 values indicate higher binding affinity and greater potency, respectively.
| Peptide Name | Target | Assay Type | KD (μM) | IC50 (nM) | Reference |
| PPL-C | PD-L1 | ELISA | 0.75 | - | [15] |
| TPP-1 | PD-L1 | Not Specified | 0.095 | - | [1] |
| Ar5Y_4 | PD-1 | SPR | 1.38 | - | [14][16] |
| C7 (Cyclic) | PD-L1 | Competitive SPR | - | 119 | [12] |
| C12 (Cyclic) | PD-L1 | Competitive SPR | - | 143 | [12] |
| CLP-2 (Linear) | PD-L1 | Competitive SPR | - | 1361 | [12] |
| WANG-004 | PD-1 | SPR | 1.63 | - | [17] |
| WANG-003 | PD-1 | SPR | 3.35 | - | [17] |
Note: Data is compiled from multiple sources for comparison. Assay conditions may vary between studies.
Detailed Experimental Protocols
Accurate characterization of inhibitory peptides relies on robust and standardized experimental protocols. Below are methodologies for two key assays.
This protocol determines the binding kinetics (ka, kd) and affinity (KD) of a peptide inhibitor to its target protein.[18]
Objective: To measure the real-time interaction between an inhibitory peptide (analyte) and immobilized PD-L1 (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein
-
Inhibitory peptide of interest
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Methodology:
-
System Priming: Prime the SPR instrument with running buffer to ensure a stable baseline.
-
Chip Activation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: Inject recombinant PD-L1 (diluted in immobilization buffer to ~50 µg/mL) over the activated surface until the desired immobilization level (e.g., 3000-4000 RU) is reached.[14][18]
-
Deactivation: Block remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared in parallel, undergoing activation and deactivation without ligand immobilization.
-
Analyte Injection (Kinetics Measurement): Prepare a serial dilution of the inhibitory peptide in running buffer (e.g., concentrations ranging from 0.1 µM to 10 µM).
-
Inject each concentration of the peptide over the ligand and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).[17]
-
Regeneration: If necessary, inject a regeneration solution (e.g., 50 mM NaOH) to remove bound analyte between cycles.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
This protocol assesses the functional ability of a peptide inhibitor to restore T-cell activity in the presence of PD-L1-expressing tumor cells.[19][20]
Objective: To measure the peptide-mediated increase in T-cell cytokine production (e.g., IFN-γ) when co-cultured with target cancer cells.
Materials:
-
PD-L1 positive human cancer cell line (e.g., MDA-MB-231, H460)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound
-
Anti-CD3/Anti-CD28 antibodies (for T-cell stimulation)
-
IFN-γ ELISA kit
-
96-well cell culture plates
Methodology:
-
Target Cell Seeding: Seed the PD-L1+ tumor cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.[5]
-
Co-culture Setup: The next day, add PBMCs or T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).[5]
-
Treatment Addition: Add the this compound to the co-culture across a range of concentrations (e.g., 0.1 to 100 µM).
-
Controls:
-
Vehicle Control: Co-culture with vehicle only (e.g., PBS, DMSO).
-
Positive Control: Co-culture with a known anti-PD-L1 antibody.
-
Stimulated Control: Co-culture with anti-CD3/CD28 antibodies to confirm T-cell activation potential.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[5]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-γ concentration against the peptide concentration. The increase in IFN-γ production compared to the vehicle control indicates the peptide's ability to block PD-L1-mediated T-cell suppression.
Conclusion
PD-L1 inhibitory peptides represent a promising class of cancer immunotherapeutics. Their mechanism of action is centered on the direct, high-affinity blockade of the PD-L1/PD-1 interaction, which prevents T-cell exhaustion and restores potent anti-tumor immunity.[12][13] The continued development and optimization of these peptides, particularly through strategies like cyclization to improve stability and activity, hold significant potential for the future of cancer treatment.[12][21][22] Rigorous characterization using the quantitative assays and protocols outlined in this guide is essential for advancing these novel agents from the laboratory to the clinic.
References
- 1. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. T-Cell Activation/ Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]
- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 11. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 20. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel PD-L1 Peptides: A Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a pivotal role in tumor immune evasion. By binding to its receptor, programmed cell death protein 1 (PD-1) on activated T cells, PD-L1 triggers an inhibitory cascade that dampens the anti-tumor immune response.[1][2] Consequently, blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy. While monoclonal antibodies have dominated this space, there is a growing interest in the development of peptide-based inhibitors due to their potential for better tumor penetration, lower immunogenicity, and more straightforward synthesis. This technical guide provides an in-depth overview of the discovery and identification of novel PD-L1 binding peptides, focusing on core methodologies, data interpretation, and the underlying biological pathways.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 on tumor cells and PD-1 on activated T cells initiates a signaling cascade that suppresses T cell function. Upon binding, the tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) of the PD-1 cytoplasmic tail become phosphorylated.[3] This recruits SH2 domain-containing tyrosine phosphatases, SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T cell receptor (TCR) and CD28 pathways, including ZAP70, PI3K, and PKCθ.[3][4][5] The ultimate effect is the inhibition of T cell proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity.[6]
Discovery of Novel PD-L1 Peptides: A General Workflow
The discovery of novel PD-L1 inhibitory peptides typically follows a multi-step process that begins with the screening of large peptide libraries and culminates in in vivo validation.
Quantitative Data Summary of Novel PD-L1 Peptides
The following tables summarize the binding affinities (KD) and inhibitory concentrations (IC50) of several reported PD-L1 binding peptides.
Table 1: Binding Affinities (KD) of Novel PD-L1 Peptides
| Peptide Name | Discovery Method | KD (nM) | Target | Source |
| CLP001 | Phage Display | 534 | Human PD-L1 | [7] |
| CLP002 | Phage Display | 366 | Human PD-L1 | [7] |
| CLP003 | Phage Display | 117 | Human PD-L1 | [7] |
| CLP004 | Phage Display | 544 | Human PD-L1 | [7] |
| PD-L1Pep-1 | Phage Display | 373 | PD-L1 | [8] |
| PD-L1Pep-2 | Phage Display | 281 | PD-L1 | [8] |
| SPAM Peptide | mRNA Display | 119 (unglycosylated), 67 (glycosylated) | Human PD-L1 | [9] |
| PPL-C | Mirror-Image Phage Display | 750 | PD-L1 | [10] |
| WANG-003 | Virtual Screening | 1000-6000 | Human PD-1 | [11] |
| WANG-004 | Virtual Screening | 1000-6000 | Human PD-1 | [11] |
| WANG-005 | Virtual Screening | 1000-6000 | Human PD-1 | [11] |
Table 2: Inhibitory Concentrations (IC50) of Novel PD-L1 Peptides
| Peptide Name | Assay Type | IC50 (nM) | Target Interaction | Source |
| CLP-2 | Protein-based ELISA | 6073 | Human PD-1/PD-L1 | [12] |
| C7 (cyclic) | Protein-based ELISA | 180 | Human PD-1/PD-L1 | [12] |
| C12 (cyclic) | Protein-based ELISA | 440 | Human PD-1/PD-L1 | [12] |
| Peptide-57 | HTRF | 9 | PD-1/PD-L1 | [13] |
| Peptide-71 | HTRF | 7 | PD-1/PD-L1 | [13] |
| BMS-57 | ELISA | 9 | PD-1/PD-L1 | [14] |
| BMS-71 | ELISA | 7 | PD-1/PD-L1 | [14] |
Experimental Protocols
Phage Display for PD-L1 Peptide Screening
Phage display is a powerful technique for selecting peptides with high affinity and specificity to a target protein from a large library.[15][16]
Protocol:
-
Immobilization of Target: Coat microtiter plate wells or magnetic beads with recombinant human PD-L1 protein.
-
Blocking: Block the remaining protein-binding sites on the surface with a blocking agent (e.g., BSA or non-fat milk).
-
Panning: Incubate the phage display peptide library with the immobilized PD-L1. Non-binding phages are washed away.
-
Elution: Elute the bound phages, typically by changing the pH or using a competitive ligand.
-
Amplification: Infect E. coli with the eluted phages and amplify them for the next round of panning.
-
Multiple Rounds of Panning: Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
-
Sequencing and Analysis: Isolate and sequence the DNA from individual phage clones to identify the peptide sequences.
Yeast Surface Display for Peptide Library Screening
Yeast surface display allows for the expression of peptide libraries on the surface of yeast cells, enabling quantitative screening and selection using flow cytometry.[17][18][19][20]
Protocol:
-
Library Construction: Clone the peptide library into a yeast display vector, typically as a fusion to the Aga2p protein.
-
Yeast Transformation: Transform the library into Saccharomyces cerevisiae.
-
Induction of Expression: Induce the expression of the peptide-Aga2p fusion protein.
-
Labeling: Incubate the yeast library with fluorescently labeled PD-L1 protein.
-
FACS Sorting: Use fluorescence-activated cell sorting (FACS) to isolate yeast cells with high fluorescence, indicating strong binding to PD-L1.
-
Enrichment and Analysis: Grow the sorted yeast population and repeat the sorting process for further enrichment. Plasmids from the final enriched population are isolated and sequenced.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[21][22][23][24]
Protocol:
-
Chip Preparation: Immobilize recombinant PD-L1 protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the peptide (analyte) over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide. This generates a sensorgram showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell-Based T-cell Activation Assay
This assay evaluates the ability of a peptide to block the inhibitory effect of PD-L1 on T-cell activation.[2][6][25][26]
Protocol:
-
Co-culture Setup: Co-culture T cells (e.g., human PBMCs or a Jurkat T-cell line) with target cells expressing PD-L1 (e.g., certain cancer cell lines).
-
T-cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or a superantigen.
-
Peptide Treatment: Add the inhibitory peptide at various concentrations to the co-culture.
-
Readout: After a suitable incubation period (e.g., 24-72 hours), measure T-cell activation markers:
-
Cytokine Production: Measure the concentration of cytokines like IFN-γ or IL-2 in the culture supernatant using ELISA.
-
Proliferation: Assess T-cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.
-
Cytotoxicity: If using cytotoxic T lymphocytes and target cancer cells, measure target cell lysis.[25]
-
In Vivo Tumor Models
Animal models are crucial for evaluating the anti-tumor efficacy of candidate peptides.[27][28]
Protocol:
-
Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 in BALB/c mice) subcutaneously into immunocompetent mice.
-
Treatment: Once tumors are established, administer the peptide inhibitor (and control peptides) to the mice, typically via intraperitoneal or intravenous injection.
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, analyze the tumors and immune cell populations. This can include:
-
Immunohistochemistry to assess immune cell infiltration into the tumor.
-
Flow cytometry of splenocytes or tumor-infiltrating lymphocytes to analyze T-cell activation status.
-
Conclusion
The discovery and development of novel PD-L1 inhibitory peptides represent a promising avenue in cancer immunotherapy. The methodologies outlined in this guide, from high-throughput screening to rigorous in vitro and in vivo characterization, provide a robust framework for identifying and validating potent peptide candidates. The quantitative data and detailed protocols serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. As our understanding of the PD-1/PD-L1 pathway deepens, so too will our ability to design and engineer next-generation peptide therapeutics with enhanced efficacy and safety profiles.
References
- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile T cell-based assay to assess therapeutic antigen-specific PD-1-targeted approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 4. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mRNA display discovery of a novel PD-L1 binding peptide (a peptide ligand for PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 11. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PDL1Binder: Identifying programmed cell death ligand 1 binding peptides by incorporating next-generation phage display data and different peptide descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protein Engineering by Yeast Surface Display [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Applications of yeast surface display for protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yeast Surface Display Platform for Rapid Selection of an Antibody Library via Sequential Counter Antigen Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioradiations.com [bioradiations.com]
- 25. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
role of PD-L1 inhibitory peptides in cancer immunotherapy
An In-depth Technical Guide to PD-L1 Inhibitory Peptides in Cancer Immunotherapy
For: Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with monoclonal antibodies (mAbs) targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) axis achieving remarkable clinical success.[1][2] This interaction is a critical mechanism of immune evasion, where PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity.[3][4] While anti-PD-1/PD-L1 mAbs are now a cornerstone of cancer treatment, they possess inherent limitations, including large size, which can limit tumor penetration, high production costs, and potential for immune-related adverse events.[5][6][7]
This has spurred the development of alternative therapeutic modalities, with a growing interest in low-molecular-weight inhibitors such as peptides.[5][8] Peptide-based inhibitors offer several potential advantages, including better tumor penetration, higher specificity, lower immunogenicity, and more cost-effective manufacturing.[7][9][10] These agents aim to disrupt the PD-1/PD-L1 protein-protein interaction (PPI), thereby reinvigorating the anti-tumor immune response.[1][11] This guide provides a comprehensive technical overview of the role, development, and evaluation of PD-L1 inhibitory peptides as a promising class of cancer immunotherapeutics.
Mechanism of Action: Restoring T-Cell Effector Function
The interaction between PD-L1 on a tumor cell and PD-1 on a T cell is the central event that inhibitory peptides are designed to disrupt.
The PD-1/PD-L1 Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex on a tumor cell, activating signals are initiated. However, the concurrent binding of PD-L1 to PD-1 triggers a potent co-inhibitory cascade:
-
Phosphorylation: The cytoplasmic tail of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[12][13] Upon PD-L1 binding, these motifs become phosphorylated.
-
Phosphatase Recruitment: The phosphorylated motifs serve as docking sites for Src homology region 2-containing protein tyrosine phosphatases, primarily SHP-2 (and to some extent SHP-1).[12][14]
-
Dephosphorylation of TCR Effectors: Recruited SHP-2 dephosphorylates and inactivates key downstream signaling components of the TCR pathway, such as ZAP70, PLCγ1, and PI3K.[12][13][14]
-
T-Cell Inhibition: This cascade ultimately abrogates TCR signaling, leading to the inhibition of T-cell activation, proliferation, cytokine release (e.g., IFN-γ, IL-2), and survival, a state often referred to as "T-cell exhaustion".[1][13]
PD-L1 inhibitory peptides function as competitive antagonists. By binding directly to PD-L1 at its interface with PD-1, they physically obstruct the interaction, preventing the initiation of the inhibitory signaling cascade and restoring the T cell's ability to recognize and eliminate cancer cells.[5][15]
Performance of Key PD-L1 Inhibitory Peptides
Numerous PD-L1 inhibitory peptides have been identified, primarily through high-throughput screening methods like phage display. Their efficacy is characterized by binding affinity, blocking activity, and in vivo anti-tumor effects. While a comprehensive list is beyond the scope of this guide, the following table summarizes data for representative peptides described in the literature.
| Peptide Name | Type | Target | Binding Affinity (KD) | Functional Activity (IC50) | In Vivo Efficacy Summary | Reference |
| TPP-1 | Linear | Human PD-L1 | 95 nM | N/A | Reduced tumor growth by 56% in a H460 xenograft mouse model. Increased IFN-γ and granzyme B expression in tumors. | [16] |
| CLP002 | Linear | Human PD-L1 | High Affinity (not quantified) | N/A | Inhibited tumor growth and increased survival in a CT26 tumor-bearing mouse model. Showed better tumor penetration than an antibody. | [5][8][17] |
| C7 & C12 | Cyclic | PD-L1 | N/A | Up to 34-fold improvement in blocking activity over linear parent peptide. | Showed significant anti-tumor activity and improved survival at 0.5 mg/kg in a CT26 mouse model. | [1] |
| PPL-C | D-peptide | PD-L1 | 0.75 µM | N/A | Reduced tumor mass development by 78% in a CT26 mouse model, comparable to an anti-PD-L1 antibody. | [18] |
| mL7N | Linear | PD-1/PD-L1 | N/A | Effective at 10 µM in T-cell reinvigoration assays. | Palmitoylated version (PA-mL7N) significantly curbed tumor growth in a 4T1 syngeneic mouse model. | [11] |
| Ar5Y_4 | Linear | Human PD-1 | 1.38 µM | N/A | Restored the function of suppressed Jurkat T cells in co-culture with HCT116 cells. | [6] |
Experimental Protocols for Peptide Discovery and Validation
The development of PD-L1 inhibitory peptides relies on a suite of standardized biochemical and cell-based assays.
Peptide Discovery: Phage Display Biopanning
Phage display is a powerful technique for screening vast libraries of peptides to find those that bind to a specific target.[19][20]
Methodology:
-
Immobilization: Recombinant human PD-L1 protein is immobilized onto the surface of a microtiter plate well or magnetic beads.[21]
-
Incubation: A phage display library, expressing billions of different peptide sequences on the phage surface, is incubated with the immobilized PD-L1. Phages displaying peptides with affinity for PD-L1 will bind.[19][21]
-
Washing: Non-binding and weakly-binding phages are washed away. The stringency of the washing steps can be increased in subsequent rounds to select for higher-affinity binders.[19]
-
Elution: The specifically bound phages are eluted from the PD-L1 target, typically by using a low pH buffer or a competitive ligand.[19]
-
Amplification: The eluted phages are used to infect a host bacteria (e.g., E. coli), where they replicate, amplifying the pool of PD-L1-binding phages.[21]
-
Iteration: Steps 2-5 are repeated for several rounds (typically 3-4) to enrich the phage pool with high-affinity binders.
-
Sequencing: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequences responsible for binding.
Binding and Competition Assays
A. Enzyme-Linked Immunosorbent Assay (ELISA) This is a plate-based assay to confirm binding and assess the peptide's ability to block the PD-1/PD-L1 interaction.
Methodology:
-
Coating: A 96-well plate is coated with recombinant human PD-L1 protein.
-
Blocking: Unbound sites in the well are blocked with a protein solution like Bovine Serum Albumin (BSA).
-
Competition: The peptide inhibitor (at various concentrations) is pre-incubated with biotinylated recombinant human PD-1 protein.
-
Incubation: The peptide/PD-1 mixture is added to the PD-L1 coated wells. If the peptide binds PD-L1, it will prevent the biotinylated PD-1 from binding.
-
Detection: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to any captured biotinylated PD-1.
-
Readout: A chromogenic substrate (e.g., TMB) is added. The colorimetric signal, read by a plate reader, is inversely proportional to the blocking ability of the peptide. An IC50 value can be calculated.[22]
B. Surface Plasmon Resonance (SPR) SPR is a label-free technique used to measure real-time binding kinetics and determine affinity constants (KD).[23]
Methodology:
-
Immobilization: Recombinant human PD-1 is immobilized on the surface of a sensor chip.[23]
-
Binding Analysis: A solution containing recombinant human PD-L1 is flowed over the chip surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time as a response.
-
Competition Assay: To determine the inhibitory constant (IC50), a fixed concentration of PD-L1 is pre-mixed with varying concentrations of the inhibitory peptide and flowed over the PD-1 chip.[23]
-
Data Analysis: The binding curves are analyzed using kinetic models to calculate association (ka), dissociation (kd), and affinity (KD) constants.[24]
Cell-Based Functional Assays
These assays determine if the peptide can restore T-cell function in a more biologically relevant context.
Methodology:
-
Cell Lines: Two cell lines are used:
-
Target Cells: A cancer cell line engineered to stably express high levels of PD-L1 (e.g., CHO-K1 or Raji cells).[4][25]
-
Effector T-Cells: Jurkat T cells engineered to express PD-1 and a reporter gene (e.g., Luciferase) under the control of the NFAT promoter, which is activated by TCR signaling.[25][26]
-
-
Co-culture: The PD-L1 target cells and PD-1/NFAT-Luciferase Jurkat cells are co-cultured. A TCR activator (e.g., anti-CD3 antibody or an engineered TCR activator on the target cells) is included to provide the primary activation signal.[26]
-
Treatment: The inhibitory peptide is added to the co-culture at various concentrations.
-
Incubation: The cells are incubated (e.g., 6-24 hours) to allow for T-cell activation and reporter gene expression.[4][27]
-
Readout: A luciferase substrate is added, and the resulting luminescence is measured. In the absence of an inhibitor, PD-1/PD-L1 interaction suppresses TCR signaling and thus luciferase expression. An effective peptide will block this suppression, leading to a dose-dependent increase in the luminescent signal.[28]
Advantages and Challenges
Peptide-based inhibitors present a distinct set of advantages and challenges compared to monoclonal antibodies.
Advantages:
-
Enhanced Tumor Penetration: Due to their small size, peptides can potentially penetrate dense tumor tissue more effectively than large antibodies.[5][7][10]
-
High Specificity and Affinity: Peptides can be developed to have high specificity and affinity for their targets, leading to potent activity and fewer off-target effects.[9][29]
-
Lower Production Cost: Chemical synthesis of peptides is generally less complex and costly than the production of recombinant antibodies in mammalian cell culture.[6]
-
Lower Immunogenicity: Peptides are typically less immunogenic than full-length antibodies, potentially reducing the risk of anti-drug antibody formation.[7]
-
Tunable Properties: The pharmacokinetic properties of peptides can be readily modified through chemical alterations like cyclization or PEGylation to improve stability and half-life.[1]
Challenges:
-
Proteolytic Instability: Linear peptides are often susceptible to rapid degradation by proteases in the bloodstream, leading to a short half-life.[1][9]
-
Renal Clearance: The small size of peptides can lead to rapid clearance by the kidneys.
-
Structural Flexibility: Unstructured linear peptides can have lower binding affinity compared to more rigid structures.[20]
-
Oral Bioavailability: Peptides are generally not orally bioavailable and require parenteral administration.
Strategies like peptide cyclization (to increase stability and conformational rigidity) and conjugation to half-life extension moieties (like albumin-binding domains) are actively being employed to overcome these limitations.[1][11]
Conclusion and Future Directions
PD-L1 inhibitory peptides represent a highly promising therapeutic strategy in cancer immunotherapy. They offer a compelling alternative to monoclonal antibodies, with distinct advantages in tumor penetration and manufacturing. The primary hurdles of stability and half-life are being actively addressed through innovative chemical modifications, such as macrocyclization.[1] As discovery platforms like phage display continue to yield potent and specific binders, and as peptide engineering strategies mature, these molecules are poised to become a significant component of the next generation of cancer treatments. Future research will likely focus on novel delivery systems, oral peptide formulations, and combination therapies where the deep tumor penetration of peptides can synergize with other anti-cancer agents.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic PD-L1 Regulation Shapes Tumor Immune Escape and Response to Immunotherapy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice [mdpi.com]
- 12. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 21. Phage display - Wikipedia [en.wikipedia.org]
- 22. raybiotech.com [raybiotech.com]
- 23. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. invivogen.com [invivogen.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. worldwide.promega.com [worldwide.promega.com]
- 28. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 29. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Peptides: A Technical Guide to PD-L1 Inhibitory Peptides Versus Monoclonal Antibodies in Oncology
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis has emerged as a cornerstone of treatment for a multitude of malignancies. While monoclonal antibodies (mAbs) have pioneered this therapeutic strategy and achieved remarkable clinical success, a new class of molecules—PD-L1 inhibitory peptides—is gaining significant traction. This technical guide provides an in-depth comparison of PD-L1 inhibitory peptides and monoclonal antibodies, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective advantages, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
PD-L1 inhibitory peptides present a compelling alternative to monoclonal antibodies, offering distinct advantages in several key areas. Their smaller molecular size facilitates superior tumor penetration, a critical factor in targeting solid tumors.[1][2] Furthermore, peptides are associated with lower manufacturing costs and reduced immunogenicity, addressing two of the major limitations of antibody-based therapies.[3][4][5] While monoclonal antibodies currently exhibit higher binding affinities, ongoing research into peptide engineering, such as macrocyclization, is closing this gap. This guide will delve into the specifics of these comparisons, providing the necessary data and methodologies to evaluate these two important classes of cancer immunotherapeutics.
Quantitative Comparison of PD-L1 Inhibitory Peptides and Monoclonal Antibodies
The following tables summarize key quantitative data for representative PD-L1 inhibitory peptides and monoclonal antibodies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Molecule | Type | Target | Binding Affinity (K D) | Reference |
| TPP-1 | Peptide | PD-L1 | 95 nM | [6] |
| PPL-C | Peptide | PD-L1 | 0.75 µM (binding rate) | [4][7] |
| PD-L1Pep-1 | Peptide | PD-L1 | ~373 nM | [8] |
| PD-L1Pep-2 | Peptide | PD-L1 | ~281 nM | [8] |
| Pembrolizumab | mAb | PD-1 | 27.0 pM | [9] |
| Avelumab | mAb | PD-L1 | 42.1 pM | [9] |
| Nivolumab | mAb | PD-1 | - | |
| Atezolizumab | mAb | PD-L1 | - | |
| Durvalumab | mAb | PD-L1 | - | |
| Natural Interaction | Protein-Protein | PD-1/PD-L1 | 0.77–8.2 μM | [9] |
| Table 1: Comparison of Binding Affinities |
| Molecule | Type | Assay | IC 50 /EC 50 | Reference |
| Peptide-71 | Macrocyclic Peptide | HTRF Binding Assay | 7 nM | [10] |
| Peptide-57 | Macrocyclic Peptide | Cell-based Assay | 566 nM | [2] |
| Peptide-71 | Macrocyclic Peptide | Cell-based Assay | 293 nM | [2] |
| Peptide-99 | Macrocyclic Peptide | Cell-based Assay | 6.30 µM | [2] |
| CLV3 | Domain Antibody | PD-1/PD-L1 Blockade | 15.5 nM | [11] |
| Anti-human PD-L1 mAb | mAb | PD-1/PD-L1 Blockade | 36.76 nM | [12] |
| Nivolumab | mAb | Functional Assay | 76.17 ng/ml | [13] |
| Pembrolizumab | mAb | Functional Assay | 39.90 ng/ml | [13] |
| Atezolizumab | mAb | Functional Assay | 6.46 ng/ml | [13] |
| Avelumab | mAb | Functional Assay | 6.15 ng/ml | [13] |
| Durvalumab | mAb | Functional Assay | 7.64 ng/ml | [13] |
| Durvalumab | mAb | Cell-based Assay | 0.199 nM | [2] |
| Nivolumab | mAb | Cell-based Assay | 1.27 nM | [2] |
| Table 2: Comparison of In Vitro Efficacy |
| Treatment | Type | In Vivo Model | Tumor Growth Inhibition | Reference |
| TPP-1 | Peptide | H460 Xenograft | 56% lower than control | [3] |
| PD-L1 Antibody | mAb | H460 Xenograft | 71% lower than control | [3] |
| PPL-C | Peptide | CT26 Syngeneic | 78% reduction vs control | [4][7] |
| Anti-PD-L1 Antibody | mAb | CT26 Syngeneic | 77% reduction vs control | [4][7] |
| MIH6 | mAb | Mouse Tumor Model | >90% | [14] |
| 10F.9G2 | mAb | Mouse Tumor Model | Slight effect | [14] |
| Table 3: Comparison of In Vivo Efficacy |
Core Advantages of PD-L1 Inhibitory Peptides
Enhanced Tumor Penetration
The significantly smaller molecular weight of peptides compared to monoclonal antibodies is a key advantage, enabling better penetration into the dense tumor microenvironment.[1][3] This is particularly crucial for effectively targeting solid tumors where the diffusion of large molecules like antibodies can be limited.[2]
Reduced Immunogenicity
Therapeutic proteins, including monoclonal antibodies, can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs).[13][15] ADAs can neutralize the therapeutic agent, alter its pharmacokinetic profile, and in some cases, cause adverse events.[15] Peptides are generally considered to be less immunogenic than large proteins like antibodies.[4]
Lower Manufacturing Costs
The production of monoclonal antibodies is a complex and expensive process involving large-scale mammalian cell culture and extensive purification steps.[5][16] In contrast, peptides can be chemically synthesized, which is a more cost-effective and scalable manufacturing process.[3]
Favorable Pharmacokinetics and Oral Bioavailability
Peptides typically have shorter half-lives than monoclonal antibodies, which can be advantageous in managing immune-related adverse events.[5] While most peptide drugs are administered parenterally, advances in peptide engineering are paving the way for oral formulations, which would significantly improve patient convenience and compliance.[17][18] The oral bioavailability of monoclonal antibodies is negligible.[5]
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune destruction.[19] Inhibitory peptides and monoclonal antibodies block this interaction, thereby restoring the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Key Experimental Methodologies
This section provides an overview of the essential experimental protocols used to discover, characterize, and evaluate PD-L1 inhibitory peptides and monoclonal antibodies.
Phage Display for Peptide Discovery
Phage display is a powerful technique for identifying peptides that bind to a specific target from a large library of variants.
Caption: A simplified workflow for discovering PD-L1 binding peptides using phage display.
Detailed Protocol:
-
Target Immobilization: Recombinant human PD-L1 protein is immobilized on the surface of microtiter plate wells.
-
Biopanning: The phage display peptide library is incubated with the immobilized PD-L1.
-
Washing: Non-bound phages are removed by a series of washing steps.
-
Elution: Bound phages are eluted, typically by a low pH buffer.
-
Amplification: The eluted phages are used to infect E. coli for amplification.
-
Iterative Selection: The amplified phages are used for subsequent rounds of panning to enrich for high-affinity binders.
-
Sequencing and Analysis: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the peptide sequences.[17]
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Detailed Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human PD-L1 (the ligand) is covalently immobilized onto the sensor chip surface. A reference channel is prepared without the ligand to control for non-specific binding.[3][19]
-
Analyte Injection: A series of concentrations of the PD-L1 inhibitory peptide or monoclonal antibody (the analyte) are injected over the ligand-immobilized and reference surfaces.[3]
-
Data Acquisition: The binding is monitored in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.
-
Regeneration: The sensor surface is regenerated between analyte injections to remove bound analyte.
-
Data Analysis: The sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).[3]
In Vitro T-Cell Activation Assay
These assays are crucial for determining the functional activity of PD-L1 inhibitors in restoring T-cell function.
Caption: Workflow for an in vitro T-cell activation assay.
Detailed Protocol:
-
Cell Preparation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) and culture a PD-L1-expressing cancer cell line.[20]
-
Co-culture: Seed the cancer cells in a 96-well plate. Add the T cells at a specific effector-to-target (E:T) ratio.
-
Treatment: Add serial dilutions of the this compound or monoclonal antibody to the co-culture.
-
Stimulation: A T-cell stimulus (e.g., anti-CD3 antibody) can be added to provide a primary activation signal.[20]
-
Incubation: The co-culture is incubated for a period of 24 to 72 hours.
-
Analysis:
3D Tumor Spheroid Penetration Assay
This assay provides a more physiologically relevant model to assess the ability of a therapeutic agent to penetrate a solid tumor mass compared to traditional 2D cell culture.
Detailed Protocol:
-
Spheroid Formation: Tumor cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.[22][23]
-
Treatment: The mature spheroids are treated with fluorescently labeled PD-L1 inhibitory peptides or monoclonal antibodies.
-
Incubation: The spheroids are incubated for various time points to allow for penetration of the therapeutic agent.
-
Imaging: The spheroids are imaged using confocal microscopy to visualize the penetration depth of the fluorescently labeled agent.[24]
-
Quantification: Image analysis software is used to quantify the fluorescence intensity at different depths within the spheroid, providing a measure of penetration.[22]
Immunogenicity Assessment
Evaluating the potential for a therapeutic to induce an anti-drug antibody (ADA) response is a critical component of preclinical and clinical development.[25]
Detailed Protocol (ELISA-based ADA assay):
-
Plate Coating: The this compound or monoclonal antibody is coated onto a microtiter plate.
-
Sample Incubation: Patient serum samples are added to the wells and incubated. If ADAs are present, they will bind to the coated therapeutic.
-
Washing: The plate is washed to remove unbound serum components.
-
Detection: A secondary antibody that detects human antibodies (e.g., anti-human IgG) conjugated to an enzyme (e.g., HRP) is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is proportional to the amount of ADAs in the sample.[15]
Future Directions and Conclusion
PD-L1 inhibitory peptides represent a promising and rapidly advancing class of cancer immunotherapeutics. While monoclonal antibodies have established the clinical efficacy of PD-1/PD-L1 blockade, peptides offer the potential to overcome some of the key limitations of antibody-based therapies, including poor tumor penetration and high manufacturing costs.[2][5]
Future research will likely focus on several key areas:
-
Improving Peptide Affinity and Stability: The development of cyclic peptides and other chemical modifications to enhance binding affinity and in vivo stability will be crucial for clinical translation.
-
Oral Formulations: The successful development of orally bioavailable PD-L1 inhibitory peptides would represent a major breakthrough in cancer immunotherapy, significantly improving patient quality of life.[17]
-
Combination Therapies: Exploring the synergistic effects of PD-L1 inhibitory peptides with other cancer treatments, such as chemotherapy, targeted therapy, and other immunotherapies, will be a key area of investigation.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Checkpoint PD-1/PD-L1: Is There Life Beyond Antibodies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDL1Binder: Identifying programmed cell death ligand 1 binding peptides by incorporating next-generation phage display data and different peptide descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seeing is believing: anti-PD-1/PD-L1 monoclonal antibodies in action for checkpoint blockade tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Anti-PD-L1 Human Domain Antibodies for Cancer Immunotherapy [frontiersin.org]
- 12. Discovery of Anti-PD-L1 Human Domain Antibodies for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Assessment and Reporting of the Clinical Immunogenicity of Therapeutic Proteins and Peptides—Harmonized Terminology and Tactical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refining PD-1/PD-L1 assessment for biomarker-guided immunotherapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 22. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of PD-L1 Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, there is a growing interest in the development of peptide-based inhibitors. Peptides offer several potential advantages, including smaller size, better tumor penetration, and lower manufacturing costs.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PD-L1 binding peptides, detailing the key structural features that govern their binding affinity and functional activity. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Concepts in PD-L1 Peptide Inhibition
The interaction between PD-1 on activated T cells and PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses the anti-tumor immune response.[3][4] Peptide inhibitors are designed to disrupt this interaction, thereby "releasing the brakes" on the immune system and allowing T cells to recognize and eliminate cancer cells. The development of potent and specific PD-L1 binding peptides relies on a thorough understanding of the structural basis of the PD-1/PD-L1 interaction and the key residues that mediate this binding.
Structure-Activity Relationship of PD-L1 Binding Peptides
The affinity and inhibitory activity of peptides targeting PD-L1 are dictated by their amino acid sequence, conformation, and overall structure. Key insights into the SAR of these peptides have been gleaned from techniques such as phage display, structural biology, and computational modeling.
Key Structural Features for PD-L1 Binding:
-
Hydrophobic Interactions: The PD-1/PD-L1 binding interface features a significant hydrophobic core. Peptides that effectively mimic this often incorporate hydrophobic residues that can engage with key pockets on the PD-L1 surface.[5]
-
Key Amino Acid Residues: Molecular docking and mutagenesis studies have identified several critical residues on PD-L1 that are essential for peptide binding. These include Tyr56, Asp122, and Lys124.[6] Peptides designed to interact with these "hotspot" residues tend to exhibit higher affinity.
-
Cyclization: The cyclization of linear peptides has been shown to be a highly effective strategy for improving their bioactivity and serum stability.[7] Cyclic peptides often have a more constrained conformation, which can pre-organize the key binding residues into an optimal orientation for interacting with PD-L1, leading to a significant increase in binding affinity and blocking activity.[7]
Quantitative Data on PD-L1 Binding Peptides
The following tables summarize the binding affinities and functional activities of representative linear and cyclic peptides that have been reported to inhibit the PD-1/PD-L1 interaction.
Table 1: Binding Affinities of Linear Peptides Targeting PD-L1
| Peptide Name | Sequence | Modification | Binding Affinity (Kd) | IC50 | Citation |
| CLP002 | - | - | - | 6073 nM | [7] |
| nABP284 | - | - | 11.8 µM | - | [8] |
| WANG-003 | FRWWR-NH2 | Amidation | 1-6 µM | - | [9] |
| WANG-004 | - | - | 1-6 µM | - | [9] |
| WANG-005 | - | - | 1-6 µM | - | [9] |
Table 2: Binding Affinities of Cyclic Peptides Targeting PD-L1
| Peptide Name | Sequence | Modification | Binding Affinity (Kd) | IC50 | Citation |
| C7 | - | Cyclized | - | 180 nM | [7] |
| C12 | - | Cyclized | - | 440 nM | [7] |
| JMPDP-027 | - | Cyclized | - | 5.9 nM (EC50) | [10] |
| PD-1-0520 | - | Cyclized | - | 17.3 µM (A375 cells), 14.3 µM (HCT116 cells) | [11] |
| BMS-57 | - | Macrocyclic | < 0.1 µM | 7.68 nM | [12][13] |
| BMS-71 | - | Macrocyclic | < 0.1 µM | - | [12] |
Experimental Protocols
The discovery and characterization of PD-L1 binding peptides involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Phage Display Biopanning for Peptide Discovery
Phage display is a powerful technique for identifying novel peptides that bind to a target protein from a large, random library.[14][15]
Protocol:
-
Target Immobilization: Recombinant human PD-L1 protein is immobilized on a solid support, such as magnetic beads or the wells of a microtiter plate.
-
Library Incubation: A phage display peptide library is incubated with the immobilized PD-L1 to allow for binding.
-
Washing: Unbound phages are removed through a series of washing steps. The stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
Elution: Bound phages are eluted from the PD-L1 protein, typically by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting a bacterial host (e.g., E. coli).
-
Iterative Rounds: The amplified phages are used for subsequent rounds of biopanning (typically 3-5 rounds) to enrich for high-affinity binders.
-
Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the peptide sequences responsible for binding to PD-L1.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[16][17]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated to allow for the covalent immobilization of the ligand.
-
Ligand Immobilization: Recombinant human PD-L1 protein (the ligand) is injected over the activated sensor chip surface until the desired immobilization level is reached. A reference flow cell is typically prepared without the ligand to subtract non-specific binding.
-
Analyte Injection: The peptide of interest (the analyte) is injected at various concentrations over both the ligand and reference flow cells.
-
Data Acquisition: The binding of the peptide to PD-L1 is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[16]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Blockade
HTRF is a robust, high-throughput assay used to quantify the inhibition of the PD-1/PD-L1 interaction by a test compound, such as a peptide.[18][19]
Protocol:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each tagged with a different component of a FRET pair (e.g., a donor fluorophore and an acceptor fluorophore), are prepared in an assay buffer.
-
Assay Plate Setup: The test peptide is serially diluted and added to the wells of a microtiter plate.
-
Protein Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the peptide.
-
FRET Measurement: In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. In the presence of an inhibitory peptide, this interaction is disrupted, leading to a decrease in the FRET signal.
-
Data Analysis: The HTRF signal is measured using a plate reader, and the IC50 value of the peptide is calculated by plotting the signal against the peptide concentration.[20]
T-Cell Co-culture Assay for Functional Activity
This cell-based assay assesses the ability of a PD-L1 binding peptide to restore T-cell function in the presence of PD-L1-expressing cancer cells.[21][22]
Protocol:
-
Cell Culture: A T-cell line (e.g., Jurkat cells) engineered to express PD-1 and a reporter gene (e.g., luciferase under the control of an NFAT-responsive promoter) is co-cultured with a cancer cell line that expresses PD-L1.
-
Peptide Treatment: The co-culture is treated with various concentrations of the test peptide.
-
T-Cell Activation: The T cells are stimulated with an activating signal (e.g., anti-CD3 and anti-CD28 antibodies).
-
Reporter Gene Assay: The activation of the T cells is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). In the absence of an inhibitory peptide, the interaction between PD-1 and PD-L1 will suppress T-cell activation, resulting in a low reporter signal. A potent peptide will block this interaction and restore T-cell activation, leading to a high reporter signal.
-
Cytokine Measurement: The supernatant from the co-culture can be collected to measure the levels of cytokines produced by the activated T cells, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), typically by ELISA.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the process of peptide inhibitor development, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow.
Conclusion
The development of peptide-based inhibitors targeting the PD-L1/PD-1 axis represents a promising frontier in cancer immunotherapy. A deep understanding of the structure-activity relationships, driven by robust experimental data and computational insights, is paramount for the rational design of potent and selective peptide therapeutics. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing this exciting field. Continued exploration of peptide modifications, such as cyclization and the incorporation of non-natural amino acids, will undoubtedly lead to the discovery of next-generation immunotherapies with improved efficacy and safety profiles.
References
- 1. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
- 9. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PDL1Binder: Identifying programmed cell death ligand 1 binding peptides by incorporating next-generation phage display data and different peptide descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biopanning of Phage Display Libraries [cellorigins.com]
- 16. benchchem.com [benchchem.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. revvity.com [revvity.com]
- 19. aurorabiolabs.com [aurorabiolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. spandidos-publications.com [spandidos-publications.com]
The Architect's Guide to Immunity: An In-depth Technical Whitepaper on the In Silico Design of PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, they are not without limitations, including potential immunogenicity and suboptimal tumor penetration. This has spurred the development of smaller, peptide-based inhibitors. This technical guide provides a comprehensive overview of the in silico methodologies employed in the rational design of potent and specific PD-L1 inhibitory peptides. We will delve into the core computational techniques, from virtual screening and molecular docking to peptide optimization, and detail the essential experimental protocols for their validation.
The PD-1/PD-L1 Signaling Axis: A Target for Cancer Immunotherapy
The interaction between PD-1, expressed on the surface of activated T cells, and PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that dampens T-cell activity, leading to immune evasion.[1][2] Blocking this interaction can restore the anti-tumor immune response.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by a rationally designed peptide.
The In Silico Design Workflow: A Blueprint for Peptide Discovery
The computational design of PD-L1 inhibitory peptides follows a structured workflow, beginning with the identification of a target and culminating in experimentally validated lead candidates. This multi-step process leverages a suite of computational tools to accelerate the discovery pipeline.
This workflow integrates various computational techniques to efficiently identify and refine potential peptide inhibitors before committing to resource-intensive experimental validation.[3][4]
Quantitative Data Summary of PD-L1 Inhibitory Peptides
The following tables summarize the quantitative data for a selection of in silico designed and experimentally validated PD-L1 inhibitory peptides.
Table 1: Linear and Modified Peptide Inhibitors of PD-L1
| Peptide Name | Sequence/Modification | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| CLP-2 | - | PD-L1 | 6073 | - | [5] |
| WANG-003 | - | PD-1 | - | ~1000-6000 | [6] |
| WANG-004 | - | PD-1 | - | ~1000-6000 | [6] |
| WANG-005 | - | PD-1 | - | ~1000-6000 | [6] |
| PPL-C | - | PD-L1 | - | 750 | [7] |
| Ar5Y_4 | - | PD-1 | - | 1380 | [7] |
Table 2: Cyclic Peptide Inhibitors of PD-L1
| Peptide Name | Sequence/Modification | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| pep-57 | Macrocyclic | PD-L1 | 7.68 - 9 | 19.88 | [2][8] |
| pep-71 | Macrocyclic | PD-L1 | 7 | - | [2] |
| C7 | Cyclic (Disulfide) | PD-L1 | 180 | - | [5] |
| C12 | Cyclic (Disulfide) | PD-L1 | 440 | - | [5] |
| JMPDP-019 | Cyclic | PD-L1 | 14.6 | - | [1] |
| JMPDP-027 | Cyclic | PD-L1 | 13.4 | - | [1] |
| PD-1/PD-L1-IN 3 | Macrocyclic | PD-L1 | 5.60 | - | [7] |
| (L11) | PD-L1(111-127)(Y112C-I126C) | PD-1 | - | Strong Affinity | [9][10] |
Table 3: Molecular Docking Scores of PD-L1 Inhibitors
| Compound/Peptide | PDB ID of PD-L1 | Docking Score (kcal/mol) | Reference(s) |
| Various Small Molecules | 5N2F | -10.734 to -10.398 | [11] |
| 29 BMS Inhibitors | 5NIU, 5N2F | Good agreement with experimental data | [12][13] |
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for PD-L1 Binding
This protocol outlines a competitive ELISA to screen for peptides that inhibit the PD-1/PD-L1 interaction.
Materials:
-
High-binding 96-well microplates
-
Recombinant human PD-L1 protein
-
Biotinylated recombinant human PD-1 protein
-
Peptide inhibitors (at various concentrations)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Dilution Buffer (for antibodies and peptides)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human PD-L1 (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[14][15][16]
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.[15][17]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C.[17]
-
Washing: Wash the plate 3 times with Wash Buffer.[17]
-
Inhibitor Incubation: Add 100 µL of various concentrations of the peptide inhibitor to the wells and incubate for 30 minutes at room temperature.
-
PD-1 Incubation: Add 100 µL of biotinylated human PD-1 to the wells (at a pre-determined optimal concentration) and incubate for 1 hour at 37°C.[17]
-
Washing: Wash the plate 3 times with Wash Buffer.[17]
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.[18]
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[19]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the peptide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the determination of binding kinetics (ka, kd) and affinity (KD) of a peptide inhibitor to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein (ligand)
-
Peptide inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (if required, e.g., mild acid or base)
Procedure:
-
System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.[20]
-
Inject the recombinant human PD-L1 protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.[20]
-
A reference flow cell should be prepared in the same way but without the ligand.
-
-
Analyte Injection (Kinetic Analysis):
-
Prepare a series of dilutions of the peptide inhibitor in running buffer.
-
Inject each concentration of the peptide over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
-
Regeneration: If necessary, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]
-
Cell-Based T-Cell Activation/Co-culture Assay
This protocol outlines a method to assess the functional ability of a peptide inhibitor to block PD-L1-mediated T-cell suppression using a co-culture system.
Materials:
-
PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator, or a cancer cell line with high PD-L1 expression).[8][21]
-
PD-1 expressing effector T-cells (e.g., Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter, or primary human PBMCs).[5][8]
-
Peptide inhibitor
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (if using reporter cells)
-
Luminometer or flow cytometer
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.[1][9]
-
Inhibitor Addition: Prepare serial dilutions of the peptide inhibitor in cell culture medium and add them to the wells containing the target cells.[12]
-
Co-culture: Add the PD-1 expressing effector T-cells to the wells at a desired effector-to-target ratio (e.g., 10:1).[12]
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for a period sufficient for T-cell activation (typically 6-24 hours for reporter assays, or longer for primary T-cell assays).[1][12]
-
Readout:
-
Luciferase Reporter Assay: If using NFAT-luciferase reporter Jurkat cells, add the luciferase assay reagent to each well and measure the luminescence using a luminometer. An increase in luminescence indicates T-cell activation and successful blockade of the PD-1/PD-L1 interaction.[1][8]
-
Primary T-Cell Activation: If using primary T-cells (e.g., PBMCs), assess T-cell activation by measuring cytokine release (e.g., IFN-γ, IL-2) in the supernatant by ELISA, or by analyzing the expression of activation markers (e.g., CD69, CD25) on T-cells via flow cytometry.[2][5][22]
-
-
Data Analysis: Plot the measured signal (luminescence, cytokine concentration, or marker expression) against the inhibitor concentration to determine the EC50 value.
Conclusion
The in silico design of PD-L1 inhibitory peptides represents a promising avenue for the development of next-generation cancer immunotherapies. By leveraging computational tools for virtual screening, molecular modeling, and peptide optimization, researchers can rapidly identify and refine potent and specific peptide candidates. The experimental protocols detailed in this guide provide a framework for the robust validation of these computationally designed molecules. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel peptide-based therapeutics targeting the PD-1/PD-L1 pathway and other challenging protein-protein interactions in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. invivogen.com [invivogen.com]
- 5. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4.9. PD-1/PD-L1 Blockade Bioassay [bio-protocol.org]
- 8. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. invivogen.com [invivogen.com]
- 11. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD-L1 Inhibitor Screening ELISA Kit | ABIN2762507 [antibodies-online.com]
- 15. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 16. biomol.com [biomol.com]
- 17. ulab360.com [ulab360.com]
- 18. ibl-america.com [ibl-america.com]
- 19. affbiotech.cn [affbiotech.cn]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. research.setu.ie [research.setu.ie]
- 22. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
Phage Display for the Discovery of PD-L1 Inhibitory Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Blocking the PD-1/PD-L1 interaction can reinvigorate the host's anti-tumor immune response, a strategy that has revolutionized cancer therapy. While monoclonal antibodies targeting this pathway have demonstrated significant clinical success, there is a growing interest in developing smaller, peptide-based inhibitors due to their potential for better tumor penetration, lower manufacturing costs, and reduced immunogenicity.[1][2] Phage display has emerged as a powerful technology for the high-throughput screening and identification of novel peptide inhibitors targeting the PD-1/PD-L1 axis.[3] This guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis involved in using phage display to discover and characterize PD-L1 inhibitory peptides.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, delivers an inhibitory signal to the T cell, suppressing its proliferation and cytokine secretion.[4][5] This leads to T cell "exhaustion" and allows the tumor to escape immune destruction.[1] Inhibitory peptides discovered through phage display can block this interaction, thereby restoring T cell effector functions.
Experimental Workflow: From Library to Lead Candidate
The process of discovering PD-L1 inhibitory peptides using phage display involves several key stages, from screening a vast library of peptides to characterizing the functional activity of promising candidates.
Detailed Experimental Protocols
Biopanning of Phage Display Libraries
Biopanning is an iterative affinity selection process used to enrich a phage library for clones that bind to the target molecule.[3]
-
Immobilization of Target: Recombinant human or mouse PD-L1 protein is immobilized on a solid support, such as the wells of a 96-well plate or magnetic beads.[6][7]
-
Incubation: The phage display library (e.g., Ph.D.-12 from New England Biolabs) is incubated with the immobilized PD-L1 to allow for binding.[8]
-
Washing: A critical step to remove non-specifically or weakly bound phages. The stringency of the washing buffer (e.g., increasing concentrations of Tween-20 in TBS) is typically increased in successive rounds of biopanning.[7]
-
Elution: The specifically bound phages are eluted from the target, often by using a low pH buffer (e.g., glycine-HCl, pH 2.2) or a competitive ligand.[8]
-
Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli ER2738) to amplify the enriched phage population for the next round of panning.[3]
-
Iteration: This process is typically repeated for 3-5 rounds to achieve significant enrichment of high-affinity binders.[7]
Identification of PD-L1 Binding Peptides
-
Phage ELISA: After several rounds of biopanning, individual phage clones are picked and tested for their binding to immobilized PD-L1 using an enzyme-linked immunosorbent assay (ELISA).[9] An anti-M13 antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
DNA Sequencing: Phage clones that show positive results in the ELISA are subjected to DNA sequencing to identify the encoded peptide sequence.[10]
Characterization of Synthetic Peptides
Identified peptide sequences are chemically synthesized for further characterization.
-
Binding Affinity and Specificity:
-
ELISA: The binding of synthetic peptides (often biotinylated or fused to a tag) to immobilized PD-L1 is quantified.[11]
-
Surface Plasmon Resonance (SPR): This technique provides quantitative data on the binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]
-
Flow Cytometry: The binding of fluorescently labeled peptides to PD-L1-expressing cancer cells can be assessed.[13][14] This also allows for testing specificity by using PD-L1 negative cell lines as controls.
-
-
PD-1/PD-L1 Blockade Assays:
In Vitro Functional Assays
These assays determine if the peptides can translate their binding and blocking activities into a biological response.
-
T-cell Activation Assays:
-
Mixed Lymphocyte Reaction (MLR): The ability of the peptide to restore the proliferation of T cells that are co-cultured with PD-L1-expressing cells is measured.[11]
-
Cytokine Release Assays: The secretion of cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), by T cells is quantified by ELISA or other immunoassays after co-culture with tumor cells in the presence of the peptide.[13][14]
-
In Vivo Antitumor Efficacy
The therapeutic potential of lead peptides is evaluated in animal models.
-
Syngeneic Mouse Models: Tumor-bearing mice (e.g., CT26 or B16-F10 tumor models) are treated with the inhibitory peptides.[1][13] Tumor growth is monitored over time, and survival rates are recorded.
-
Immunohistochemistry (IHC): Tumors from treated and control animals are analyzed for the infiltration of immune cells, such as CD8+ T cells.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for several PD-L1 inhibitory peptides discovered through phage display and other methods.
Table 1: Binding Affinities of PD-L1 Inhibitory Peptides
| Peptide Name | Sequence | Target | Binding Affinity (KD/IC50) | Assay Method | Reference |
| PD-L1Pep-1 | CLQKTPKQC | PD-L1 | ~373 nM | Not Specified | [13] |
| PD-L1Pep-2 | CVRARTR | PD-L1 | ~281 nM | Not Specified | [13] |
| TPP-1 | Not Specified | PD-L1 | ~95 nM | Not Specified | [11] |
| PPL-C | Not Specified | PD-L1 | 0.75 µM | Not Specified | [9] |
| B8.4 | Not Specified | PD-1 | 0.1 µM | Not Specified | [16][17] |
| C7 | Cyclic Peptide | Human PD-L1 | 180 nM (IC50) | Protein-based blocking assay | [18] |
| C12 | Cyclic Peptide | Human PD-L1 | 440 nM (IC50) | Protein-based blocking assay | [18] |
| CLP-2 (Parent) | Linear Peptide | Human PD-L1 | 6073 nM (IC50) | Protein-based blocking assay | [18] |
Table 2: Functional Activity of PD-L1 Inhibitory Peptides
| Peptide Name | In Vitro Activity | In Vivo Activity | Reference |
| PD-L1Pep-1/2 | Restored cytokine secretion and T-cell proliferation. | Inhibited tumor growth and increased CD8+/FoxP3+ ratio in mice. | [13] |
| TPP-1 | Interfered with PD-1/PD-L1 interaction in T-cell activation and mixed lymphocyte reaction assays. | Inhibited tumor growth in a xenograft mouse model. | [11] |
| PPL-C | Inhibited the interaction between PD-1 and PD-L1 in T cell activation and mixed lymphocyte assays. | Significantly reduced the rate of tumor mass development in mice. | [9] |
| B8.4 | Strongest attenuation of PD-1/PD-L1 interaction with a half-maximal effective concentration of 0.1 µM. | Not Reported | [16][17] |
| C7/C12 | Markedly inhibited the growth of CT26 colorectal tumors and prolonged survival in a syngeneic mouse model. | [18] |
Conclusion
Phage display is a robust and versatile platform for the discovery of novel peptide-based inhibitors of the PD-1/PD-L1 immune checkpoint. The detailed methodologies and representative data presented in this guide highlight the systematic approach required to progress from a diverse peptide library to a functionally validated lead candidate. As our understanding of the structural basis of the PD-1/PD-L1 interaction grows, phage display, coupled with rational design and computational approaches, will continue to be a valuable tool in the development of next-generation cancer immunotherapies.[16][19]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopanning of Phage Display Libraries [cellorigins.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 8. PDL1Binder: Identifying programmed cell death ligand 1 binding peptides by incorporating next-generation phage display data and different peptide descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of PD-L1 Inhibitory Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon interaction with its receptor PD-1 on T cells, suppresses the host's immune response. This mechanism is often exploited by cancer cells to evade immune surveillance. Consequently, the blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, there is a growing interest in the discovery and development of peptide-based inhibitors due to their potential advantages, including smaller size, better tumor penetration, and lower manufacturing costs. This technical guide provides a comprehensive overview of naturally occurring peptides that have been identified as inhibitors of the PD-L1 pathway, with a focus on their sources, inhibitory activities, and the experimental methodologies used for their characterization.
Natural Sources and Quantitative Data of PD-L1 Inhibitory Peptides
A diverse range of natural sources are being explored for the discovery of novel PD-L1 inhibitory peptides. These include marine organisms, animal venoms, and the complex microbial communities that reside in the gut.
Marine-Derived Peptides
The marine environment, with its vast biodiversity, is a rich reservoir of unique bioactive compounds. Ascidians, or sea squirts, have been identified as a promising source of PD-L1 inhibitory peptides. Through enzymatic hydrolysis of ascidian proteins, researchers have isolated and characterized peptides that can disrupt the PD-1/PD-L1 interaction.[1][2][3][4][5]
| Peptide ID | Source Organism | Peptide Sequence | IC50 (µM) | K D (µM) | Assay Method |
| C5 | Ciona intestinalis | LDVVIHTVTYGDR | 33.9 | 22.9 | HTRF, SPR |
| S2 | Styela clava | VLRDNIQGITKPAIR | 112.8 | 29.1 | HTRF, SPR |
Table 1: Quantitative data for ascidian-derived PD-L1 inhibitory peptides.[1][2][3][4][5]
Animal Venom-Derived Peptides
Animal venoms are complex cocktails of bioactive peptides and proteins that have been honed by evolution for high potency and specificity. Recent studies have highlighted their potential as a source for novel therapeutics, including PD-L1 inhibitors. The wasp venom peptide MP-1 has been shown to downregulate PD-L1 expression in triple-negative breast cancer cells.[6][7][8][9]
| Peptide ID | Source Organism | Peptide Sequence | IC50 (µg/mL) | Mechanism of Action | Assay Method |
| MP-1 | Polybia paulista (Wasp) | IDWKKLLDAAKQIL-NH2 | 19.39 (in PLGA NPs) | Downregulation of PD-L1 expression | Cytotoxicity Assay |
Table 2: Quantitative data for the wasp venom-derived peptide MP-1.[7] The reported IC50 value reflects the cytotoxic activity on MDA-MB-231 triple-negative breast cancer cells when encapsulated in PLGA nanoparticles.
Microbiota-Derived Modulators
The gut microbiota plays a crucial role in modulating the host's immune system and influencing the efficacy of cancer immunotherapy. While specific bacterial peptides that directly bind to and inhibit PD-L1 have not been extensively characterized, studies have shown that the composition of the gut microbiome can influence the expression of PD-L1 on tumor cells and the overall response to anti-PD-1/PD-L1 therapies. The mechanisms are thought to be indirect, involving the production of various microbial metabolites that modulate the tumor microenvironment and systemic immunity. Therefore, while a direct source of inhibitory peptides, the microbiota's role is more as a modulator of the PD-1/PD-L1 axis.
Signaling Pathway
The interaction between PD-L1 on cancer cells and PD-1 on activated T cells triggers a signaling cascade that leads to T-cell exhaustion and immune evasion. Understanding this pathway is crucial for the rational design and evaluation of inhibitory peptides.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Natural Peptides.
Experimental Protocols
The identification and characterization of PD-L1 inhibitory peptides involve a series of sophisticated in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a proximity-based assay used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test peptide at a high concentration in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare serial dilutions of the peptide to generate a dose-response curve.
-
Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins in assay buffer.
-
Prepare solutions of the anti-tag donor and acceptor fluorophores.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the peptide dilutions or control to the wells of a low-volume white 384-well plate.
-
Add 4 µL of the tagged PD-1 and PD-L1 protein mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the anti-tag fluorophore mixture to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the peptide concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for a PD-1/PD-L1 HTRF Blockade Assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K D ) of a peptide to its target protein in real-time.[12][13][14][15][16]
Principle: One of the binding partners (the ligand, e.g., PD-L1) is immobilized on a sensor chip. The other partner (the analyte, e.g., the peptide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Protocol:
-
Immobilization of PD-L1:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of recombinant human PD-L1 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of peptide dilutions in running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions at various concentrations over the immobilized PD-L1 surface, followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any bound peptide.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized PD-L1) to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Caption: Workflow for SPR Kinetic Analysis of Peptide-PD-L1 Interaction.
Cell-Based Luciferase Reporter Assay
This assay measures the ability of a peptide to block the PD-1/PD-L1 interaction in a more physiologically relevant cellular context.
Principle: The assay typically uses two engineered cell lines: an effector cell line (e.g., Jurkat T cells) that co-expresses PD-1 and a luciferase reporter gene under the control of a T-cell activation-dependent promoter (e.g., NFAT or IL-2), and a target cell line (e.g., CHO-K1 or A549) that expresses PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitory peptide that blocks this interaction will restore T-cell activation and result in a dose-dependent increase in the luciferase signal.[17][18][19][20]
Protocol:
-
Cell Culture and Plating:
-
Culture the PD-L1 expressing target cells and the PD-1/luciferase reporter effector cells under standard conditions.
-
Plate the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight to allow for cell adherence.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test peptide in assay medium.
-
Add the peptide dilutions to the wells containing the PD-L1 expressing cells.
-
Add the PD-1/luciferase reporter cells to the wells.
-
Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Detection and Data Analysis:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (containing the luciferase substrate) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the peptide concentration and determine the EC50 value.
-
Caption: Workflow for a Cell-Based PD-1/PD-L1 Luciferase Reporter Assay.
Conclusion
The exploration of natural sources for PD-L1 inhibitory peptides is a rapidly advancing field with the potential to deliver novel and effective cancer immunotherapies. Marine organisms and animal venoms have already yielded promising lead compounds with demonstrated in vitro activity. While the direct role of microbiota-derived peptides as PD-L1 inhibitors is less clear, the influence of the gut microbiome on the PD-1/PD-L1 axis remains an important area of investigation. The experimental protocols detailed in this guide provide a robust framework for the discovery, characterization, and validation of new peptide-based PD-L1 inhibitors from the vast and diverse library of natural products. Continued research in this area holds the promise of expanding the arsenal (B13267) of therapeutic options available to combat cancer.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PD-L1 Peptide Inhibitors from Ascidian Enzymatic Hydrolysates by Affinity Ultrafiltration Coupled to NanoLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Discovery of PD-L1 Peptide Inhibitors from Ascidian Enzymatic Hydrolysates by Affinity Ultrafiltration Coupled to NanoLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. PD-L1 targeting in triple negative breast cancer: in silico and in vitro validation of wasp venom peptide MP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneonline.com [geneonline.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Harnessing Immune Regulation: A Technical Guide to PD-L1 Inhibitory Peptides in Non-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-ligand 1 (PD-L1) and its receptor, programmed death-1 (PD-1), form a critical immune checkpoint pathway that regulates T cell activation and maintains peripheral tolerance. While blockade of this pathway has revolutionized cancer immunotherapy by unleashing anti-tumor immune responses, the opposite approach—agonism of the PD-1/PD-L1 axis—holds immense promise for the treatment of non-cancerous conditions characterized by excessive immune activation. In autoimmune diseases, inflammatory disorders, and transplant rejection, aberrant T cell responses drive pathology. PD-L1 mimetic or PD-1 agonist peptides are emerging as a novel therapeutic modality to restore immune homeostasis by selectively dampening these pathogenic T cells.
This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of PD-L1 inhibitory peptides and their mimetics in non-cancer applications. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working to translate these promising molecules into clinical realities.
Core Concept: From Inhibition to Agonism
In contrast to their use in oncology, where the goal is to inhibit the PD-1/PD-L1 interaction to promote T cell-mediated killing of cancer cells, the application of peptides in autoimmune and inflammatory contexts aims to activate the PD-1 signaling cascade. This agonistic approach mimics the natural function of PD-L1, delivering an inhibitory signal to overactive, self-reactive T cells. This leads to a reduction in pro-inflammatory cytokine production, suppression of T cell proliferation, and the induction of T cell anergy or apoptosis, thereby mitigating tissue damage.
Featured PD-1 Agonist Peptides and Constructs
Several innovative peptide-based strategies are under investigation to achieve targeted PD-1 agonism. These range from computationally designed miniproteins to complex bispecific molecules.
PD-MP1: A Computationally Designed PD-1 Agonist Miniprotein
PD-MP1 is a hyperstable, 40-residue miniprotein designed through computational methods to specifically bind to both murine and human PD-1 at the PD-L1 binding interface.[1][2] Trimerization of PD-MP1 enhances its agonistic activity, leading to potent inhibition of T cell activation.[1] Its small size and stability make it an attractive candidate for therapeutic development in autoimmune and inflammatory diseases.[1]
ImmTAAI Molecules: Bispecific PD-1 Agonists
Immune-modulating monoclonal T cell receptors against autoimmunity (ImmTAAI) are bispecific molecules that mimic the natural presentation of PD-L1. They consist of a PD-1 agonist component (either a PD-L1 fragment or an agonist antibody) fused to a T cell receptor (TCR) that targets a specific peptide-HLA complex on a target cell.[3][4] This design ensures localized PD-1 activation on T cells interacting with specific target cells, thereby avoiding systemic immunosuppression.[3][4]
MN1.4: A PD-L1-Derived Agonist Peptide
MN1.4 is a peptide derived from the PD-1 binding region of PD-L1. It has been shown to act as a PD-1 agonist, capable of reducing cytokine secretion and suppressing T cell responses in a manner similar to recombinant PD-L1. This peptide represents a promising approach to developing smaller, more drug-like PD-1 agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for the aforementioned PD-1 agonist peptides and constructs.
| Peptide/Construct | Target | Binding Affinity (Kd) | Reference(s) |
| PD-MP1 (monomer) | Murine & Human PD-1 | ~100 nM | [1][2] |
| PD-MP1 (trimer) | Murine PD-1 | 90 nM | [1] |
| ImmTAAI (flPD-L1) | Human PD-1 | EC50 = 0.61 nM (cell binding) | [4] |
| ImmTAAI (IgV–PD-L1) | Human PD-1 | EC50 = 0.62 nM (cell binding) | [4] |
| MN1.4 | Human PD-1 | 2 µM |
| Peptide/Construct | In Vitro Functional Activity | Reference(s) |
| PD-MP1 (trimer) | Strong inhibition of murine T cell activation. | [1] |
| ImmTAAI molecules | Potent, picomolar inhibition of cytokine production (IFN-γ, TNF-α, IL-2) and CD8+ T cell-mediated cytotoxicity. | [3][4] |
| MN1.4 | Reduction of cytokine secretion and suppression of T cell responses. |
Signaling Pathways and Experimental Workflows
PD-1 Agonist Signaling Pathway
Activation of the PD-1 receptor by an agonist peptide initiates a signaling cascade that ultimately suppresses T cell function. The diagram below illustrates the key steps in this pathway.
Caption: PD-1 agonist peptide binding activates SHP-2, inhibiting TCR and CD28 signaling pathways.
Experimental Workflow: In Vitro T Cell Activation Assay
A common method to assess the functional activity of PD-1 agonist peptides is to measure their ability to inhibit T cell activation in vitro. The following workflow outlines a typical experimental setup.
Caption: Workflow for assessing PD-1 agonist peptide activity on T cell activation in vitro.
Key Experimental Protocols
Peptide Synthesis and Purification
PD-1 agonist peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin: Rink Amide MBHA resin is commonly used.
-
Coupling Reagents: HBTU/HOBt or HATU in the presence of a tertiary amine base like DIEA.
-
Deprotection: 20% piperidine (B6355638) in DMF.
-
Cleavage: A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is used to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
In Vitro T Cell Activation Assay
This assay measures the ability of a PD-1 agonist peptide to inhibit T cell activation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).
-
T Cell Stimulation: Plate isolated T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Peptide Treatment: Add serial dilutions of the PD-1 agonist peptide to the stimulated T cells. Include a vehicle control and a positive control (e.g., recombinant PD-L1-Fc).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Proliferation Analysis: For proliferation assays, label the T cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze CFSE dilution by flow cytometry.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Animal Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (100 µg in 100 µL of 0.1 M acetic acid) and an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL intradermal injection of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (100 µg) and Incomplete Freund's Adjuvant (IFA).
-
-
Peptide Treatment:
-
Begin peptide administration prophylactically (e.g., starting from the day of the primary immunization) or therapeutically (e.g., after the onset of clinical signs of arthritis).
-
Administer the PD-1 agonist peptide via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity. The total score per mouse is the sum of the scores for all four paws.
-
Measure paw thickness using a caliper.
-
-
Histological Analysis: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion and Future Directions
PD-L1 mimetic and PD-1 agonist peptides represent a promising and highly specific therapeutic strategy for a range of non-cancerous conditions driven by immune dysregulation. The ability to selectively dampen pathogenic T cell responses while avoiding broad immunosuppression is a key advantage of this approach. The data from preclinical studies on molecules like PD-MP1 and ImmTAAI are encouraging and pave the way for further development.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides, including improving their in vivo stability and half-life. The development of novel delivery systems to target these peptides to specific tissues or organs will further enhance their efficacy and safety. As our understanding of the nuances of the PD-1/PD-L1 pathway in different disease contexts grows, so too will our ability to design and implement more effective and personalized peptide-based immunotherapies for autoimmune and inflammatory diseases.
References
- 1. Computational design of a synthetic PD-1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design of a synthetic PD-1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-targeted PD-1 agonists that mimic PD-L1 are potent T cell inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Immune System: A Technical Guide to the Development of PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Among these, agents targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis have demonstrated remarkable success. While monoclonal antibodies have dominated this space, a new frontier is emerging with the development of PD-L1 inhibitory peptides. These smaller molecules offer potential advantages, including improved tumor penetration, lower immunogenicity, and reduced manufacturing costs. This technical guide provides an in-depth review of the core principles, experimental validation, and therapeutic potential of these promising agents.
The PD-1/PD-L1 Signaling Axis: A Target for Cancer Immunotherapy
Under normal physiological conditions, the interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, expressed on various host cells, serves as an immune checkpoint to maintain self-tolerance and prevent autoimmune reactions.[1][2] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface. This engagement with PD-1 on tumor-infiltrating T cells leads to T-cell exhaustion, anergy, and apoptosis, effectively creating an immunosuppressive tumor microenvironment and allowing the tumor to evade immune destruction.[3][4]
The primary goal of PD-L1 inhibitory peptides is to disrupt this interaction, thereby "releasing the brakes" on the anti-tumor immune response. This allows cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.[5]
Discovery and Development of PD-L1 Inhibitory Peptides
The journey of a PD-L1 inhibitory peptide from discovery to a potential therapeutic candidate involves a multi-step process. Various techniques, most notably phage display, have been successfully employed to identify novel peptide sequences with high affinity and specificity for PD-L1.[4][6] Once identified, these peptides undergo rigorous preclinical evaluation to characterize their binding kinetics, in vitro functional activity, and in vivo anti-tumor efficacy.
Quantitative Analysis of PD-L1 Inhibitory Peptides
The efficacy of PD-L1 inhibitory peptides is assessed through several key quantitative parameters. These include binding affinity (dissociation constant, KD), the half-maximal inhibitory concentration (IC50) for blocking the PD-1/PD-L1 interaction, and in vivo tumor growth inhibition. The following tables summarize representative data for several promising peptide inhibitors.
Table 1: Binding Affinity and In Vitro Inhibitory Activity of Selected PD-L1 Peptides
| Peptide ID | Target | Binding Affinity (KD) | IC50 (PD-1/PD-L1 Blocking) | Assay Method |
| TPP-1 | PD-L1 | 95 nM[5] | Not Reported | SPR[5] |
| PPL-C | PD-L1 | 0.75 µM[3] | Not Reported | ELISA[3] |
| CLP002 | PD-L1 | Not Reported | Not Reported | - |
| C7 (cyclic) | PD-L1 | Not Reported | 180 nM[6] | ELISA[6] |
| C12 (cyclic) | PD-L1 | Not Reported | 440 nM[6] | ELISA[6] |
| Ar5Y_4 | hPD-1 | 1.38 ± 0.39 µM[1] | Not Reported | SPR[1] |
| mL7N | PD-1/PD-L1 | Not Reported | Not Reported | - |
Table 2: In Vivo Efficacy of Selected PD-L1 Peptides
| Peptide ID | Mouse Model | Tumor Cell Line | Dose and Administration | Tumor Growth Inhibition |
| TPP-1 | Xenograft | H460 (human lung cancer) | Every other day | 56% reduction in tumor growth rate compared to control peptide[5] |
| PPL-C | Syngeneic (BALB/c) | CT26 (colon carcinoma) | Not specified | 78% reduction in tumor mass development compared to control peptide[3] |
| CLP002 | Syngeneic (BALB/c) | CT26 (colon carcinoma) | 2 mg/kg, daily, intraperitoneal | Significant tumor growth suppression[4] |
| C7 (cyclic) | Syngeneic (BALB/c) | CT26 (colon carcinoma) | 0.5 mg/kg, daily, intraperitoneal | Significant anti-tumor activity[6] |
| mL7N | Syngeneic (BALB/c) | 4T1 (breast cancer) | 2 mg/kg | Significantly outperformed anti-PD-1 antibody at 8 mg/kg[7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and validation of PD-L1 inhibitory peptides.
Protocol 1: Competitive ELISA for PD-1/PD-L1 Blocking
This protocol is designed to quantify the ability of a peptide inhibitor to block the interaction between PD-1 and PD-L1.
Methodology:
-
Plate Coating: Coat a 96-well plate with 100 µL of recombinant human PD-L1 (e.g., 1 µg/mL in PBS) per well and incubate overnight at 4°C.[5]
-
Blocking: Wash the plate twice with PBST (PBS with 0.05% Tween 20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% or 2% BSA in PBST) to each well and incubating for 1-1.5 hours at room temperature or 37°C.[5][6]
-
Competition: Wash the plate twice with PBST. Add serial dilutions of the inhibitory peptide to the wells. Immediately add a constant concentration of biotinylated recombinant human PD-1 (e.g., 100 nM).[5] Incubate for 1.5-2 hours at room temperature or 37°C.[5][6]
-
Detection: Wash the plate three to four times with PBST. Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[6]
-
Development and Reading: Wash the plate four times with PBST. Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution (e.g., 2N H2SO4). Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the control (no peptide). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding kinetics and affinity (KD) of a peptide inhibitor to its target protein (PD-L1).
Methodology:
-
Chip Immobilization: Immobilize recombinant human PD-L1 onto a sensor chip (e.g., CM5 or XanTex) using standard amine coupling chemistry.[5][8] Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a series of concentrations of the inhibitory peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).[5]
-
Binding Measurement: Inject the different concentrations of the peptide over the immobilized PD-L1 surface at a constant flow rate.[5] Monitor the association and dissociation phases in real-time.
-
Regeneration: After each peptide injection, regenerate the sensor surface using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound peptide.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]
Protocol 3: T-cell Activation Assay (Co-culture Model)
This protocol assesses the ability of a this compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or specific T-cell populations. Culture a PD-L1-positive cancer cell line (e.g., H460, DU-145).[4][6]
-
Co-culture Setup: Seed the cancer cells in a 96-well plate. The following day, add the PBMCs or T-cells at a specific effector-to-target ratio (e.g., 10:1).[1]
-
Treatment: Add the this compound at various concentrations to the co-culture. Include appropriate controls: no peptide, a scrambled control peptide, and an anti-PD-L1 antibody.
-
Incubation: Incubate the co-culture for 48-72 hours.[1]
-
Readouts for T-cell Activation:
-
Cytokine Release: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA. An increase in these cytokines indicates T-cell activation.[1]
-
Proliferation: Assess T-cell proliferation using methods like CFSE dilution assays analyzed by flow cytometry.[1]
-
Activation Markers: Stain the T-cells for activation markers like CD69 and analyze by flow cytometry.[1]
-
Protocol 4: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol evaluates the anti-tumor efficacy of a this compound in an immunocompetent mouse model.
Methodology:
-
Animal Model: Use an appropriate syngeneic mouse strain (e.g., BALB/c or C57BL/6) and a compatible murine tumor cell line (e.g., CT26, 4T1, B16-F10).[3][6][9]
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 0.5 x 106 to 1 x 106) into the flank of each mouse.[9]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the peptide inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[6][9] Include a vehicle control group and a positive control group (e.g., anti-mouse PD-L1 antibody).
-
Monitoring: Measure tumor volume with calipers every 2-3 days.[9] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors in the control group reach a predetermined size or at a fixed time point.[9] Excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI). Tumors can be further analyzed for immune cell infiltration by flow cytometry or immunohistochemistry.
Future Directions
The development of PD-L1 inhibitory peptides is a rapidly advancing field. Future research will likely focus on:
-
Improving Pharmacokinetic Properties: Enhancing the in vivo stability and half-life of peptides through modifications such as cyclization, PEGylation, or formulation strategies.
-
Oral Bioavailability: Developing orally bioavailable peptide inhibitors to improve patient convenience and compliance.
-
Combination Therapies: Exploring the synergistic effects of PD-L1 inhibitory peptides with other cancer treatments, including chemotherapy, radiation therapy, and other immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to peptide-based PD-L1 blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Synthesizing PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and functional evaluation of peptides designed to inhibit the Programmed Death-Ligand 1 (PD-L1) pathway. These peptides represent a promising class of therapeutics in cancer immunotherapy, offering potential advantages over monoclonal antibodies such as improved tissue penetration and lower manufacturing costs.[1][2]
Introduction
The interaction between Programmed cell Death protein 1 (PD-1) on T cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[3][4] Blocking this interaction can restore T-cell activity and enhance anti-tumor immunity.[3][5] While monoclonal antibodies targeting this pathway have shown significant clinical success, peptide-based inhibitors are emerging as a viable alternative.[1][6] This document outlines the necessary protocols for developing and evaluating novel PD-L1 inhibitory peptides.
Peptide Synthesis
The primary method for synthesizing PD-L1 inhibitory peptides is Solid-Phase Peptide Synthesis (SPPS).[3][6][7] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[8] An advanced, rapid alternative is Automated Fast-Flow Peptide Synthesis (AFPS).[1][9]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][10]
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., NMM) in DMF.[7]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
N-terminal Modification (Optional): The N-terminus can be acetylated or conjugated with a molecule like biotin (B1667282) or a fluorescent label (e.g., FITC) after the final coupling step.[3][6]
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Cyclization (for cyclic peptides)
Cyclization can improve peptide stability and binding affinity.[2]
Procedure (Disulfide Bond Formation):
-
After synthesis of the linear peptide containing two cysteine residues, dissolve the crude peptide in a solution of 10 mole equivalents of iodine (I2) in DMF or a suitable buffer to facilitate oxidation and formation of a disulfide bond.[6][7]
-
Monitor the reaction by HPLC until the linear peptide is consumed.
-
Quench the reaction with ascorbic acid.
-
Purify the cyclic peptide using preparative HPLC.
Purification and Characterization
Crude synthetic peptides contain impurities that must be removed.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[6][11]
RP-HPLC Purification Protocol
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column.[3]
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[3]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry
Procedure:
-
Analyze the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the synthesized peptide.[7][10]
In Vitro Evaluation of PD-L1 Inhibitory Peptides
A series of in vitro assays are essential to determine the binding affinity, inhibitory activity, and specificity of the synthesized peptides.
Binding Affinity Assessment by Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics between the peptide (analyte) and the PD-L1 protein (ligand).[12][13]
Protocol:
-
Ligand Immobilization: Covalently immobilize recombinant human PD-L1 onto a sensor chip surface via amine coupling.[13]
-
Analyte Injection: Prepare a series of dilutions of the inhibitory peptide in a suitable running buffer (e.g., HBS-EP+).[13]
-
Inject the different concentrations of the peptide over the sensor surface and a reference flow cell.
-
Data Acquisition: Record the sensorgrams, which show the association and dissociation phases of the binding interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
PD-1/PD-L1 Blocking Assay by Competitive ELISA
This assay quantifies the ability of the peptide to inhibit the interaction between PD-1 and PD-L1.[2][13]
Protocol:
-
Plate Coating: Coat a 96-well microplate with recombinant human PD-L1 overnight at 4°C.[2]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBS).[2]
-
Competition: Add serial dilutions of the inhibitory peptide to the wells, followed immediately by a constant concentration of biotinylated recombinant human PD-1.[13]
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate, which binds to the captured biotinylated PD-1.[13]
-
Wash the plate again and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that inhibits 50% of the PD-1/PD-L1 interaction.[2]
T-Cell Activation and Proliferation Assays
These assays assess the functional consequence of blocking the PD-1/PD-L1 pathway, which should lead to enhanced T-cell activity.
Protocol (Co-culture System):
-
Cell Culture: Co-culture PD-L1-expressing tumor cells (e.g., MDA-MB-231, DU-145) with PD-1-expressing T cells (e.g., Jurkat T cells or peripheral blood mononuclear cells, PBMCs).[14]
-
Treatment: Treat the co-culture with varying concentrations of the inhibitory peptide.
-
T-Cell Proliferation: After a defined incubation period (e.g., 72 hours), measure T-cell proliferation using methods such as CFSE staining followed by flow cytometry or a BrdU incorporation assay.[14]
-
Cytokine Secretion: Collect the culture supernatant and measure the levels of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), using ELISA.[3] An increase in these cytokines indicates T-cell activation.
-
Cytotoxicity Assay: Evaluate the ability of the reactivated T cells to kill the tumor cells using a standard chromium-51 (B80572) release assay or a non-radioactive equivalent.[3]
Quantitative Data Summary
| Peptide Name | Target | Binding Affinity (KD) | Inhibitory Potency (IC50) | Reference |
| YT-16 | PD-1 | 17.8 ± 2.6 nM | Not Reported | [3][5] |
| C7 | PD-L1 | Not Reported | 180 nM (human PD-1/PD-L1) | [2] |
| C12 | PD-L1 | Not Reported | 440 nM (human PD-1/PD-L1) | [2] |
| PPL-C | PD-L1 | 0.75 µM | Not Reported | [4] |
| Synthetic PD-L1 | PD-1 | 11.0 µM | Not Reported | [1] |
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling cascade and the inhibitory action of a peptide blocker.
Experimental Workflow: Peptide Synthesis and Purification
Caption: A streamlined workflow from peptide design to purified product.
Experimental Workflow: In Vitro Evaluation
Caption: Comprehensive workflow for the in vitro characterization of inhibitory peptides.
References
- 1. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05982D [pubs.rsc.org]
- 2. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [mospace.umsystem.edu]
- 8. agilent.com [agilent.com]
- 9. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice [mdpi.com]
- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for PD-L1/PD-1 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common methods used to assess the binding interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that plays a key role in tumor immune evasion. The ability to accurately measure and characterize this binding is essential for the discovery and development of novel cancer immunotherapies.
Introduction to PD-1/PD-L1 Interaction
The binding of PD-L1, often overexpressed on tumor cells, to PD-1 on activated T cells, transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to escape immune surveillance.[1] Therapeutic agents, such as monoclonal antibodies and small molecules, that block this interaction can restore anti-tumor immunity.[2][3] A variety of in vitro assays have been developed to screen for and characterize inhibitors of the PD-1/PD-L1 interaction. These assays can be broadly categorized as biochemical (cell-free) and cell-based assays.
Biochemical (Cell-Free) Assays
Biochemical assays utilize purified recombinant PD-1 and PD-L1 proteins to directly measure their binding. These assays are well-suited for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that can be adapted to measure PD-1/PD-L1 binding. In a typical competitive ELISA format, recombinant PD-L1 is coated onto a microplate, and the binding of labeled PD-1 is measured in the presence of a test compound. A decrease in signal indicates that the compound is inhibiting the interaction.[4]
Experimental Protocol: PD-1/PD-L1 Blockade ELISA [4][5]
-
Coating: Dilute recombinant human PD-L1 protein in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor and Protein Incubation: Wash the plate as described above. Add serial dilutions of the test inhibitor to the wells. Immediately add a constant concentration of biotinylated human PD-1 protein. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate, which binds to the biotinylated PD-1, and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection.[6] In this assay, PD-1 and PD-L1 are labeled with a donor and an acceptor fluorophore, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and lead to a decrease in the FRET signal.[7]
Experimental Protocol: PD-1/PD-L1 HTRF Assay [6]
-
Reagent Preparation: Prepare solutions of tagged recombinant human PD-1 (e.g., with a 6xHis-tag) and PD-L1 (e.g., with an Fc-tag). Prepare HTRF detection reagents consisting of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2).
-
Assay Dispensing: In a low-volume 384-well microplate, dispense the test inhibitor dilutions.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Detection Reagent Addition: Add the HTRF donor and acceptor detection reagents.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, exciting the donor and measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in the HTRF signal in the presence of an inhibitor indicates disruption of the PD-1/PD-L1 interaction. Determine the IC₅₀ value from the dose-response curve.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based bead assay.[8] One protein (e.g., biotinylated PD-1) is captured on Streptavidin-coated Donor beads, and the other protein (e.g., His-tagged PD-L1) is captured on anti-His Acceptor beads.[8] Upon binding of PD-1 to PD-L1, the beads are brought into close proximity. Illumination of the Donor beads with laser light generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[8]
Experimental Protocol: PD-1/PD-L1 AlphaLISA Assay [8][9]
-
Reagent Preparation: Prepare solutions of biotinylated PD-1 and His-tagged PD-L1. Prepare a mixture of Streptavidin-coated Donor beads and anti-6xHis AlphaLISA Acceptor beads.
-
Sample Addition: Add titrated amounts of the test compound or antibody to the wells of a 384-well microplate.
-
Protein Addition: Add a mixture of biotinylated PD-1 and HIS-tagged PD-L1 to the wells.
-
Bead Addition: Add the mixture of Donor and Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Measurement: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the PD-1/PD-L1 interaction. Calculate the IC₅₀ value from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (K D).[3][10] In a typical setup, one protein (the ligand, e.g., PD-1) is immobilized on a sensor chip, and the other protein (the analyte, e.g., PD-L1) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in response units (RU).[11]
Experimental Protocol: PD-1/PD-L1 SPR Assay [10]
-
Immobilization: Immobilize recombinant human PD-1 onto a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of recombinant human PD-L1 in a suitable running buffer (e.g., HBS-EP+). For inhibitor studies, pre-incubate a constant concentration of PD-L1 with varying concentrations of the inhibitor.
-
Binding Analysis: Inject the PD-L1 solutions (or PD-L1/inhibitor mixtures) over the PD-1 immobilized surface and the reference cell at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D = kd/ka). For inhibition assays, calculate the percentage of blockade for each inhibitor concentration and determine the IC₅₀ value.
Cell-Based Assays
Cell-based assays provide a more biologically relevant context by measuring the functional consequences of the PD-1/PD-L1 interaction in a cellular environment.
PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)
This type of assay utilizes two engineered cell lines: an effector cell line (e.g., Jurkat T cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT response element), and an antigen-presenting cell (APC) line (e.g., CHO-K1 cells) expressing PD-L1 and a T-cell receptor (TCR) activator.[12][13] When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent reporter gene expression.[12] Antibodies or small molecules that block this interaction will restore TCR signaling and lead to an increase in the reporter signal.[12]
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay [13]
-
Cell Preparation: Thaw and prepare the PD-1 Effector cells and PD-L1 APC cells according to the manufacturer's instructions.
-
Cell Plating: Seed the PD-L1 APC cells in a 96-well white assay plate and incubate.
-
Antibody/Inhibitor Addition: Add serial dilutions of the test antibody or small molecule inhibitor to the wells containing the APCs.
-
Effector Cell Addition: Add the PD-1 Effector cells to the wells.
-
Co-culture Incubation: Incubate the co-culture for 6-18 hours at 37°C in a CO₂ incubator.
-
Luminescence Detection: Add a luciferase assay reagent (e.g., Bio-Glo™) to each well and incubate at room temperature for 5-10 minutes.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates blockade of the PD-1/PD-L1 interaction. Calculate the EC₅₀ value from the dose-response curve.
Data Presentation
The following tables summarize representative quantitative data obtained from various PD-1/PD-L1 binding assays.
Table 1: Inhibitory Potency (IC₅₀) of Small Molecules and Peptides in Biochemical Assays
| Compound/Peptide | Assay Type | IC₅₀ (nM) | Reference |
| BMS-103 | HTRF | 79.1 | [2] |
| BMS-142 | HTRF | 96.7 | [2] |
| BMSpep-57 | ELISA | 7.68 | [2] |
| Macrocyclic Inhibitor | AlphaLISA | 440 | [9] |
| BMS-1166 | SPR | 85.4 | [14] |
| Tannic Acid | ELISA | >10,000 | [15] |
| Kaempferol | ELISA | >10,000 | [15] |
Table 2: Binding Affinity (K D) Determined by Surface Plasmon Resonance (SPR)
| Interacting Molecules | K D (nM) | Reference |
| Human PD-1 / Human PD-L1 | 19.88 - 7,370 | [2] |
| BMS-103 / Human PD-L1 | 16.10 | [2] |
| BMS-142 / Human PD-L1 | 12.64 | [2] |
| Pentagalloyl glucose / Human PD-L1 | 2,230 | [15] |
| Ellagic acid / Human PD-L1 | 26,200 | [15] |
Table 3: Functional Potency (EC₅₀) of Blocking Antibodies in Cell-Based Assays
| Antibody | Assay Type | EC₅₀ (ng/mL) | Reference |
| Atezolizumab (anti-PD-L1) | Reporter Gene Assay | 6.46 | [16] |
| Avelumab (anti-PD-L1) | Reporter Gene Assay | 6.15 | [16] |
| Durvalumab (anti-PD-L1) | Reporter Gene Assay | 7.64 | [16] |
| Pembrolizumab (anti-PD-1) | Reporter Gene Assay | 39.90 | [16] |
| Nivolumab (anti-PD-1) | Reporter Gene Assay | 76.17 | [16] |
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Experimental Workflow for a PD-1/PD-L1 Blockade ELISA
Caption: Step-by-step workflow for a PD-1/PD-L1 blockade ELISA.
Logical Relationship of Different Assay Types
References
- 1. PD-1 and PD-L1 in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. revvity.com [revvity.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of PD-L1 Inhibitory Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1] Its interaction with the Programmed Death-1 (PD-1) receptor on activated T cells leads to the suppression of T-cell activity, a mechanism often exploited by tumor cells to evade the immune system.[2][3] PD-L1 inhibitory peptides are a promising class of therapeutics designed to block the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[4][5] These application notes provide detailed protocols for the in vitro evaluation of the efficacy of PD-L1 inhibitory peptides.
Key In Vitro Efficacy Assays
A comprehensive in vitro assessment of PD-L1 inhibitory peptides involves a series of assays to determine their binding affinity, target engagement, and functional effects on immune cells.
Data Presentation: Efficacy of PD-L1 Inhibitory Peptides
The following table summarizes representative quantitative data for the in vitro efficacy of various PD-L1 inhibitory peptides.
| Peptide ID | Assay Type | Target | IC50 (nM) | Binding Affinity (KD) (nM) | Reference |
| C7 | PD-1/PD-L1 Blocking ELISA | Human PD-L1 | 180 | - | [4] |
| C12 | PD-1/PD-L1 Blocking ELISA | Human PD-L1 | 440 | - | [4] |
| CLP-2 (Parent) | PD-1/PD-L1 Blocking ELISA | Human PD-L1 | 6073 | - | [4] |
| WL12 | PD-1/PD-L1 Interaction Inhibition | Human PD-L1 | 20 | - | [6] |
| BMS-103 | Surface Plasmon Resonance (SPR) | Human PD-L1 | - | 16.10 ± 2.19 | |
| BMS-142 | Surface Plasmon Resonance (SPR) | Human PD-L1 | - | 12.64 ± 1.88 | |
| FJ15596 | PD-1/PD-L1 Blocking ELISA | Human PD-L1 | 570 | - | [7] |
| BMS-57 | PD-1/PD-L1 Blocking ELISA | Human PD-L1 | 1640 | - | [7] |
| PPL-C | Ligand Inhibition Assay | Mouse PD-L1 | - | 750 | [8][9] |
Experimental Protocols
PD-1/PD-L1 Interaction Blocking Assay (ELISA-based)
This assay quantifies the ability of a peptide to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein (biotinylated)
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
PD-L1 inhibitory peptides
-
Microplate reader
Protocol:
-
Coat a 96-well plate with 100 µL of recombinant human PD-L1 protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[10]
-
Wash the plate twice with PBS.
-
Block the plate with 2% BSA in PBS for 1.5 hours at 37°C.[4]
-
Wash the plate twice with PBS.
-
Prepare serial dilutions of the PD-L1 inhibitory peptides in assay buffer (e.g., 1% BSA in PBS).
-
Add 50 µL of the peptide dilutions to the wells.
-
Add 50 µL of biotinylated human PD-1 protein (at a pre-determined optimal concentration) to the wells.
-
Incubate for 2 hours at 37°C.[4]
-
Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the peptide concentration.[4]
T-Cell Activation and Cytokine Release Assay
This assay measures the ability of the inhibitory peptide to restore T-cell function, which is suppressed by PD-L1.[11] This is often assessed by measuring the release of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
Materials:
-
PD-L1 expressing cancer cells (e.g., DU145, H460) or antigen-presenting cells (APCs).[7][10]
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).[7]
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, Staphylococcal enterotoxin B (SEB)).[12]
-
PD-L1 inhibitory peptides.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Human IFN-γ or IL-2 ELISA kit.
-
96-well cell culture plates.
Protocol:
-
Seed PD-L1 expressing cells in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs from healthy donors or use a T-cell line.
-
On the day of the assay, treat the PD-L1 expressing cells with serial dilutions of the inhibitory peptide for 1-2 hours.
-
Add the T-cells to the wells containing the treated PD-L1 expressing cells.
-
Add a T-cell activation stimulus.
-
Co-culture the cells for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ or IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11][12]
-
A dose-dependent increase in cytokine secretion is expected with increasing concentrations of an effective PD-L1 inhibitory peptide.[11]
Cell Viability and Co-culture Proliferation Assay
This assay determines if the peptide has any direct cytotoxic effects on cancer cells and assesses its ability to restore T-cell mediated killing of cancer cells.[4]
Materials:
-
PD-L1 expressing cancer cells (e.g., DU145).[7]
-
Human PBMCs.
-
PD-L1 inhibitory peptides.
-
Cell culture medium.
-
MTT or similar cell viability reagent.
-
96-well cell culture plates.
Protocol: Part A: Direct Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the anti-PD-L1 peptides for 24-72 hours.[7]
-
Assess cell viability using an MTT assay.[7] An effective checkpoint inhibitor should not directly kill the tumor cells.[4]
Part B: Co-culture Proliferation
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Add PBMCs to the wells at an appropriate effector-to-target ratio.
-
Treat the co-culture with the anti-PD-L1 peptides at a fixed concentration (e.g., 10 µM) for 24 hours.[7]
-
Gently wash away the non-adherent PBMCs.
-
Measure the viability of the remaining adherent cancer cells using an MTT assay.[7] A decrease in cancer cell viability indicates that the peptide restored the T-cell's ability to kill them.
Visualizations
PD-1/PD-L1 Signaling Pathway
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based PET quantifies target engagement of PD-L1 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 9. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols for Assessing PD-L1 Peptide Binding Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells to evade the host's immune system.[1][2][3] The interaction between PD-L1 on cancer cells and its receptor, Programmed Death-1 (PD-1) on activated T cells, leads to the suppression of T cell activity, thereby allowing the tumor to grow unchecked.[1][4][5][6][7] Blocking the PD-1/PD-L1 interaction has emerged as a highly effective cancer immunotherapy strategy.[1][3]
Peptides that bind to PD-L1 can be developed as therapeutic agents or diagnostic tools. Flow cytometry is a powerful and quantitative method to assess the binding characteristics of these peptides to PD-L1 expressed on the cell surface.[8][9] This document provides detailed application notes and protocols for using flow cytometry to evaluate PD-L1 peptide binding.
Signaling Pathway
The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that inhibits T cell proliferation, cytokine production, and cytotoxicity.[1][6] Understanding this pathway is crucial for developing inhibitors.
Caption: PD-1/PD-L1 signaling inhibits T cell activation.
Experimental Protocols
This section provides detailed protocols for assessing PD-L1 peptide binding using flow cytometry.
Cell Line Selection and Culture
Objective: To select and maintain appropriate cell lines with varying PD-L1 expression levels.
Materials:
-
High PD-L1 expressing cell line (e.g., MDA-MB-231, HCC827)[10]
-
Low or negative PD-L1 expressing cell line (e.g., MCF7, A549, Y79)[10]
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cell lines according to standard cell culture protocols.
-
Ensure cells are healthy and in the logarithmic growth phase before the experiment.
-
Verify PD-L1 expression levels using a validated anti-PD-L1 antibody and flow cytometry as a quality control step.
Peptide Preparation and Labeling
Objective: To prepare and fluorescently label the peptide of interest.
Materials:
-
Lyophilized synthetic peptide
-
Fluorescent dye with a reactive group (e.g., FITC, Cy5)
-
DMSO or other suitable solvent
-
Labeling buffer (e.g., PBS, bicarbonate buffer)
-
Size-exclusion chromatography column for purification
Protocol:
-
Reconstitute the lyophilized peptide in a suitable solvent to create a stock solution.
-
Conjugate the peptide with a fluorescent dye according to the manufacturer's instructions. Commonly used dyes include Fluorescein isothiocyanate (FITC) and Cyanine5 (Cy5).[10][11]
-
Purify the fluorescently labeled peptide from the unconjugated dye using size-exclusion chromatography.
-
Determine the concentration and labeling efficiency of the fluorescent peptide.
-
Store the labeled peptide at -20°C or -80°C, protected from light.
Flow Cytometry Staining Protocol for Peptide Binding
Objective: To stain cells with the fluorescently labeled peptide for flow cytometric analysis.
Materials:
-
Cultured cells (high and low PD-L1 expressors)
-
Fluorescently labeled peptide
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
FACS tubes
-
Centrifuge
Protocol:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.[3]
-
Wash the cells once with cold flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.[3]
-
Aliquot 100 µL of the cell suspension into each FACS tube.
-
Add the fluorescently labeled peptide to the cells at various concentrations. It is recommended to perform a titration experiment to determine the optimal concentration.[10][12]
-
Incubate the cells with the peptide for 30-60 minutes at 4°C, protected from light.[13][14] Incubation on an inversion shaker can be beneficial.[13]
-
Wash the cells twice with 2 mL of cold staining buffer to remove unbound peptide. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Proceed with data acquisition on a flow cytometer.
Competition Assay Protocol
Objective: To determine the binding specificity and affinity (IC50) of an unlabeled peptide by competing with a fluorescently labeled peptide.
Protocol:
-
Prepare cells as described in the staining protocol.
-
Incubate the cells with increasing concentrations of the unlabeled competitor peptide for 30 minutes at 4°C.
-
Add the fluorescently labeled peptide at a constant, predetermined concentration (typically at its Kd or a concentration that gives a clear positive signal).
-
Incubate for an additional 30-60 minutes at 4°C.
-
Wash and resuspend the cells as described previously.
-
Analyze the samples by flow cytometry, measuring the reduction in fluorescence signal from the labeled peptide.
Data Presentation and Analysis
Quantitative data from flow cytometry experiments should be clearly summarized for comparison.
Quantitative Binding Data
| Cell Line | PD-L1 Expression | Peptide | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Reference |
| MDA-MB-231 | High | RK-10-Cy5 | 0.005 | High | [10] |
| MCF7 | Low | RK-10-Cy5 | 0.005 | Low | [10] |
| Y79 | Low | RK-10-Cy5 | 0.005 | Low | [10] |
| HCC827 | High | RK-10-Cy5 | Not Specified | High | [10] |
| A549 | Low | RK-10-Cy5 | Not Specified | Low | [10] |
| CHO-K1/PD-L1 | High | TPP-1-FITC | 4 µmol/L | High | [13] |
| MDA-MB-231 | High | TPP-1-FITC | 4 µmol/L | High | [13] |
Competition Assay Data (Example)
| Competitor Peptide Conc. (µM) | % Inhibition of Labeled Peptide Binding |
| 0.01 | 5% |
| 0.1 | 20% |
| 1 | 50% (IC50) |
| 10 | 85% |
| 100 | 95% |
Experimental Workflow Visualization
The overall workflow for assessing PD-L1 peptide binding can be visualized as follows:
Caption: Experimental workflow for PD-L1 peptide binding assay.
Conclusion
Flow cytometry is a robust and quantitative method for characterizing the binding of peptides to PD-L1 on the surface of living cells. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers in the field of cancer immunotherapy and drug development to reliably assess PD-L1 peptide binding. Careful experimental design, including the use of appropriate controls and optimal reagent concentrations, is essential for obtaining accurate and reproducible results.
References
- 1. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mRNA display discovery of a novel PD-L1 binding peptide (a peptide ligand for PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 6. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 9. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell–Mediated Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of PD-L1 Inhibitory Peptides Using a Competitive ELISA
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and allowing the tumor to evade the host's immune system.[3][4] Blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy, with peptide-based inhibitors emerging as a promising therapeutic alternative to monoclonal antibodies due to their smaller size and potential for targeted delivery.[5][6]
This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the screening and characterization of PD-L1 inhibitory peptides. This assay quantitatively measures the ability of a test peptide to disrupt the binding of PD-1 to plate-bound PD-L1.
Principle of the Assay
The competitive ELISA for PD-L1 inhibitors is based on the principle of competitive binding. Recombinant human PD-L1 is immobilized onto the surface of a 96-well microplate. A constant concentration of biotinylated recombinant human PD-1 is mixed with serial dilutions of a test inhibitory peptide (or a known standard inhibitor). This mixture is then added to the PD-L1 coated wells. The inhibitory peptide in the solution competes with the plate-bound PD-L1 for binding to the biotinylated PD-1.
A higher concentration of the inhibitory peptide will result in less biotinylated PD-1 binding to the plate. The amount of bound PD-1 is then detected by adding Streptavidin-HRP, which binds to the biotin, followed by a colorimetric substrate (TMB). The resulting color intensity is inversely proportional to the concentration of the inhibitory peptide in the sample.[7] The half-maximal inhibitory concentration (IC50) can then be determined by plotting the absorbance values against the inhibitor concentrations.[8]
Diagrams
Experimental Protocol
A. Materials and Reagents
| Reagent | Recommended Vendor/Cat. No. | Storage |
| Recombinant Human PD-L1 | ACROBiosystems (Cat# PDL-H5229) | -20°C to -80°C |
| Recombinant Human PD-1, Biotinylated | ACROBiosystems (Cat# PD1-H82F3) | -20°C to -80°C |
| Anti-PD-1 Neutralizing Antibody (Standard) | ACROBiosystems (Cat# PD1-NA001) | -20°C to -80°C |
| Streptavidin-HRP | Thermo Fisher (Cat# N100) | 2-8°C |
| 96-well ELISA Plates, High-Binding | Corning (Cat# 3590) | Room Temperature |
| Coating Buffer (Carbonate-Bicarbonate) | Sigma-Aldrich (Cat# C3041) | 2-8°C |
| Wash Buffer (PBS with 0.05% Tween-20) | Prepare in-house | 2-8°C |
| Blocking Buffer (PBS with 1% BSA) | Prepare in-house | 2-8°C |
| Assay Diluent (PBS with 0.1% BSA) | Prepare in-house | 2-8°C |
| TMB Substrate | Thermo Fisher (Cat# 34028) | 2-8°C |
| Stop Solution (2N H₂SO₄) | Prepare in-house | Room Temperature |
B. Reagent Preparation
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: 1X PBS containing 0.05% Tween-20.
-
Blocking Buffer: 1X PBS containing 1% (w/v) Bovine Serum Albumin (BSA).
-
Assay Diluent: 1X PBS containing 0.1% (w/v) BSA.
-
PD-L1 Coating Solution: Dilute recombinant human PD-L1 to a final concentration of 2 µg/mL in Coating Buffer.
-
Biotinylated PD-1 Solution: Dilute biotinylated human PD-1 to a final concentration of 0.5 µg/mL in Assay Diluent.
-
Standard Inhibitor Preparation: Prepare a 10 µg/mL stock of the anti-PD-1 neutralizing antibody in Assay Diluent. Perform a 1:2 serial dilution series (e.g., 10, 5, 2.5, ... 0.078 µg/mL) in Assay Diluent.[9]
-
Test Peptide Preparation: Prepare a stock solution of the test peptide at a high concentration (e.g., 1 mM) in a suitable solvent. Create serial dilutions in Assay Diluent to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
C. Assay Procedure
-
Coating: Add 100 µL of the PD-L1 Coating Solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing (1): Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing (2): Discard the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well.
-
Competition Reaction:
-
Add 50 µL of the serially diluted standard inhibitor or test peptide to the appropriate wells.
-
Add 50 µL of the Biotinylated PD-1 Solution to all wells.
-
Incubate for 2 hours at RT.
-
-
Washing (3): Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions in Assay Diluent) to each well. Incubate for 1 hour at RT.
-
Washing (4): Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.
D. Data Analysis
-
Calculate Percent Inhibition: Determine the average absorbance for each concentration. The percent inhibition is calculated using the following formula:[8]
-
% Inhibition = (1 - (Absorbance_Sample / Absorbance_MaxSignal)) * 100
-
Absorbance_MaxSignal is the absorbance of the well with biotinylated PD-1 but no inhibitor.
-
-
Generate IC50 Curve: Plot the percent inhibition against the log concentration of the inhibitor. Use a non-linear regression curve-fitting program (e.g., four-parameter logistic (4PL) curve) to determine the IC50 value.[10][11] The IC50 is the concentration of the inhibitor that causes a 50% reduction in the binding of PD-1 to PD-L1.[8]
Data Presentation
Table 1: Example Data for a Standard Inhibitor (Anti-PD-1 Antibody)
| Concentration (µg/mL) | Log Concentration | Avg. Absorbance (450 nm) | % Inhibition |
| 10.000 | 1.00 | 0.115 | 94.5% |
| 5.000 | 0.70 | 0.188 | 91.0% |
| 2.500 | 0.40 | 0.354 | 83.0% |
| 1.250 | 0.10 | 0.721 | 65.4% |
| 0.625 | -0.20 | 1.150 | 44.8% |
| 0.313 | -0.51 | 1.682 | 19.3% |
| 0.156 | -0.81 | 1.950 | 6.4% |
| 0.000 (Max Signal) | N/A | 2.084 | 0.0% |
Table 2: Calculated IC50 Values for Test Peptides
| Compound | Description | IC50 (nM) |
| Standard Inhibitor | Anti-PD-1 Neutralizing Ab | 4500 nM (approx. 0.675 µg/mL) |
| Test Peptide A | Cyclic Peptide | 7.7 nM |
| Test Peptide B | Linear Parent Peptide | 152.4 nM |
| Test Peptide C | Scrambled Control Peptide | > 10,000 nM |
Note: The data presented are for illustrative purposes only and may not reflect actual experimental results.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents expired or improperly stored. | Check expiration dates and storage conditions of all reagents.[12] |
| Insufficient incubation times. | Ensure adherence to recommended incubation times. | |
| Incorrect plate reader wavelength. | Confirm the reader is set to 450 nm.[13] | |
| High Background | Insufficient washing. | Increase the number of washes or the soaking time between washes.[14] |
| Blocking buffer is ineffective. | Try a different blocking agent or increase the concentration.[13] | |
| Streptavidin-HRP concentration too high. | Optimize the dilution of the Streptavidin-HRP conjugate.[14] | |
| High Coefficient of Variation (CV) | Inaccurate pipetting. | Use calibrated pipettes and change tips for each standard and sample.[15] |
| Cross-well contamination. | Use plate sealers during incubations and be careful to avoid splashing.[16] | |
| Temperature variation across the plate. | Avoid stacking plates during incubation.[16] |
References
- 1. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. PD-L1 Inhibitor Screening ELISA Kit | ABIN2762507 [antibodies-online.com]
- 10. researchgate.net [researchgate.net]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. PD-1 [Biotinylated] : PD-L1 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Establishing a Syngeneic Mouse Model for PD-L1 Peptide Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Syngeneic mouse models are an invaluable tool in immuno-oncology research, providing a powerful platform to study the complex interactions between the immune system and cancer.[1][2][3] These models utilize immunocompetent mice, allowing for the investigation of immunotherapies, such as PD-L1 targeting peptides, in a setting that closely mimics the human immune response to cancer.[1][4] This document provides detailed protocols for establishing a syngeneic mouse model to test the efficacy of PD-L1 targeted peptides, including cell line selection, tumor inoculation, treatment administration, and subsequent immunological analysis.
Murine Cancer Cell Line Selection
The choice of a murine cancer cell line is critical for a successful study. The selected cell line should be from the same genetic background as the mouse strain to prevent allogeneic rejection.[2][5] Furthermore, the expression level of PD-L1 on the tumor cells can significantly influence the outcome of PD-L1 targeted therapies.[6][7] Below is a table summarizing commonly used murine cancer cell lines in syngeneic models for immunotherapy research.
| Cell Line | Cancer Type | Mouse Strain | Key Characteristics |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Responds well to anti-PD-1/PD-L1 therapy.[1][8] |
| CT26 | Colon Carcinoma | BALB/c | Widely used for evaluating PD-1/PD-L1 inhibitors.[1][9][10][11] |
| B16-F10 | Melanoma | C57BL/6 | A well-characterized model for melanoma immunotherapy.[1] |
| 4T1 | Mammary Carcinoma | BALB/c | A model for metastatic breast cancer.[1][4] |
| EMT6 | Mammary Carcinoma | BALB/c | Another commonly used breast cancer model.[4] |
| LLC | Lewis Lung Carcinoma | C57BL/6 | A model for lung cancer research.[12] |
| RENCA | Renal Adenocarcinoma | BALB/c | A model for kidney cancer studies.[13] |
| GL261 | Glioblastoma | C57BL/6 | A brain cancer model.[3][4] |
Experimental Workflow
The overall experimental workflow for testing a PD-L1 peptide in a syngeneic mouse model is depicted below. This involves cell culture, tumor implantation, treatment, and subsequent analysis of tumor growth and the immune response.
Caption: Experimental workflow for PD-L1 peptide testing.
Detailed Experimental Protocols
Cell Culture and Tumor Inoculation
Materials:
-
Selected murine cancer cell line (e.g., MC38)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female C57BL/6 or BALB/c mice (strain depends on the cell line)
-
1 mL syringes with 27-gauge needles
-
Matrigel (optional, can improve tumor take-rate)[12]
Protocol:
-
Culture the selected cancer cell line in a T75 flask at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold PBS. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mice and shave the right flank.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the shaved flank.
-
Monitor the mice for tumor growth.
Tumor Growth Monitoring and Peptide Administration
Materials:
-
Digital calipers
-
PD-L1 targeting peptide, dissolved in a sterile vehicle (e.g., PBS)
-
Control peptide or vehicle
-
1 mL syringes with appropriate needles for the route of administration (e.g., intraperitoneal, intravenous)
Protocol:
-
Begin monitoring tumor growth 3-5 days after inoculation.
-
Measure the tumor volume using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.[9]
-
Administer the PD-L1 peptide and control treatments according to the study design. Dosing and frequency will depend on the specific peptide, but a common starting point is daily intraperitoneal injections of 2 mg/kg.[9][14]
-
Continue to monitor tumor growth and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there are signs of excessive morbidity.
Immune Cell Profiling by Flow Cytometry
Materials:
-
Tumors and spleens from euthanized mice
-
RPMI-1640 medium
-
Collagenase D (10 mg/mL) and DNase I (10 mg/mL)[15]
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against murine immune cell markers (see table below)
-
Fixable viability dye
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumors and digest in RPMI containing Collagenase D and DNase I for 1 hour at 37°C.[15] Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate the spleen through a 70 µm cell strainer.
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with anti-mouse CD16/32.
-
Stain with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer.
-
If performing intracellular staining (e.g., for Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo).[15]
-
Recommended Flow Cytometry Panel for Tumor-Infiltrating Lymphocytes:
| Marker | Cell Type | Fluorochrome Suggestion |
| CD45 | All Leukocytes | BV510 |
| CD3 | T Cells | APC-Cy7 |
| CD4 | Helper T Cells | PE-Cy7 |
| CD8 | Cytotoxic T Cells | APC |
| Foxp3 | Regulatory T Cells | PE |
| CD25 | Activated T Cells, Tregs | FITC |
| PD-1 | Exhausted T Cells | BV421 |
| CD11b | Myeloid Cells | PerCP-Cy5.5 |
| Ly6G | Neutrophils | BV605 |
| Ly6C | Monocytes | BV786 |
| F4/80 | Macrophages | PE-Dazzle594 |
Cytokine Analysis
Materials:
-
Tumor tissue or serum from mice
-
Lysis buffer for tumor tissue
-
ELISA kits or multiplex bead-based immunoassay kits for murine cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10)
Protocol:
-
Sample Preparation:
-
Tumor Lysate: Homogenize tumor tissue in lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Serum: Collect blood via cardiac puncture at the time of euthanasia and allow it to clot. Centrifuge to separate the serum.
-
-
Cytokine Measurement:
PD-1/PD-L1 Signaling Pathway
Understanding the PD-1/PD-L1 signaling pathway is crucial for interpreting the results of PD-L1 peptide testing. The diagram below illustrates this key immune checkpoint pathway.
Caption: PD-1/PD-L1 signaling pathway and peptide inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | ||
| Control Peptide (2 mg/kg) | 10 | ||
| PD-L1 Peptide (2 mg/kg) | 10 |
Table 2: Immune Cell Infiltration in Tumors (% of CD45+ cells)
| Treatment Group | N | % CD8+ T Cells ± SEM | % CD4+ T Cells ± SEM | % Tregs (CD4+Foxp3+) ± SEM | % Macrophages (F4/80+) ± SEM |
| Vehicle Control | 5 | ||||
| PD-L1 Peptide (2 mg/kg) | 5 |
Table 3: Cytokine Levels in Tumor Lysates (pg/mg protein)
| Treatment Group | N | IFN-γ ± SEM | TNF-α ± SEM | IL-10 ± SEM |
| Vehicle Control | 5 | |||
| PD-L1 Peptide (2 mg/kg) | 5 |
By following these detailed protocols and application notes, researchers can effectively establish and utilize a syngeneic mouse model to evaluate the preclinical efficacy of novel PD-L1 targeting peptides for cancer immunotherapy.
References
- 1. championsoncology.com [championsoncology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. td2inc.com [td2inc.com]
- 4. medicilon.com [medicilon.com]
- 5. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 6. Molecular and Immune Profiling of Syngeneic Mouse Models Predict Response to Immune Checkpoint Inhibitors in Gastric Cancer [e-crt.org]
- 7. researchgate.net [researchgate.net]
- 8. southernresearch.org [southernresearch.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Intestinal Inflammatory Cytokine Response in Relation to Tumorigenesis in the ApcMin/+ Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of this approach, PD-L1 inhibitory peptides offer several advantages, including smaller size, potentially better tumor penetration, and lower manufacturing costs.[1][2][3] However, the clinical translation of these peptides is often hampered by their poor in vivo stability, rapid clearance, and inefficient delivery to the tumor microenvironment.[4][5] This document provides detailed application notes and protocols for various in vivo delivery methods designed to overcome these challenges and enhance the therapeutic efficacy of PD-L1 inhibitory peptides.
Signaling Pathway: PD-1/PD-L1 Interaction
Programmed death-ligand 1 (PD-L1), expressed on the surface of tumor cells and other immune cells, interacts with the PD-1 receptor on activated T cells.[1][6] This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.[6][7] PD-L1 inhibitory peptides function by binding to PD-L1, thereby preventing its interaction with PD-1 and restoring the antitumor activity of T cells.[1][8]
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibitory peptides.
In Vivo Delivery Strategies and Experimental Data
A variety of delivery systems have been developed to improve the in vivo performance of PD-L1 inhibitory peptides. These strategies aim to protect the peptides from degradation, prolong their circulation time, and facilitate their accumulation at the tumor site. The following tables summarize quantitative data from key studies.
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for therapeutic peptides, offering protection from enzymatic degradation and enabling targeted delivery.[5][9]
| Delivery System | Peptide | Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Prodrug Nanoparticles (PD-NPs) | anti-PD-L1 peptide (CVRARTR) conjugated to Doxorubicin (B1662922) | 4T1 breast tumor-bearing mice | Intravenous, 5 mg/kg DOX equivalent | PD-NPs accumulated in tumor tissues via the EPR effect, induced immunogenic cell death, and reinvigorated T lymphocytes. | [10] |
| Ferritin Nanocages (PpNF) | PD-L1 binding peptide displayed on the surface | Tumor-bearing mice | Not specified | PpNF encapsulated with doxorubicin showed more effective antitumor activity than free anti-PD-L1 antibody. | [9] |
| Liposomes | PD-L1 binding peptide incorporated into liposomes | Colon tumor-bearing mice | Intravenous | Promoted multivalent binding and lysosomal degradation of PD-L1, enhancing T cell-mediated antitumor immunity. | [11][12] |
| Gold-Peptide Nanocomplexes (SuperPD-L1exo) | d-peptide targeting PD-L1 | Colorectal cancer mouse model | Oral | Exosome-wrapped nanoparticles showed good stability and activated antitumor immunity after oral administration. | [13][14] |
| Self-Assembled Nanoparticles | Cell-penetrating anti-PD-L1 peptide conjugated to Chlorin e6 | CT26 colon cancer and metastatic tumor models | Intravenous | Nanoparticles penetrated cancer cells, blocked PD-1/PD-L1 interaction, and induced immunogenic cell death upon laser irradiation. | [15] |
Hydrogel-Based Delivery Systems
Injectable hydrogels can form a depot at the injection site, providing sustained release of the encapsulated peptide.[16][17]
| Delivery System | Peptide/Antibody | Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Elastin-like Polypeptide (ELP) Hydrogel | anti-PD-L1 antibody (aPD-L1) and Gemcitabine (B846) | Melanoma mouse models | Not specified | Sustained release of aPD-L1 and gemcitabine promoted a 3.0-fold increase in tumor-infiltrating CD8+ T cells and 60% depletion of Tregs. | [16] |
| Peptide-based Hydrogel | Human PD-L1 single-domain antibody (K2) | Melanoma tumor-bearing mice | Subcutaneous | Prolonged the in vivo release of the antibody for at least 72 hours, leading to extended systemic presence and tumor uptake. | [17][18] |
Other Delivery Strategies
| Delivery Strategy | Peptide | Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Systemic Injection (Cyclic Peptides) | Cyclic anti-PD-L1 peptides C7 and C12 | CT26 syngeneic Balb/c mouse model | Intraperitoneal, 0.5 mg/kg daily | Cyclic peptides showed improved bioactivity, serum stability, and superior therapeutic efficacy at a low dose. | [19] |
| Cell-Penetrating Peptides (CPPs) | 18-amino acid sequence with PD-L1 targeting and cell-penetrating properties | Nude mice with MDA-MB-231 tumors | Not specified | Self-assembled nanospheres delivered siRNA and doxorubicin, inhibiting tumor growth. | [20][21] |
| Palmitic Acid Conjugation | 16-mer peptide (mL7N) coupled to albumin-binding palmitic acid (PA-mL7N) | Syngeneic mouse model of breast cancer | Not specified | Significantly curbed tumor growth by promoting breast cancer cell killing by peripheral blood mononuclear cells. | [1][2][22] |
Experimental Protocols
Protocol 1: Formulation and In Vivo Evaluation of Prodrug Nanoparticles (PD-NPs)
This protocol is based on the methodology for creating anti-PD-L1 peptide and doxorubicin (DOX) conjugated prodrug nanoparticles.[10]
1. Materials:
-
Anti-PD-L1 peptide (e.g., CVRARTR)
-
Cathepsin B-cleavable peptide (e.g., FRRG)
-
Doxorubicin (DOX)
-
Solvents (e.g., DMSO, water)
-
Dialysis membrane (MWCO: 2000 Da)
-
4T1 breast cancer cells
-
BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Tumor Dissociation Kit
-
Flow cytometry antibodies (e.g., anti-CD8, anti-IFN-γ)
2. PD-NP Formulation:
-
Synthesize the functional peptide by conjugating the anti-PD-L1 peptide to the cathepsin B-cleavable peptide.
-
Conjugate the functional peptide to doxorubicin.
-
Allow the peptide-DOX conjugates to self-assemble into prodrug nanoparticles (PD-NPs) via intermolecular interactions in an aqueous solution.
-
Characterize the size and morphology of the PD-NPs using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
3. In Vitro Drug Release Study:
-
Disperse PD-NPs in mouse serum (1 mg/mL).
-
Load the dispersion into a dialysis membrane (MWCO: 2000 Da).
-
Incubate in the presence or absence of cathepsin B enzyme.
-
Measure the amount of released DOX in the outer solution over time using a spectrophotometer.
4. In Vivo Antitumor Efficacy Study:
-
Inoculate 4T1 cells subcutaneously into the flank of BALB/c mice.
-
When tumors reach a palpable size, randomize mice into treatment groups (e.g., Saline, free DOX, free DOX + anti-PD-L1 antibody, PD-NPs).
-
Administer treatments intravenously (e.g., once every three days). The anti-PD-L1 antibody can be injected intraperitoneally.[10]
-
Measure tumor volumes every two days using calipers.
-
Monitor mouse body weight and survival.
5. Analysis of Antitumor Immune Response:
-
On day 7 post-treatment, collect tumor tissues.
-
Isolate single cells from the tumor tissues using a Tumor Dissociation Kit.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8) and cytokines (e.g., IFN-γ).
-
Analyze the immune cell populations by flow cytometry.
Caption: Experimental workflow for PD-NP formulation and in vivo evaluation.
Protocol 2: Preparation and In Vivo Application of a Sustained-Release Hydrogel
This protocol outlines the general steps for encapsulating a this compound within a peptide-based hydrogel for sustained release, based on principles described in the literature.[17][18]
1. Materials:
-
This compound or single-domain antibody (e.g., K2)
-
Amphipathic hydrogelator peptide (e.g., H-FQFQFK-NH2)
-
Sterile, pyrogen-free water or PBS
-
Syringes and needles for subcutaneous injection
-
Animal model with tumors expressing human PD-L1
-
Imaging agents for tracking the peptide (e.g., fluorescent dye, radioisotope for SPECT/CT)
2. Hydrogel Formulation:
-
Dissolve the hydrogelator peptide in sterile water or PBS at the desired concentration.
-
Dissolve the this compound (labeled with an imaging agent if applicable) in a separate aliquot of sterile water or PBS.
-
Gently mix the two solutions to initiate hydrogel formation and encapsulate the therapeutic peptide. The hydrogel should form a stable gel at room or body temperature.
-
Visually inspect the hydrogel for homogeneity.
3. In Vivo Sustained Release Study:
-
Anesthetize the tumor-bearing mice.
-
Subcutaneously inject the peptide-loaded hydrogel near the tumor site.
-
At various time points (e.g., 24, 48, 72 hours), image the mice using an appropriate imaging modality (e.g., fluorescence imaging, SPECT/CT) to monitor the release and biodistribution of the peptide from the hydrogel depot.
-
Quantify the signal intensity at the injection site and in other organs to determine the release kinetics and systemic circulation of the peptide.
4. Evaluation of Therapeutic Efficacy:
-
Establish tumor-bearing mice as described in Protocol 1.
-
Administer the peptide-loaded hydrogel subcutaneously.
-
Include control groups such as saline, empty hydrogel, and free peptide.
-
Monitor tumor growth, body weight, and survival over time.
-
At the end of the study, tumors and relevant tissues can be harvested for histological and immunological analysis.
Caption: Workflow for hydrogel-based sustained delivery of PD-L1 peptides.
Concluding Remarks
The development of effective in vivo delivery methods is crucial for realizing the full therapeutic potential of PD-L1 inhibitory peptides. The strategies outlined in these application notes, including nanoparticle encapsulation and hydrogel-based sustained release, have shown considerable promise in preclinical models. Researchers and drug development professionals are encouraged to utilize these protocols as a foundation for their own studies, optimizing the parameters for their specific peptide candidates and tumor models. Future work in this area will likely focus on creating multi-functional delivery systems that not only improve peptide pharmacokinetics but also modulate the tumor microenvironment to further enhance antitumor immunity.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives [mdpi.com]
- 6. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 7. The Biogenesis, Biology, and Clinical Significance of Exosomal PD-L1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PD-L1 peptide-conjugated prodrug nanoparticles for targeted cancer immunotherapy combining PD-L1 blockade with immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-mediated PD-L1 multivalent binding promotes the lysosomal degradation of PD-L1 for T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo-induced crosslinked and anti-PD-L1 peptide incorporated liposomes to promote PD-L1 multivalent binding for effective immune checkpoint blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A d-peptide-based oral nanotherapeutic modulates the PD-1/PD-L1 interaction for tumor immunotherapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Penetrating Peptide Like Anti-Programmed Cell Death-Ligand 1 Peptide Conjugate-Based Self-Assembled Nanoparticles for Immunogenic Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineered elastin-like polypeptide-based hydrogel delivering chemotherapeutics and PD-L1 antibodies for potentiated cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sustained release of a human PD-L1 single-domain antibody using peptide-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biblio.vub.ac.be [biblio.vub.ac.be]
- 19. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Penetrating Peptide-Based Self-Assembly for PD-L1 Targeted Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Penetrating Peptide-Based Self-Assembly for PD-L1 Targeted Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes: Assessing T-Cell Activation in Response to PD-L1 Peptides
Introduction
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that regulates T-cell activation and maintains peripheral tolerance.[1][2] Tumors can exploit this pathway to evade immune surveillance by expressing high levels of PD-L1, which binds to PD-1 on activated T-cells, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[3][4] Consequently, disrupting the PD-1/PD-L1 interaction is a cornerstone of modern cancer immunotherapy.[3][5]
These application notes provide a comprehensive overview of the key methodologies used to assess T-cell activation in response to PD-L1-derived peptides or peptides designed to block the PD-L1/PD-1 interaction. The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research.
PD-1/PD-L1 Signaling Pathway
Upon engagement of the T-cell receptor (TCR) by an antigen, PD-1 is expressed on the T-cell surface.[1] When PD-L1, often expressed on antigen-presenting cells or tumor cells, binds to PD-1, inhibitory signals are transduced into the T-cell.[5][6] The cytoplasmic domain of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[5][6] Ligand binding leads to the phosphorylation of these motifs and the recruitment of phosphatases, primarily SHP-1 and SHP-2.[6][7] These phosphatases dephosphorylate and inactivate key downstream signaling components of the TCR pathway, such as ZAP70 and PI3K, thereby terminating T-cell activating signals.[5][7] This results in reduced cytokine production, cell cycle arrest, and diminished T-cell survival.[5]
References
- 1. PD-L1/PD-1 Co-Stimulation, a Brake for T cell Activation and a T cell Differentiation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 4. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Release After PD-L1 Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cytokine release following treatment with Programmed Death-Ligand 1 (PD-L1) targeting peptides. The provided protocols and methodologies are essential for the in vitro evaluation of the efficacy and mechanism of action of immunomodulatory compounds designed to disrupt the PD-1/PD-L1 immunosuppressive axis.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in immune evasion by tumor cells.[1] When PD-L1 binds to its receptor, Programmed Death-1 (PD-1), on activated T cells, it triggers a signaling cascade that downregulates T cell activity, leading to T cell dysfunction and exhaustion.[2][3] This inhibitory mechanism allows cancer cells to escape immune surveillance.
PD-L1-targeting peptides are designed to block the interaction between PD-L1 and PD-1.[1][4] By disrupting this immunosuppressive signal, these peptides can restore and enhance T cell-mediated anti-tumor immunity. A key indicator of this restored T cell function is the increased production and release of pro-inflammatory cytokines.[1][2][3] Therefore, accurately measuring cytokine release is a critical step in the preclinical assessment of these therapeutic peptides.
This document outlines detailed protocols for co-culture systems and two common methods for quantifying cytokine release: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Multiplex Bead Array.
PD-L1 Signaling and its Inhibition
The interaction between PD-L1 on tumor cells and PD-1 on activated T cells initiates an inhibitory signal that suppresses T cell function. This signaling pathway involves the recruitment of the phosphatase SHP-2 to the T cell receptor (TCR) and CD28 signaling complexes, leading to their dephosphorylation.[3] This ultimately results in the inhibition of T cell proliferation, activation, and cytokine production.[3] PD-L1 targeting peptides physically block the PD-1/PD-L1 interaction, thereby preventing this inhibitory signaling and restoring the T cell's ability to mount an effective anti-tumor response, including the secretion of key effector cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1][5]
Experimental Protocols
The following protocols describe the co-culture of T cells and target cells, followed by the measurement of cytokine release using ELISA and Multiplex Bead Array assays.
I. Co-culture of T Cells and Target Cells for Cytokine Release Induction
This protocol establishes a co-culture system to assess the ability of a PD-L1 peptide to enhance T cell-mediated cytokine release in the presence of target cells expressing PD-L1.
Materials:
-
PD-L1 expressing target cells (e.g., cancer cell line)
-
T cells (e.g., activated human PBMCs or a T cell line)
-
PD-L1 peptide inhibitor
-
Complete cell culture medium
-
96-well cell culture plates[2]
-
CO₂ incubator (37°C, 5% CO₂)[2]
-
Centrifuge
Protocol:
-
Cell Preparation:
-
Culture PD-L1 expressing target cells and T cells under standard conditions.
-
On the day of the assay, harvest and count the cells. Resuspend each cell type in complete culture medium to the desired concentration. The ratio of T cells (effector) to target cells (E:T ratio) should be optimized, with a common starting point being 10:1.
-
-
Plating Target Cells:
-
Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment and Co-culture:
-
Prepare serial dilutions of the PD-L1 peptide in complete culture medium.
-
Remove the medium from the adhered target cells and add the peptide dilutions. Include appropriate controls:
-
Add the T cells to the wells containing the target cells and peptide dilutions.
-
-
Incubation:
-
Incubate the co-culture plate in a CO₂ incubator at 37°C for 48-72 hours.[1] The optimal incubation time may need to be determined empirically.
-
-
Sample Collection:
II. Cytokine Quantification: ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying a single cytokine of interest.[7][8] The following is a general protocol for a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[9]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the collected supernatants and the standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[9]
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Development and Measurement: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark until a color develops. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm on a microplate reader.
III. Cytokine Quantification: Multiplex Bead Array
Multiplex bead array technology allows for the simultaneous quantification of multiple cytokines in a single sample, providing a more comprehensive profile of the immune response.[7][10][11]
Materials:
-
Multiplex bead-based cytokine assay kit (containing capture antibody-coated beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Vacuum manifold
-
Multiplex array reader (e.g., Luminex platform)
Protocol:
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Bead Incubation: Add the antibody-coupled beads to each well. Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of the collected supernatants and the prepared cytokine standards to the appropriate wells. Incubate on a plate shaker for 1-2 hours at room temperature, protected from light.
-
Detection Antibody Incubation: Wash the beads three times with wash buffer. Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the beads three times. Add Streptavidin-Phycoerythrin (S-PE) to each well. Incubate on a plate shaker for 30 minutes at room temperature.[7]
-
Data Acquisition: Wash the beads three times. Resuspend the beads in sheath fluid. Acquire the data on a multiplex array reader. The instrument will identify each bead by its internal fluorescence and quantify the amount of cytokine bound based on the PE signal intensity.[7]
Data Presentation
Quantitative data from cytokine release assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Below are example tables for presenting data from ELISA and Multiplex Bead Array experiments.
Table 1: IFN-γ Release Measured by ELISA
| Treatment Group | Concentration (µM) | Mean IFN-γ (pg/mL) | Standard Deviation |
| Vehicle Control | - | 150.5 | 15.2 |
| PD-L1 Peptide | 0.1 | 350.2 | 25.8 |
| 1 | 875.9 | 50.1 | |
| 10 | 1520.7 | 98.4 | |
| Positive Control (Anti-PD-L1 Ab) | 1 µg/mL | 1650.3 | 110.6 |
| Unstimulated Control | - | 50.1 | 8.5 |
Table 2: Multiplex Cytokine Panel Analysis
| Cytokine | Vehicle Control (pg/mL) | PD-L1 Peptide (1 µM) (pg/mL) | PD-L1 Peptide (10 µM) (pg/mL) | Positive Control (Anti-PD-L1 Ab) (pg/mL) | Unstimulated Control (pg/mL) |
| IFN-γ | 148.3 ± 14.5 | 880.1 ± 52.3 | 1550.6 ± 102.1 | 1680.4 ± 115.7 | 48.9 ± 7.9 |
| IL-2 | 85.2 ± 9.1 | 450.7 ± 30.5 | 920.3 ± 65.2 | 980.1 ± 70.3 | 20.5 ± 4.2 |
| TNF-α | 250.6 ± 20.8 | 750.2 ± 45.9 | 1200.8 ± 88.4 | 1350.5 ± 95.6 | 100.2 ± 12.1 |
| IL-6 | 120.4 ± 11.7 | 300.9 ± 25.1 | 550.4 ± 40.8 | 600.7 ± 45.3 | 60.3 ± 8.8 |
| IL-10 | 75.8 ± 8.3 | 80.1 ± 9.5 | 85.6 ± 10.1 | 90.2 ± 11.2 | 70.1 ± 7.5 |
Data are presented as Mean ± Standard Deviation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background cytokine levels | T cells were overly activated prior to the assay. | Use fresh, healthy cells and handle them gently.[1] |
| Low signal | Suboptimal E:T ratio, T cell stimulus concentration, or incubation time. Insufficient PD-L1 expression on target cells. | Optimize these parameters empirically.[1] Confirm PD-L1 expression on target cells by flow cytometry or western blot. |
| High variability between replicates | Inaccurate pipetting or inconsistent cell mixing. | Ensure accurate and consistent pipetting techniques. Thoroughly mix cell suspensions before plating.[1] |
| Edge effects in 96-well plate | Evaporation from outer wells during incubation. | Fill the outer wells with sterile water or PBS to maintain humidity. |
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. ELISA Protocol [protocols.io]
- 7. immunology.org [immunology.org]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving serum half-life of PD-L1 inhibitory peptides
Welcome to the Technical Support Center for Improving Serum Half-life of PD-L1 Inhibitory Peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of extending the in vivo stability of therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short serum half-life of therapeutic peptides?
Therapeutic peptides, especially those under 50 amino acids, generally have a short in vivo half-life, often between 2 to 30 minutes.[1] This is primarily due to two factors:
-
Rapid Renal Clearance: Peptides with a molecular weight below 30 kDa are quickly filtered out of the bloodstream by the kidneys.[1]
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases present in the blood and tissues.[1][2]
Q2: What are the most common strategies to extend the serum half-life of a PD-L1 inhibitory peptide?
Several effective strategies have been developed to prolong the circulation time of therapeutic peptides.[3][4][5] These can be broadly categorized into two main approaches:
-
Increasing Hydrodynamic Size: This strategy aims to increase the peptide's size to prevent renal clearance.[4][6] Common methods include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains.[4][7]
-
Fusion to Unstructured Polypeptides: Genetically fusing the peptide to inert, long polypeptides like XTEN or PAS sequences.[4][6]
-
-
Receptor-Mediated Recycling: This approach leverages natural recycling pathways to rescue the peptide from degradation.[3][6] This is typically achieved by:
-
Fusion to Serum Proteins: Genetically fusing the peptide to long-lived serum proteins like albumin or the Fc region of an IgG antibody.[6][8] These fusion proteins bind to the neonatal Fc receptor (FcRn), which protects them from lysosomal degradation.[3][6]
-
Binding to Albumin: Conjugating the peptide with a moiety that binds non-covalently to albumin, such as a fatty acid (lipidation) or an albumin-binding domain (ABD).[6][9][10]
-
Q3: How does cyclization improve the serum half-life of a peptide?
Cyclization, or macrocyclization, enhances peptide stability by introducing conformational rigidity. This structural constraint makes the peptide less recognizable and accessible to the active sites of proteolytic enzymes, thereby reducing the rate of degradation.[11] For example, one study demonstrated a nearly 4-fold improvement in the in vitro serum half-life of a linear anti-PD-L1 peptide after cyclization.[11]
Q4: What is the difference between genetic fusion and chemical conjugation for half-life extension?
Genetic fusion involves creating a single recombinant protein where the therapeutic peptide is linked to a larger protein (like albumin or an Fc domain) at the genetic level.[6][12] This results in a homogenous product with a defined structure.[6] However, it often requires expression in more complex systems like mammalian or yeast cells, which can be costly and time-consuming.[6]
Chemical conjugation involves covalently attaching a molecule, such as PEG, to the synthesized peptide.[13] This process can sometimes result in a heterogeneous mixture of products with the modifier attached at different sites, which can present purification challenges.[13][14]
Troubleshooting Guides
PEGylation-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced Biological Activity or Binding Affinity [7] | Steric Hindrance: The PEG chain is physically blocking the peptide's binding site on PD-L1.[7] | • Site-Specific PEGylation: Use chemistries that target a specific amino acid far from the binding epitope.[15]• Use a Linker: Introduce a linker between the peptide and the PEG chain.• Optimize PEG Size: Test different molecular weights of PEG; sometimes a smaller PEG chain is sufficient to extend half-life without significantly impacting activity.[15] |
| Heterogeneous Product Mixture [13][14] | Non-Specific Conjugation: The PEGylation chemistry is reacting with multiple sites on the peptide (e.g., multiple lysine (B10760008) residues). | • Site-Directed Mutagenesis: If possible, remove reactive amino acids that are not essential for activity.• Use Site-Specific Chemistries: Employ chemistries that target unique functional groups, such as the N-terminal alpha-amine or a single cysteine residue.• Purification: Optimize chromatographic methods (e.g., ion exchange, size exclusion) to separate the desired mono-PEGylated species.[13] |
| Observed Immunogenicity (Anti-PEG Antibodies) [7][15] | Pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance or hypersensitivity reactions.[7][15] | • Consider Alternatives: Explore other half-life extension strategies like fusion proteins or lipidation.[9]• Monitor for ADAs: Implement assays to detect anti-drug antibodies (ADAs) during preclinical development. |
Fusion Protein-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Expression Yield or Poor Solubility [6] | Misfolding or Aggregation: The fusion protein may not be folding correctly in the expression host. | • Optimize Expression Conditions: Test different temperatures, host strains, or induction protocols.• Test Different Fusion Partners: The choice of fusion partner (e.g., Fc vs. albumin) or the linker sequence can impact expression.• Incorporate Solubilizing Tags: Add a temporary solubilization tag (e.g., GST, MBP) that can be cleaved off after purification. |
| Loss of Peptide Activity | Incorrect Conformation: The fusion partner may be forcing the peptide into an inactive conformation.Steric Hindrance: The large fusion partner is blocking the peptide's access to PD-L1. | • Optimize Linker: Vary the length and composition of the linker sequence between the peptide and the fusion partner to provide more flexibility.• Change Fusion Orientation: Test both N-terminal and C-terminal fusions of the peptide to the larger protein. |
| Shorter-than-Expected Half-Life | Lower FcRn Binding Affinity: Compared to native IgG, some Fc-fusion proteins may have a lower binding affinity for the FcRn receptor.[6]Clearance of Effector Molecule: The peptide itself might be targeted for clearance through other mechanisms.[6] | • Fc Engineering: Introduce mutations into the Fc region (e.g., M252Y/S254T/T256E) that have been shown to increase FcRn binding affinity and extend half-life.[6] |
General Peptide Stability & Aggregation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide Aggregation During Synthesis or Purification [16][17] | Hydrophobic Interactions: Peptides with many hydrophobic residues tend to self-associate to minimize contact with aqueous buffers.[17]Secondary Structure Formation: Peptides may form beta-sheets that lead to aggregation.[16] | • Optimize Buffer Conditions: Adjust pH to be at least one unit away from the peptide's isoelectric point (pI). Modify salt concentration or add solubilizing excipients like arginine.[18]• Incorporate Solubilizing Tags: Add a temporary hydrophilic tag for synthesis and purification.[16]• Use Pseudoproline Dipeptides: During solid-phase peptide synthesis (SPPS), incorporate pseudoproline dipeptides to disrupt secondary structure formation.[16] |
| Peptide Degradation During Storage | Chemical Instability: Specific amino acid residues are prone to degradation.• Deamidation: Asn/Gln residues can hydrolyze.[19]• Oxidation: Met, Cys, Trp residues are susceptible to oxidation.[19] | • Optimize Formulation: Store as a lyophilized powder. For solutions, use buffers at a slightly acidic pH (pH 4-6) to minimize deamidation.[20] Add antioxidants like methionine if needed.• Site-Directed Mutagenesis: Replace unstable residues with more stable ones if it doesn't affect activity.[19] |
Data on Half-Life Extension Strategies
| Peptide/Protein | Modification Strategy | Original Half-life | Extended Half-life | Fold Increase | Reference |
| Anti-PD-L1 Linear Peptide (CLP-2) | Cyclization | 18.8 min (in vitro) | ~75 min (in vitro) | ~4 | [11] |
| GLP-1 Analogue | Fusion to 67.5 kDa ELP | Minutes | >100 hours (estimated in humans) | >100 | [21] |
| Human Growth Hormone (hGH) | Fusion with CTP-peptides | ~2-4 hours | 22.4 hours | 5-10 | [21] |
| IFNα2a | Fusion to (EKP)n polypeptide | ~1.5 hours | ~9 hours | 6 | [21] |
| G-CSF | Fusion to Gelatin-Like Protein (GLP) | 1.76 hours (in rats) | 10 hours (in rats) | ~5.7 | [21] |
Key Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol is used to determine the half-life of a peptide when exposed to human serum, providing an initial assessment of its proteolytic stability.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Human serum (commercially available)
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, add the test peptide to the pre-warmed serum to achieve a final concentration of ~100 µg/mL. Mix gently.
-
Immediately withdraw a sample for the t=0 time point. Quench the reaction by adding the sample to 4 volumes of ice-cold quenching solution. This will precipitate the serum proteins and stop enzymatic degradation.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
Withdraw samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Immediately quench each sample as described in step 3.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.[22][23]
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: General N-terminal PEGylation of a Peptide
This protocol describes a general method for site-specific PEGylation at the N-terminus of a peptide using an mPEG-succinimidyl valerate (B167501) (mPEG-SVA) reagent.
Materials:
-
Peptide with a free N-terminus
-
mPEG-SVA (or similar NHS-ester activated PEG)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Reverse Phase HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the mPEG-SVA reagent in the reaction buffer. The molar ratio of PEG to peptide is a critical parameter to optimize; start with a 2- to 5-fold molar excess of PEG.
-
Add the mPEG-SVA solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or SDS-PAGE.
-
Once the reaction has reached the desired level of completion, stop the reaction by adding the quenching buffer to a final concentration of 50 mM. This will consume any unreacted mPEG-SVA.
-
Purify the mono-PEGylated peptide from unreacted peptide, excess PEG, and di-PEGylated products using an appropriate chromatography method. Size exclusion is effective for separating based on size, while RP-HPLC can separate based on hydrophobicity.
-
Characterize the final product using mass spectrometry to confirm the identity and purity of the PEGylated peptide.
Visualizations
PD-1/PD-L1 Signaling and Inhibition
Caption: The PD-1/PD-L1 inhibitory pathway and its blockade by a therapeutic peptide.
Workflow for Half-Life Extension of Peptides
Caption: Experimental workflow for developing a PD-L1 peptide with extended half-life.
Comparison of Half-Life Extension Mechanisms
Caption: Primary mechanisms of different strategies for peptide half-life extension.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Extending the Half-Life of Therapeutic Proteins: The Promise of Fc-Fusion Proteins - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Obstacles and pitfalls in the PEGylation of therapeutic proteins. | Semantic Scholar [semanticscholar.org]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 20. sci-hub.red [sci-hub.red]
- 21. tandfonline.com [tandfonline.com]
- 22. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PD-L1 Inhibitory Peptide Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD-L1 inhibitory peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your in vivo experimental designs and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose range for a novel PD-L1 inhibitory peptide in a mouse model?
A1: The optimal starting dose for a novel this compound can vary significantly based on its potency, stability, and pharmacokinetic profile. However, a review of published studies suggests a common starting range is between 0.5 mg/kg and 10 mg/kg administered intraperitoneally (IP) daily or every other day.[1][2][3] For peptides with improved stability, such as cyclic peptides, lower doses around 0.5 mg/kg have been shown to be effective.[1] It is crucial to perform a dose-escalation study to determine the optimal biological dose for your specific peptide.
Q2: How do I choose the appropriate in vivo model for my this compound study?
A2: Syngeneic mouse models are the most common and appropriate choice for evaluating the efficacy of PD-L1 inhibitory peptides. These models utilize immunocompetent mice, which are essential for studying the interaction between the peptide, the tumor, and the host immune system. Commonly used syngeneic models for PD-L1 inhibitor studies include CT26 (colon carcinoma) and MC38 (colon adenocarcinoma).[1][4] The choice of model should be guided by the tumor type of interest and its known responsiveness to immune checkpoint blockade.
Q3: What are the key readouts to assess the efficacy of my this compound in vivo?
A3: The primary efficacy readout is the inhibition of tumor growth, which is typically measured by caliper measurements of the tumor volume over time.[5] Tumor Growth Inhibition (TGI) is a calculated metric to quantify the treatment effect.[6] In addition to tumor volume, it is important to monitor the overall health of the animals, including body weight and survival.[1] To understand the mechanism of action, assessment of the tumor microenvironment is crucial. This can be achieved by analyzing the infiltration of immune cells, particularly CD8+ T cells, into the tumor using techniques like immunohistochemistry (IHC) or flow cytometry.[7][8]
Q4: My this compound shows good in vitro activity but no efficacy in vivo. What are the possible reasons?
A4: This is a common challenge in peptide therapeutic development. Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics: Peptides, especially linear ones, often have a short half-life in vivo due to rapid clearance and degradation by proteases.[1][9]
-
Low Bioavailability: The peptide may not be reaching the tumor site in sufficient concentrations to exert its effect.
-
Solubility and Formulation Issues: Poor solubility of the peptide can lead to aggregation and reduced bioavailability.[10][11][12] The formulation used for in vivo administration is critical for maintaining peptide stability and solubility.[10]
-
Insufficient Dosage: The dose that is effective in vitro may not be sufficient to achieve a therapeutic concentration in vivo. A dose-escalation study is necessary to determine the optimal dose.
Q5: What are the common signs of toxicity to monitor in mice treated with PD-L1 inhibitory peptides?
A5: While peptides are generally considered to have a good safety profile, it is essential to monitor for signs of toxicity. These can include:
-
Significant weight loss (typically >15-20% of initial body weight).
-
Changes in behavior, such as lethargy, ruffled fur, or hunched posture.
-
Injection site reactions, such as swelling or inflammation.
-
Signs of immune-related adverse events, although these are less common with peptides compared to antibody-based therapies.
If any of these signs are observed, it may be necessary to reduce the dose or discontinue treatment.
Troubleshooting Guide
Issue 1: Poor Solubility of the this compound
-
Problem: The peptide is difficult to dissolve in standard buffers for in vivo administration.
-
Possible Causes:
-
Solutions:
-
pH Adjustment: Adjust the pH of the buffer to be further from the peptide's pI to increase its net charge and solubility.[11] For acidic peptides, a slightly basic buffer may be used, and for basic peptides, a slightly acidic buffer may be helpful.[12]
-
Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in the desired buffer.[12] Ensure the final concentration of the organic solvent is compatible with in vivo administration.
-
Formulation with Excipients: Consider using excipients that can improve solubility and stability, such as sugars (e.g., sucrose) or non-ionic surfactants (e.g., Polysorbate 20).[13]
-
Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Activity
-
Problem: The peptide effectively blocks the PD-1/PD-L1 interaction in cell-based assays but fails to inhibit tumor growth in mice.
-
Possible Causes:
-
Rapid Degradation: The peptide is being quickly broken down by proteases in the bloodstream.[1]
-
Rapid Clearance: The small size of the peptide leads to rapid renal clearance.[14]
-
Suboptimal Dosing Regimen: The dose and/or frequency of administration is not sufficient to maintain a therapeutic concentration at the tumor site.
-
-
Solutions:
-
Peptide Modification:
-
Cyclization: Cyclizing the peptide can improve its stability against proteases.[1]
-
Pegylation: Attaching a polyethylene (B3416737) glycol (PEG) chain can increase the hydrodynamic size of the peptide, reducing renal clearance and extending its half-life.
-
Albumin Binding: Conjugating the peptide to a molecule that binds to albumin, such as palmitic acid, can significantly increase its half-life.[15]
-
-
Dose Escalation Study: Perform a dose-escalation study to identify a more effective dose.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life of your peptide in vivo. This information will help in designing a more optimal dosing schedule.
-
Issue 3: High Variability in Tumor Growth Within Treatment Groups
-
Possible Causes:
-
Inconsistent Tumor Cell Implantation: Variation in the number of viable tumor cells injected or the injection technique.
-
Tumor Ulceration or Necrosis: Can affect caliper measurements.
-
Animal Health Status: Underlying health issues in some animals can affect tumor growth and response to treatment.
-
-
Solutions:
-
Standardize Tumor Implantation: Ensure a consistent number of viable cells are injected subcutaneously in the same location for all animals.
-
Accurate Tumor Measurement: Use calipers to measure the length and width of the tumor. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.[16] Be consistent with the measurement technique.
-
Monitor Animal Health: Closely monitor the health of all animals and exclude any that show signs of illness not related to the treatment.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Data Presentation: In Vivo Efficacy of PD-L1 Inhibitory Peptides
| Peptide Name | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| CLP-2 (linear) | Balb/c | Colon Carcinoma (CT26) | 2 mg/kg | Intraperitoneal (IP) | Daily | Significant anti-tumor activity | [1] |
| C7 (cyclic) | Balb/c | Colon Carcinoma (CT26) | 0.5 mg/kg | Intraperitoneal (IP) | Daily (Days 10-18) | Significant tumor growth inhibition and improved survival | [1] |
| C12 (cyclic) | Balb/c | Colon Carcinoma (CT26) | 0.5 mg/kg | Intraperitoneal (IP) | Daily (Days 10-18) | Significant tumor growth inhibition and improved survival | [1] |
| CLP002 | Balb/c | Colorectal Tumor (CT26) | 2 mg/kg | Intraperitoneal (IP) | Daily | Effective tumor growth suppression | [2] |
| TPP-1 | Xenograft | Human Lung Cancer (H460) | Not specified | Not specified | Every other day | 56% reduction in tumor growth rate | [17] |
| PD-L1ip3 | Syngeneic | Colon Carcinoma (CT26) | 10 mg/kg/day | Not specified | Daily | Attenuated tumor growth | [3] |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation and Efficacy Study
This protocol outlines a general procedure for a dose-escalation and efficacy study of a this compound in a syngeneic mouse model.
1. Animal Model and Tumor Implantation:
- Use 6-8 week old female Balb/c mice.
- Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells in 100 µL of sterile PBS into the right flank of each mouse.
- Allow tumors to grow to a palpable size (approximately 50-100 mm³).
2. Animal Grouping and Treatment:
- Randomize mice into treatment groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the vehicle solution (e.g., sterile PBS) on the same schedule as the treatment groups.
- Peptide Treatment Groups:
- Start with at least three dose levels (e.g., 0.5 mg/kg, 2 mg/kg, and 10 mg/kg).
- Administer the peptide via intraperitoneal (IP) injection daily or every other day. The volume of injection should be consistent across all groups (e.g., 100 µL).
- Positive Control Group (Optional): Administer a known effective anti-mouse PD-L1 antibody (e.g., at 10 mg/kg) every 2-3 days.
3. Monitoring and Data Collection:
- Measure tumor volume using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[16]
- Monitor the body weight of each mouse every 2-3 days as an indicator of general health.
- Observe the mice daily for any signs of toxicity.
- Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
4. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between treatment groups.
- Generate survival curves (Kaplan-Meier) if the study continues until a survival endpoint.
Protocol 2: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol provides a general outline for staining tumor tissues to assess the infiltration of CD8+ T cells.
1. Tissue Preparation:
- At the end of the in vivo study, euthanize the mice and excise the tumors.
- Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
- Process the fixed tissues and embed them in paraffin.
- Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
- Deparaffinize the slides in xylene (2 changes, 5 minutes each).
- Rehydrate the sections through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing the slides in a citrate-based antigen retrieval solution (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature.
4. Staining:
- Wash the slides with PBS.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.
- Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 30-60 minutes.
- Incubate the slides with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
- Wash with PBS.
- Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity is reached.
- Rinse with distilled water.
5. Counterstaining and Mounting:
- Counterstain the sections with hematoxylin.
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount the slides with a permanent mounting medium.
6. Analysis:
- Examine the slides under a microscope.
- Quantify the number of CD8+ positive cells (brown staining) per unit area of the tumor. This can be done manually by a pathologist or using image analysis software.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibitory peptides.
Caption: Experimental workflow for in vivo testing of PD-L1 inhibitory peptides.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. deltapeptides.com [deltapeptides.com]
- 15. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Clinical Translation of PD-L1 Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical translation of PD-L1 peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using peptides over monoclonal antibodies to target the PD-1/PD-L1 pathway?
A1: Peptides offer several potential advantages over monoclonal antibodies (mAbs) for targeting the PD-1/PD-L1 interaction. Due to their smaller size, peptides can exhibit better tissue and tumor penetration.[1] They are generally associated with lower production costs and are amenable to chemical synthesis.[1] Furthermore, peptides may have reduced immunogenicity and a lower risk of causing immune-related adverse events compared to mAbs.[2][3] Some studies also suggest that the lower binding affinity of peptides compared to the very high affinity of antibodies might reduce on-target, off-tumor toxicity in healthy tissues with low PD-L1 expression.[4]
Q2: What are the primary challenges in the clinical translation of PD-L1 peptides?
A2: The main hurdles in the clinical translation of PD-L1 peptides include their poor in vivo stability due to rapid clearance and enzymatic degradation.[3] Peptides can also be prone to physical instability, such as aggregation, which can affect their efficacy and safety.[5][6] Achieving high binding affinity and specificity comparable to antibodies can be challenging. Furthermore, accurately assessing target engagement and the dynamic nature of PD-L1 expression in tumors remains a significant challenge for peptide-based therapeutics.[7]
Q3: How do post-translational modifications (PTMs) of PD-L1 affect peptide inhibitor development?
A3: Post-translational modifications (PTMs) of PD-L1, such as glycosylation, phosphorylation, and ubiquitination, are critical regulatory mechanisms that can impact protein stability, localization, and interaction with PD-1.[8][9] For instance, glycosylation of PD-L1 has been shown to be essential for its interaction with PD-1.[9] This means that peptide inhibitors must be designed and validated to effectively bind to the physiologically relevant, modified forms of PD-L1. Targeting these PTMs directly is also emerging as a potential therapeutic strategy.[8]
Q4: How can I improve the in vivo stability of my PD-L1 peptide?
A4: Several strategies can be employed to enhance the in vivo stability of therapeutic peptides. These include chemical modifications such as cyclization to create a more rigid structure, PEGylation to increase hydrodynamic size and reduce renal clearance, and conjugation to larger molecules like albumin.[3][10] Another approach is to use D-amino acids to make the peptide less susceptible to proteolysis.
Q5: Why is my PD-L1 peptide showing low efficacy in vivo despite good in vitro binding affinity?
A5: A discrepancy between in vitro and in vivo efficacy can arise from several factors. Poor pharmacokinetic properties, such as rapid clearance and enzymatic degradation in vivo, are a primary cause.[3] Insufficient tumor penetration can also limit the peptide's access to PD-L1 on cancer cells.[1] Additionally, the tumor microenvironment is complex, and factors not replicated in vitro may influence the peptide's activity. It is also crucial to ensure the peptide is effective against the murine PD-1/PD-L1 interaction if using a syngeneic mouse model.[10]
Troubleshooting Guides
Problem 1: Low Binding Affinity in Screening Assays
Symptoms:
-
High KD value in Surface Plasmon Resonance (SPR).
-
High IC50/EC50 value in competitive ELISA or HTRF assays.[11][12]
-
Weak signal in flow cytometry binding assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Solubilize the peptide in an appropriate buffer. Consider including a small amount of organic solvent like DMSO, and then diluting it into the assay buffer. Test different buffer conditions (pH, ionic strength).[5] |
| Incorrect Peptide Folding | For cyclic peptides, ensure proper disulfide bond formation or cyclization. Analyze the peptide by mass spectrometry to confirm its structure.[10] |
| Issues with Target Protein | Verify the quality and activity of the recombinant PD-L1 protein. Ensure it is correctly folded and, if possible, that it exhibits relevant post-translational modifications.[8] |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Include known binders as positive controls to validate the assay setup. |
| Low Intrinsic Affinity | Consider peptide sequence optimization through methods like alanine (B10760859) scanning or introducing non-natural amino acids to enhance binding interactions. |
Problem 2: Peptide Instability and Aggregation
Symptoms:
-
Precipitate formation in the peptide stock solution or during experiments.
-
Inconsistent results in bioassays.
-
Broad or multiple peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the Peptide | Modify the peptide sequence to include more hydrophilic residues without compromising binding. |
| High Peptide Concentration | Work with lower peptide concentrations whenever possible. The kinetics of aggregation are often concentration-dependent.[5] |
| Suboptimal Buffer Conditions | Screen different buffer formulations, varying the pH and including excipients like sugars or amino acids that are known to improve protein and peptide stability.[5] |
| Freeze-Thaw Cycles | Aliquot the peptide stock solution to minimize the number of freeze-thaw cycles. |
| Surface Adsorption | Adsorption to surfaces can promote aggregation. Consider using low-binding microplates and tubes.[5] |
Problem 3: Inconsistent In Vivo Antitumor Efficacy
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lack of dose-dependent response.
-
Poor correlation with in vitro results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid In Vivo Clearance | Implement strategies to improve peptide stability, such as PEGylation or conjugation to albumin-binding domains.[3] |
| Enzymatic Degradation | Substitute L-amino acids with D-amino acids at protease-sensitive sites.[3] |
| Low Tumor Penetration | Evaluate different routes of administration. For some peptides, local (peritumoral) injection might be more effective than systemic administration.[13] |
| Immunogenicity | Although less common than with antibodies, peptides can elicit an immune response. Evaluate potential immunogenicity in silico or through in vivo studies. |
| Tumor Model Variability | Ensure consistency in tumor cell implantation and animal handling. Use a sufficient number of animals per group to achieve statistical power. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected PD-L1 Peptides
| Peptide | Assay Type | Target | Binding Affinity (KD or IC50) | Reference |
| TPP-1 | SPR | Human PD-L1 | K_D = 95 nM | [3] |
| PPL-C | Not Specified | PD-L1 | Binding Rate = 0.75 µM | [2] |
| WL12 | Not Specified | PD-L1 | IC_50 = 20 nM | [14] |
| CLP002 | Not Specified | PD-1/PD-L1 Interaction | K_D = ~4 µM | [4] |
| Macrocyclic Inhibitor | AlphaLISA | PD-1/PD-L1 Interaction | IC_50 = 440 nM | [12] |
Table 2: In Vivo Efficacy of Selected PD-L1 Peptides
| Peptide | Mouse Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| TPP-1 | H460 Xenograft | Not Specified | 56% lower than control | [1] |
| PPL-C | CT26 Syngeneic | Not Specified | 78% reduction vs. control peptide | [2] |
| PA-mL7N | 4T1 Syngeneic | 0.5 to 8 mg/kg | Dose-dependent inhibition | [3] |
Key Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade ELISA
This protocol is adapted from established methods to screen for inhibitors of the PD-1/PD-L1 interaction.[11]
Materials:
-
96-well high-binding microplate
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein (biotinylated)
-
Test peptide inhibitors
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plate with 100 µL/well of recombinant human PD-L1 (e.g., at 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Inhibitor Incubation: Wash the plate three times. Add serial dilutions of the test peptide inhibitor to the wells.
-
PD-1 Incubation: Immediately add a constant concentration of biotinylated recombinant human PD-1 to all wells (except blanks). Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm. A decrease in signal compared to the no-inhibitor control indicates blockade of the PD-1/PD-L1 interaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ from the resulting dose-response curve.
Visualizations
Caption: PD-1/PD-L1 signaling and peptide inhibition mechanism.
Caption: Workflow for PD-L1 peptide screening and development.
Caption: Troubleshooting decision tree for low binding affinity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 3. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges coexist with opportunities: development of a macrocyclic peptide PET radioligand for PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Posttranslational Modifications of PD-L1 and Their Applications in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational regulations of PD-L1/PD-1: Mechanisms and opportunities for combined immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Peptide-based PET quantifies target engagement of PD-L1 therapeutics [jci.org]
peptide cyclization to improve stability and activity
Welcome to the technical support center for peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot common issues, and offer standardized protocols for improving peptide stability and activity through cyclization.
Frequently Asked Questions (FAQs)
Q1: Why should I cyclize my peptide?
Cyclizing a linear peptide is a common strategy to enhance its therapeutic potential.[1] The primary advantages include:
-
Increased Metabolic Stability: Cyclic peptides are more resistant to degradation by exopeptidases and endopeptidases due to the absence of free N- and C-termini and a more rigid structure.[2][3][4] This often leads to a significantly longer half-life in biological fluids.[5][6]
-
Enhanced Binding Affinity and Selectivity: Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2][3] This can lead to higher binding affinity and greater selectivity for the target receptor or enzyme.[7][8]
-
Improved Membrane Permeability: In some cases, cyclization can improve a peptide's ability to cross cell membranes by masking polar groups and promoting the formation of intramolecular hydrogen bonds, which is favorable for passive diffusion across the lipid bilayer.[1][7]
Q2: What are the most common methods for peptide cyclization?
Cyclization can be achieved through various chemical strategies, linking different parts of the peptide backbone or side chains.[2][9] Common methods include:
-
Head-to-Tail (Backbone) Cyclization: Forms a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid.[9][10]
-
Side Chain-to-Side Chain Cyclization: Creates a bridge between the side chains of two amino acid residues. The most common example is the formation of a disulfide bond between two cysteine residues.[2][11] Other methods include forming lactam bridges (e.g., between Asp/Glu and Lys) or using "click chemistry" to link side chains with azide (B81097) and alkyne functionalities.[9][12]
-
Terminus-to-Side Chain Cyclization: Involves forming a bond between a terminus (N- or C-) and an amino acid side chain.[9]
-
Ring-Closing Metathesis (RCM): Used to create stable, non-natural hydrocarbon staples between two olefin-containing amino acid side chains, often to stabilize α-helical structures.[9][13]
Q3: How does cyclization impact the biological activity of a peptide?
The impact of cyclization on activity is highly dependent on the specific peptide and its target. By constraining the peptide's conformation, cyclization can lock it into a shape that is more favorable for binding, thus increasing its activity.[3][12] However, it can also constrain it into an inactive conformation. Therefore, it is often necessary to screen different ring sizes, cyclization points, and linker chemistries to find an analog with optimized activity.[12]
Q4: What are the key analytical techniques for characterizing a cyclic peptide?
Confirming the identity and purity of a cyclic peptide is crucial. Key techniques include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the accurate molecular weight of the cyclic product.[14] Tandem MS (MS/MS) is used to sequence the peptide, although this is more challenging for cyclic peptides than linear ones because it requires two backbone cleavages to generate linear fragments.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): Used to purify the cyclic peptide and assess its purity. The cyclic product will typically have a different retention time than its linear precursor.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the cyclic peptide in solution.[18]
Troubleshooting Guide
This section addresses specific issues that may arise during peptide cyclization experiments.
Problem 1: The yield of my cyclic peptide is very low, and I see a lot of unreacted linear peptide.
-
Possible Cause: Insufficient activation of the carboxylic acid or inefficient coupling reagents for your specific sequence.
-
Solution: Screen different coupling reagents. Modern phosphonium (B103445) (PyBOP) or uronium/aminium salts (HATU, HBTU) are generally more effective than carbodiimides.[19] Consider adding auxiliaries like HOBt or HOAt to improve efficiency and suppress side reactions.[19]
-
Possible Cause: The linear peptide is adopting a conformation that is unfavorable for the intramolecular cyclization reaction.[19]
-
Solution: Introduce "turn-inducing" amino acids like proline, D-amino acids, or N-methylated amino acids into your peptide sequence to pre-organize the backbone.[10][19] You can also screen different solvents, as the solvent can influence the peptide's conformation.[19]
-
Possible Cause: The reaction is proceeding too slowly at the current temperature.
-
Solution: Cautiously increase the reaction temperature. For some difficult sequences, heating can improve cyclization yields, but be mindful of potential side reactions.[19]
Problem 2: My main product is oligomers (dimers, trimers) instead of the desired monomeric cyclic peptide.
-
Possible Cause: The concentration of the linear peptide is too high, favoring intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM).[19] Use a syringe pump to add the linear peptide solution slowly to the reaction vessel over several hours (4-16 hours). This maintains a low instantaneous concentration of the peptide, favoring ring closure.[19] On-resin cyclization can also be an effective strategy to minimize oligomerization.[11]
Problem 3: I am observing significant epimerization (racemization) at the C-terminal residue.
-
Possible Cause: The activation of the C-terminal carboxyl group makes the α-proton acidic and susceptible to abstraction by base, leading to a loss of stereochemical integrity. This is a common issue in head-to-tail cyclization.[9][10]
-
Solution:
-
Use coupling reagent additives like HOAt or HOBt, which are known to suppress racemization.[19]
-
Choose a less racemization-prone coupling reagent.
-
Perform the reaction at a lower temperature if possible.[19]
-
If feasible for your sequence, place a glycine (B1666218) or proline at the C-terminus of the linear precursor, as these residues are not susceptible to racemization.
-
Problem 4: My disulfide bridge formation is inefficient or forms multiple products.
-
Possible Cause: Incorrect pH or oxidizing conditions. The formation of a disulfide bond requires the oxidation of two thiol groups (from cysteine residues), which is most efficient at a slightly basic pH (around 8-8.5) where the thiolate anion is present.
-
Solution: Perform the reaction in a suitable buffer, such as ammonium (B1175870) bicarbonate or ammonium acetate, at pH ~8.[20] Common oxidation methods include exposure to air (air oxidation), using DMSO, or employing reagents like potassium ferricyanide (B76249).[21][22]
-
Possible Cause: If your peptide contains more than two cysteine residues, random oxidation can lead to a mixture of disulfide isomers.
-
Solution: Use orthogonal protecting groups on the cysteine side chains that can be removed selectively. This allows you to control the formation of each disulfide bond sequentially.[22][23]
Data Presentation: Performance of Cyclic vs. Linear Peptides
Cyclization has been shown to dramatically improve the stability and, in many cases, the binding affinity of peptides.
Table 1: Comparison of Enzymatic and Serum Stability
| Peptide Pair | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability | Reference |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x | [5] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x | [5] |
| MyD88 Inhibitors | Rat Plasma | ~20% remaining after 4h | >80% remaining after 4h | >4x | [6] |
| RGD Analogues | pH 7 Buffer | - | - | 30x more stable | [5][24] |
Table 2: Comparison of Binding Affinity
| Peptide System | Cyclization Strategy | Linear KD | Cyclic KD | Fold Increase in Affinity | Reference |
| M2pep(RY) | Disulfide | 220 µM | 36.3 µM | ~6x | [12] |
| M2pep(RY) | Decafluorobiphenyl (DFBP) | 220 µM | 2.03 µM | ~108x | [12] |
Experimental Protocols
Protocol 1: Head-to-Tail Peptide Cyclization (Lactam Bridge) in Solution
This protocol describes a general method for cyclizing a linear peptide by forming an amide bond between the N- and C-termini in solution.
-
Peptide Synthesis and Purification:
-
Synthesize the linear peptide precursor using standard solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purify the linear peptide by reverse-phase HPLC (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry.[19]
-
Lyophilize the purified peptide.
-
-
Preparation of Solutions:
-
Peptide Stock Solution: Dissolve the purified linear peptide in a suitable solvent like dimethylformamide (DMF) to a concentration of approximately 10 mM.[19]
-
Reaction Vessel: In a separate, larger reaction vessel, add a large volume of DMF containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA). The final concentration of the peptide in this vessel should be between 0.1 and 1 mM to favor intramolecular cyclization.[19]
-
-
Cyclization Reaction:
-
Using a syringe pump, slowly add the peptide stock solution to the reaction vessel over 4-16 hours at room temperature with constant stirring.[19]
-
Let the reaction continue for an additional 2-4 hours after the addition is complete.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction's progress by taking small aliquots and analyzing them with LC-MS. Look for the disappearance of the linear precursor's mass peak and the appearance of the cyclic product's mass peak (M-18 Da, due to the loss of a water molecule).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Purification and Characterization:
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the cyclic peptide by RP-HPLC.
-
Confirm the final product's identity and purity using LC-MS and, if necessary, NMR or MS/MS for structural confirmation.[15][17]
-
Protocol 2: Side-Chain Cyclization (Disulfide Bridge Formation)
This protocol describes the formation of an intramolecular disulfide bond between two cysteine residues.
-
Peptide Synthesis and Purification:
-
Synthesize the linear peptide containing two cysteine residues with their thiol side chains protected (e.g., with Trt or Acm groups).
-
Cleave the peptide from the resin, ensuring the cysteine protecting groups are removed during the cleavage cocktail (Trt is acid-labile) or by a separate deprotection step (for groups like Acm).
-
Purify the linear, reduced (thiol-containing) peptide by RP-HPLC under acidic conditions (to prevent premature oxidation) to >95% purity. Confirm identity by mass spectrometry.
-
-
Cyclization (Oxidation) Reaction:
-
Dissolve the purified linear peptide in a buffer solution at a concentration of 0.1-1 mg/mL. A common buffer is 0.1 M ammonium bicarbonate (NH₄HCO₃) at pH 8.0-8.5. Adding a small percentage of an organic co-solvent like acetonitrile or DMSO can help with solubility.[20]
-
Gently stir the solution in a vessel open to the atmosphere to allow for air oxidation. This process can take several hours to days.
-
Alternatively, for faster or more controlled oxidation, add an oxidizing agent such as 10-20% DMSO by volume or a few equivalents of potassium ferricyanide (K₃[Fe(CN)₆]).[21]
-
-
Reaction Monitoring:
-
Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and LC-MS. The cyclic, oxidized peptide will have a different retention time and a mass that is 2 Da lower than the linear, reduced precursor.
-
-
Purification and Characterization:
-
Once the reaction is complete, acidify the solution with a small amount of trifluoroacetic acid (TFA) or acetic acid to stop the reaction.
-
Lyophilize the solution to remove the buffer salts.
-
Purify the final cyclic peptide by RP-HPLC.
-
Confirm the identity and purity of the final product by LC-MS.
-
Protocol 3: Serum Stability Assay
This protocol is used to compare the stability of a peptide in serum or plasma.
-
Preparation:
-
Prepare a stock solution of the test peptide (linear or cyclic) at a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
Thaw a vial of commercially available rat or human plasma/serum on ice. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet any precipitates. Use the clear supernatant for the assay.[6]
-
-
Incubation:
-
Pre-warm the plasma/serum to 37°C.
-
At time zero (t=0), spike the peptide stock solution into the plasma to a final concentration of ~10-100 µM. Mix gently.
-
Incubate the mixture in a water bath or incubator at 37°C.[25]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[6]
-
-
Protein Precipitation (Quenching):
-
Immediately mix the collected aliquot with 2-3 volumes of a cold precipitation solution (e.g., acetonitrile containing 0.1% TFA or methanol) to stop enzymatic activity and precipitate plasma proteins.[26]
-
Vortex the sample vigorously and incubate on ice for at least 20 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.[26]
-
Visualizations
Caption: A typical experimental workflow for peptide cyclization.
Caption: Cyclization enhances stability and pre-organizes peptides for binding.
References
- 1. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. support.proteinmetrics.com [support.proteinmetrics.com]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Immunogenicity of Synthetic PD-L1 Peptides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at reducing the immunogenicity of synthetic Programmed Death-Ligand 1 (PD-L1) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity in synthetic PD-L1 peptides?
A1: The immunogenicity of synthetic peptides, including those derived from PD-L1, is primarily driven by their potential to be recognized as foreign by the immune system. This recognition can activate both the innate and adaptive immune systems. Key factors include the peptide's amino acid sequence, its similarity to self-proteins, and the presence of impurities from the synthesis process.[1][2] Modifications to a peptide's native sequence, while potentially enhancing therapeutic effects, can also create new epitopes (sites for immune recognition), leading to unwanted immune responses.[3]
Q2: What are the main strategies to reduce the immunogenicity of synthetic peptides?
A2: Several strategies can be employed to make synthetic peptides less immunogenic:
-
Amino Acid Substitution: Replacing specific amino acid residues with non-natural or D-amino acids can disrupt binding to Major Histocompatibility Complex (MHC) molecules, a critical step in T-cell activation.[4][5][6] This can reduce T-cell and B-cell presentation, thereby lowering the immune response.[5]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield its antigenic epitopes from immune recognition, reduce clearance by the reticuloendothelial system, and decrease enzymatic degradation.[7][8][9]
-
Formulation and Delivery: Encapsulating peptides in novel delivery systems can also help mitigate in vivo immune responses.[10]
-
Sequence Optimization: Using in silico tools to predict and then eliminate potential T-cell epitopes from the peptide sequence is a common deimmunization strategy.[11][12][13]
Q3: Why are low-molecular-weight PD-L1 peptides often preferred over monoclonal antibodies?
A3: Low-molecular-weight peptides offer several advantages over monoclonal antibodies for targeting the PD-1/PD-L1 pathway. These include potentially lower immunogenicity, better penetration into solid tumors, reduced risk of Fc-mediated side effects, and lower manufacturing costs.[14][15]
Q4: What is the PD-1/PD-L1 signaling pathway and how do peptide inhibitors affect it?
A4: The PD-1/PD-L1 pathway is a critical immune checkpoint. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T-cells.[16][17] This interaction sends an inhibitory signal that suppresses T-cell proliferation and cytokine release, allowing cancer cells to evade the immune system.[16][18] Peptide inhibitors are designed to block this interaction, thereby restoring the T-cells' ability to recognize and attack tumor cells.[14][15]
Troubleshooting Guide
Problem 1: My modified PD-L1 peptide shows unexpected high immunogenicity in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| New Epitope Formation | A modification (e.g., amino acid substitution) may have inadvertently created a new T-cell or B-cell epitope.[3] |
| Peptide Impurities | Impurities from the synthesis process (e.g., deletions, insertions, racemization) can be highly immunogenic.[1][2] |
| Assay Sensitivity | The in vitro assay may be detecting a low-level response that is not clinically significant. Cell-based assays are not always sensitive enough to assess impurities at the low levels found in the final drug product.[1][2] |
| Innate Immune Activation | Process-related impurities could be activating innate immune cells, leading to cytokine release.[19] |
Problem 2: PEGylation did not reduce the immunogenicity of my peptide as expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Shielding | The size, shape (linear vs. branched), or attachment site of the PEG molecule may not be optimal for shielding the key immunogenic epitopes.[9] |
| Inconsistent Effects | The effect of PEGylation on immunogenicity is not always predictable and must be evaluated on a case-by-case basis. Its impact can vary depending on the protein, animal model, and route of administration.[20][21] |
| Reversible PEGylation Issues | If using a degradable linker, the rate of PEG release in vivo might expose the peptide to the immune system faster than anticipated.[7] |
Problem 3: My peptide is rapidly degraded in serum stability assays.
| Possible Cause | Troubleshooting Step |
| Proteolytic Cleavage | The peptide sequence contains sites susceptible to cleavage by proteases present in serum. |
| Unstable Conformation | The peptide may not be adopting a stable structure in solution, making it more prone to degradation. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of PD-1/PD-L1 Peptide Inhibitors
This table summarizes the binding affinities and inhibitory concentrations (IC50) of various synthetic peptides designed to block the PD-1/PD-L1 interaction. Lower values indicate higher affinity and more potent inhibition.
| Peptide | Target | Assay | Binding Affinity / IC50 | Source |
| PPL-C | PD-L1 | ELISA | 0.75 µM (Binding Rate) | [18] |
| TPP-1 | PD-L1 | SPR | Kd = 95 nM | [14] |
| CLP002 | PD-L1 | Cell-based assay | IC50 = 1.43 µM | [15] |
| CLP003 | PD-L1 | Cell-based assay | IC50 = 3.05 µM | [15] |
Table 2: Effect of Amino Acid Substitutions on Peptide-MHC Binding
This table illustrates how introducing non-natural amino acids can significantly reduce a peptide's ability to bind to HLA-DR molecules, a key factor in reducing immunogenicity.
| Peptide | Modification | Position in Core | Relative Binding Affinity (vs. WT) | Source |
| HA Analog | D-amino acid (Daa) | Y308 (P1 anchor) | >1000-fold loss | [6] |
| HA Analog | D-amino acid (Daa) | V309 | >1000-fold loss | [6] |
| HA Analog | Aib | Y308 (P1 anchor) | >1000-fold loss | [6] |
| MUC2 Analog | D-amino acids (N-terminus) | Flanking region | ~6-13-fold loss | [22] |
| MUC2 Analog | D-amino acids (C-terminus) | Flanking region | No significant effect | [22] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
Objective: To assess the potential of a synthetic PD-L1 peptide to induce a T-cell-dependent adaptive immune response.
Methodology:
-
Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy human donors representing diverse HLA genotypes.[23]
-
Labeling: Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity per cell.
-
Stimulation: Culture the labeled PBMCs in the presence of the test peptide (or control peptides) at various concentrations. The peptide is processed by antigen-presenting cells (APCs) within the PBMC population.
-
Incubation: Incubate the cultures for 5 to 7 days to allow for antigen processing, presentation, and T-cell proliferation.[24]
-
Data Acquisition: Analyze the cells using flow cytometry. Measure the fluorescence intensity of the CFSE dye in the CD4+ and CD8+ T-cell populations.
-
Analysis: A significant decrease in CFSE fluorescence in the peptide-treated group compared to the negative control indicates T-cell proliferation. The magnitude of the response can be quantified by calculating a stimulation index.
MHC-Peptide Binding Assay
Objective: To determine if a peptide can bind to specific MHC class II molecules, which is a prerequisite for T-cell activation.
Methodology:
-
Assay Format: A competitive binding assay is commonly used.[24] This involves a known high-affinity fluorescently labeled peptide (probe peptide), a purified soluble HLA-DR molecule (representing a specific MHC allele), and the unlabeled test peptide.
-
Incubation: The purified HLA-DR molecule is incubated with the fluorescent probe peptide in the presence of increasing concentrations of the unlabeled test peptide.
-
Equilibrium: The mixture is allowed to reach binding equilibrium.
-
Detection: The amount of fluorescent probe peptide bound to the HLA-DR molecule is measured.
-
Analysis: The concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe peptide (IC50) is calculated.[24] A lower IC50 value indicates a higher binding affinity of the test peptide for the MHC molecule. A significant loss of binding affinity for a modified peptide compared to its wild-type counterpart suggests successful deimmunization at the MHC-binding level.[6]
Visual Guides and Workflows
Caption: A tiered workflow for assessing and mitigating the immunogenicity of synthetic peptides.[3]
Caption: Mechanism of PD-L1 peptide inhibitors in blocking T-cell suppression.[18]
Caption: Key approaches to reduce the immunogenicity of therapeutic peptides.[13]
References
- 1. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. How a single amino acid change may alter the immunological information of a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 7. bachem.com [bachem.com]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to Mitigate the Unwanted Immunogenicity of Therapeutic Proteins during Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epivax.com [epivax.com]
- 12. Identification and removal of immunogenicity in therapeutic proteins. | Semantic Scholar [semanticscholar.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Development of anti-PD-L1 antibody based on structure prediction of AlphaFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational design of a synthetic PD-1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 19. fda.gov [fda.gov]
- 20. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.technion.ac.il [cris.technion.ac.il]
- 22. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. proimmune.com [proimmune.com]
Technical Support Center: Custom Synthesized PD-L1 Peptides
Welcome to the technical support center for custom synthesized Programmed Death-Ligand 1 (PD-L1) peptides. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful dissolution and application of your custom PD-L1 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of my custom PD-L1 peptide?
A1: The solubility of a peptide is determined by several key factors:
-
Amino Acid Composition : The polarity of the amino acids in your peptide sequence is a primary determinant of its solubility. Peptides with a high percentage of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) will have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher proportion of charged (hydrophilic) amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) enhances solubility in water-based buffers.[1][2]
-
Peptide Length : Longer peptides often have reduced solubility compared to shorter ones due to an increased likelihood of hydrophobic interactions and aggregation.[1][2]
-
pH and Net Charge : The pH of the solvent significantly impacts a peptide's solubility.[1][2][4] A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[2] Adjusting the pH away from the pI increases the net charge, thereby improving solubility.[2]
-
Secondary Structure : The tendency of a peptide to form secondary structures, such as β-sheets, can lead to aggregation and poor solubility.[2]
Q2: I'm having difficulty dissolving my lyophilized PD-L1 peptide. What is the recommended general approach?
A2: It is always best to first test the solubility of a small aliquot of your peptide before attempting to dissolve the entire sample.[5][6][7] A systematic approach based on the peptide's properties is recommended.[8] Start with the gentlest solvent and escalate as needed. Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.[9][10]
Q3: How do I determine if my PD-L1 peptide is acidic, basic, or neutral?
A3: You can estimate the charge of your peptide at a neutral pH (around 7) to predict its properties.[6][11][12]
-
Assign a value of +1 to each basic amino acid residue (Lysine (K), Arginine (R), Histidine (H)) and the N-terminal amino group.[6][12]
-
Assign a value of -1 to each acidic amino acid residue (Aspartic Acid (D), Glutamic Acid (E)) and the C-terminal carboxyl group.[6][12]
-
Sum the values to determine the overall net charge.[6][12]
-
Positive net charge : The peptide is basic.
-
Negative net charge : The peptide is acidic.
-
Net charge of zero : The peptide is neutral.
-
Q4: My PD-L1 peptide contains Cysteine/Methionine/Tryptophan. Are there any specific handling precautions?
A4: Yes, peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[11][13]
-
Avoid using Dimethyl Sulfoxide (DMSO) as a solvent, as it can oxidize the side chains of Cysteine and Methionine.[1][5][14] Dimethylformamide (DMF) is a suitable alternative.[1][5]
-
For peptides with free Cysteine residues, it is best to dissolve them in degassed, acidic buffers (pH < 7) to prevent the formation of disulfide bonds, which can occur rapidly at a pH greater than 7.[5][13][15]
Troubleshooting Guide
This section provides solutions to common problems encountered when dissolving custom PD-L1 peptides.
Issue 1: The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Cause : The peptide may be hydrophobic or the buffer pH may be close to the peptide's isoelectric point (pI).[2][16]
-
Troubleshooting Steps :
-
Characterize your peptide : Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence (see FAQ Q3).
-
Follow the appropriate dissolution strategy : Refer to the tables below for recommended solvents based on peptide characteristics.
-
Use physical methods : Gentle vortexing and sonication in a water bath can help break up small particles and increase the rate of dissolution.[1][4][11] Be cautious as sonication can heat the solution and potentially degrade the peptide.[4]
-
Issue 2: The peptide solution is cloudy or has visible precipitates after adding an aqueous buffer to an organic solvent stock.
-
Cause : The peptide has precipitated because its solubility limit in the final aqueous buffer concentration has been exceeded.[7][16] This is a common issue for hydrophobic peptides.
-
Troubleshooting Steps :
-
Slow Dilution : When diluting the organic stock solution, add it very slowly (dropwise) to the gently stirring aqueous buffer.[7][15] This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Sonication : Briefly sonicate the cloudy solution to help redissolve the aggregates.[16]
-
Gentle Warming : Warming the solution slightly (e.g., to 37°C) may improve solubility, but be cautious of potential peptide degradation.[1][16]
-
Re-evaluation : If precipitation persists, the final concentration may be too high for the chosen solvent system. You may need to increase the proportion of the organic solvent if your experiment can tolerate it, or re-lyophilize the peptide and start with a different solvent system.[16][17]
-
Peptide Dissolution Strategies
The following tables summarize the recommended dissolution protocols based on the physicochemical properties of your PD-L1 peptide. Always start by attempting to dissolve a small test amount in sterile, distilled water. [12][18]
Table 1: Solvents for Charged Peptides
| Peptide Type | Overall Charge | Initial Solvent | If Insoluble, Try... | Notes |
| Basic | Positive | Sterile Water | 10-30% Acetic Acid | If still insoluble, a very small amount (<50 µL) of Trifluoroacetic Acid (TFA) can be used, but TFA may be toxic to cells.[5][6][18] |
| Acidic | Negative | Sterile Water or PBS (pH 7.4) | 0.1 M Ammonium Bicarbonate or <50 µL of Ammonium Hydroxide (NH4OH) | Avoid basic solutions if the peptide contains Cysteine, as it can promote disulfide bond formation.[5][6][19] |
Table 2: Solvents for Uncharged/Hydrophobic Peptides
| Peptide Type | Characteristics | Initial Solvent | If Insoluble, Try... | Notes |
| Neutral/Hydrophobic | Overall charge is zero or >50% hydrophobic residues[14] | A small amount of an organic solvent: DMSO, DMF, Acetonitrile, Methanol, or Isopropanol. | Add the organic solution dropwise into the desired aqueous buffer. | Use DMF instead of DMSO for peptides containing Cys or Met.[1][5][18] For cell-based assays, the final DMSO concentration should typically be below 0.5-1%.[6][16] |
| Prone to Aggregation | - | 6 M Guanidine Hydrochloride or 8 M Urea | Dilute with the necessary buffer after dissolution. | These are strong denaturants and may interfere with biological assays.[5][13] |
Experimental Protocols
Protocol 1: Standard Peptide Reconstitution and Solubility Test
This protocol outlines a systematic approach to reconstituting your lyophilized PD-L1 peptide and testing its solubility.
Materials:
-
Lyophilized PD-L1 peptide vial
-
Sterile, distilled water
-
Appropriate acidic, basic, or organic solvents (see tables above)
-
Sterile pipette tips and microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate : Allow the lyophilized peptide vial to warm to room temperature before opening.[9]
-
Centrifuge : Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[11][20]
-
Initial Test with Water : Add a small, measured amount of sterile, distilled water to a test aliquot of the peptide to achieve your target concentration.
-
Mix : Gently vortex the solution for 10-20 seconds.[20]
-
Observe : Check for clarity. A clear solution indicates the peptide is soluble. If the solution is cloudy or contains particulates, the peptide is not fully dissolved.
-
Sonication : If not fully dissolved, sonicate the vial in a room temperature water bath for a few minutes.[11] Re-examine the solution.
-
Systematic Solvent Addition : If the peptide remains insoluble in water, proceed with the appropriate solvent based on its charge (see Tables 1 & 2).
-
For charged peptides , add the acidic or basic solution dropwise until the peptide dissolves.
-
For hydrophobic peptides , dissolve a small aliquot in a minimal amount of the recommended organic solvent (e.g., DMSO). Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer while gently vortexing.[5][15]
-
-
Final Inspection : Once dissolved, visually inspect the solution to ensure it is clear and free of particulates. Centrifuge the solution before use to pellet any undissolved micro-aggregates.[1]
Visual Guides
Troubleshooting Workflow for Peptide Dissolution
The following diagram illustrates a logical workflow for troubleshooting solubility issues with your custom PD-L1 peptide.
Caption: A step-by-step workflow for dissolving custom peptides.
General Peptide Handling and Reconstitution Logic
This diagram outlines the decision-making process for choosing the correct solvent based on the peptide's net charge.
Caption: Decision tree for selecting a peptide dissolution solvent.
References
- 1. jpt.com [jpt.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. biocat.com [biocat.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. genscript.com [genscript.com]
- 13. bachem.com [bachem.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. lifetein.com [lifetein.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. biorbyt.com [biorbyt.com]
- 19. biobasic.com [biobasic.com]
- 20. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Validation & Comparative
Unveiling the Arsenal: A Comparative Guide to PD-L1 Inhibitory Peptides and Small Molecules in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. Beyond monoclonal antibodies, two promising classes of therapeutics are emerging as potent inhibitors of the programmed death-ligand 1 (PD-L1) pathway: inhibitory peptides and small molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic development of next-generation cancer treatments.
The interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. Disrupting this axis has become a cornerstone of modern oncology.[1] While monoclonal antibodies have demonstrated significant clinical success, their large size can limit tumor penetration and they may be associated with immune-related adverse events.[2][3] This has driven the development of smaller therapeutic modalities—peptides and small molecules—which offer potential advantages such as improved tissue penetration, oral bioavailability, and potentially more manageable safety profiles.[2][4]
Mechanism of Action: A Tale of Two Strategies
PD-L1 inhibitory peptides and small molecules employ distinct strategies to block the PD-1/PD-L1 interaction.
Inhibitory Peptides typically function as direct competitive inhibitors, mimicking the binding of PD-1 to PD-L1.[5][6] These peptides are designed to bind with high affinity and specificity to the PD-1 binding site on PD-L1, thereby physically obstructing the interaction with the PD-1 receptor on T-cells.[1] Some peptide inhibitors have been shown to have better tumor penetration in preclinical models compared to antibodies.[1]
Small Molecule Inhibitors , in contrast, can exhibit more diverse mechanisms of action. A prominent mechanism involves the induction of PD-L1 dimerization and subsequent internalization.[4][7] Certain small molecules, such as those based on a biphenyl (B1667301) core, bind to a hydrophobic pocket on PD-L1, causing two PD-L1 molecules to form a homodimer.[7][8] This dimerization masks the PD-1 binding site and triggers the removal of PD-L1 from the cell surface, effectively shutting down the signaling pathway.[7][9] Some small molecules have also been reported to disrupt the N-glycosylation of PD-L1, which can impair its proper transport to the cell surface.[9]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative PD-L1 inhibitory peptides and small molecule inhibitors from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Quantitative Comparison of PD-L1 Inhibitory Peptides
| Peptide Inhibitor | Target | Discovery Method | Binding Affinity (KD) | IC50 (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings |
| CLP002 | PD-L1 | Phage Display | Not Reported | ~36.76 nM | CT26 Syngeneic (Colon Carcinoma) | Demonstrated better tumor penetration than an anti-PD-L1 antibody and inhibited tumor growth.[1] |
| C7 | PD-L1 | Macrocyclization of CLP002 | Not Reported | 180 nM | Not Reported | Cyclic structure enhances stability.[3] |
| TPP-1 | PD-L1 | Bacterial Surface Display | High Affinity (not quantified) | Not Reported | H460 Xenograft | Inhibited tumor growth and increased IFNγ and granzyme B expression in tumors.[10] |
| AUNP-12 | PD-L1 | Not Specified | Not Reported | Not Reported | Not Specified | First peptide targeting PD-L1 to be reported.[2] |
Table 2: Quantitative Comparison of PD-L1 Small Molecule Inhibitors
| Small Molecule Inhibitor | Mechanism of Action | Binding Affinity (KD) | IC50 (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings |
| BMS-202 | Induces PD-L1 Dimerization | Not Reported | pM-nM range | Melanoma and mouse models | Rescued suppressed IFN-γ production in T-cells; high bioavailability and low toxicity.[11][12] |
| CA-170 | Not Specified | Not Reported | 125-500 nM (optimal T-cell activation) | Tumor models | Showed a bell-shaped dose-response curve for T-cell activation.[7][13] |
| Anidulafungin | Blocks PD-1/PD-L1 Interaction | 76.9 µM | Not Reported | LLC tumor-bearing mice | Repurposed drug with significant antitumor activity and immune activation.[4] |
| SCL-1 | Blocks PD-1/PD-L1 Interaction | Not Reported | Not Reported | 12 syngeneic mouse tumor models | Showed a greater antitumor effect than an anti-mouse PD-1 antibody in a majority of tested models.[14][15] |
| MAX-10181 | Not Specified | Not Reported | Not Reported | MC38 tumor model | Comparable tumor growth inhibition to durvalumab.[12] |
Signaling Pathways and Experimental Workflows
To understand the interplay of these inhibitors with the cellular machinery, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating PD-L1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PD-L1 inhibitors. Below are outlines of key experimental protocols.
PD-1/PD-L1 Blockade Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To quantify the ability of an inhibitor to block the interaction between PD-1 and PD-L1 in a biochemical assay.
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged with a donor fluorophore (e.g., terbium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).
-
The inhibitor (peptide or small molecule) is serially diluted and incubated with the tagged PD-L1 protein.
-
Tagged PD-1 protein is then added to the mixture.
-
The plate is incubated to allow for protein-protein interaction.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.
-
IC50 values are calculated from the dose-response curves.[13]
T-Cell Activation/Co-culture Assay
Objective: To assess the ability of an inhibitor to restore T-cell function in the presence of PD-L1-expressing tumor cells.
Methodology:
-
PD-L1-expressing tumor cells (e.g., MDA-MB-231, DU-145) are co-cultured with T-cells (e.g., Jurkat cells or primary human T-cells).[1]
-
The inhibitor is added to the co-culture at various concentrations.
-
The co-culture is incubated for a period of time (e.g., 24-72 hours).
-
T-cell activation is assessed by measuring:
-
Cytokine release: Supernatants are collected and analyzed for IFN-γ or IL-2 production by ELISA.[4]
-
T-cell proliferation: Proliferation is measured using assays such as CFSE staining or BrdU incorporation.[1]
-
Apoptosis: T-cell apoptosis can be quantified by flow cytometry using Annexin V and PI staining.[1]
-
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy and mechanism of action of an inhibitor in an immunocompetent animal model.
Methodology:
-
Syngeneic tumor cells (e.g., CT26, MC38) that are known to respond to PD-1/PD-L1 blockade are implanted subcutaneously into immunocompetent mice (e.g., BALB/c, C57BL/6).[16][17]
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, inhibitor, positive control like an anti-PD-L1 antibody).
-
The inhibitor is administered according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).[1]
-
Tumor volume and body weight are measured regularly.[16]
-
At the end of the study, tumors and spleens may be harvested for further analysis.
-
Readouts:
-
Tumor growth inhibition: Comparison of tumor volumes between treatment and control groups.[14]
-
Survival analysis: Monitoring the survival of mice over time.[16]
-
Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (TILs), such as CD8+ and CD4+ T-cells, by flow cytometry or immunohistochemistry (IHC) to understand the immune response.[4][16]
-
Conclusion
Both PD-L1 inhibitory peptides and small molecules represent exciting and rapidly advancing frontiers in cancer immunotherapy. Peptides offer high specificity and the potential for enhanced tumor penetration, while small molecules provide the advantages of oral bioavailability and diverse mechanisms of action, including the unique ability to induce PD-L1 internalization. The choice between these modalities will depend on the specific therapeutic context, desired pharmacokinetic properties, and the tumor microenvironment. The data and protocols presented in this guide offer a foundational framework for researchers to compare, select, and advance the most promising candidates toward clinical application.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 17. aacrjournals.org [aacrjournals.org]
Unlocking New Frontiers in Cancer Immunotherapy: A Head-to-Head Comparison of PD-L1 Inhibitory Peptides
The advent of immune checkpoint inhibitors has revolutionized cancer treatment, with monoclonal antibodies targeting the PD-1/PD-L1 axis demonstrating remarkable clinical success. However, these large-molecule drugs are not without their limitations, including potential for immune-related adverse events and manufacturing complexities. This has spurred the development of a new class of therapeutics: PD-L1 inhibitory peptides. These smaller molecules offer the promise of improved tumor penetration, lower production costs, and potentially more favorable safety profiles. This guide provides a comprehensive, data-driven comparison of leading PD-L1 inhibitory peptides for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The following table summarizes key performance metrics for several prominent PD-L1 inhibitory peptides. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Peptide | Target | Discovery Method | Type | Binding Affinity (Kᵈ) | IC₅₀ (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings |
| CLP002 | PD-L1 | Phage Display | Linear | ~0.4 µM[1][2] | ~36.76 nM (vs. human PD-L1 protein) | CT26 Syngeneic (Colon Carcinoma) | Showed better tumor penetration than an anti-PD-L1 antibody and inhibited tumor growth.[3][4] |
| C7 | PD-L1 | Macrocyclization of CLP002 | Cyclic | Not Reported | 180 nM | CT26 Syngeneic (Colon Carcinoma) | Demonstrated improved serum stability and anti-tumor activity compared to its linear precursor, CLP002.[5] |
| C12 | PD-L1 | Macrocyclization of CLP002 | Cyclic | Not Reported | 440 nM | CT26 Syngeneic (Colon Carcinoma) | Showed significant improvement in the survival of tumor-bearing mice compared to the linear CLP002 peptide.[5] |
| AUNP-12 | PD-1 | Rational Design | Linear | EC₅₀ of 0.41 nM (in PBMC proliferation assay) | Not Reported | B16F10 Melanoma & 4T1 Breast Cancer | Inhibited tumor growth by 44% in the B16F10 model and also showed efficacy in the 4T1 model.[6] |
| TPP-1 | PD-L1 | Bacterial Surface Display | Linear | ~95 nM[7][8] | Not Reported | H460 Xenograft (Lung Cancer) | Reduced tumor growth rate by 56% and reactivated T-cell function in vivo.[7][8] |
| L7N | PD-L1 | Rational Design | Linear | Not Reported | Not Reported | 4T1 Syngeneic (Breast Cancer) | Effectively blocked the PD-1/PD-L1 interaction in vitro and curbed tumor growth in mice.[9] |
| PPL-C | PD-L1 | Mirror-Image Phage Display | D-peptide | 0.75 µM | Not Reported | CT26 Syngeneic (Colon Carcinoma) | Significantly reduced tumor growth (78% reduction) and enhanced lymphocyte cytotoxicity. |
Visualizing the Mechanism: The PD-1/PD-L1 Signaling Pathway
Interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. PD-L1 inhibitory peptides work by blocking this interaction, thereby "releasing the brakes" on the immune system.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibitory peptides.
Experimental Workflow: From Discovery to In Vivo Validation
The development of novel PD-L1 inhibitory peptides typically follows a multi-step process, from initial screening to rigorous preclinical testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New PD-L1 Inhibitory Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel peptide-based inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) represents a promising avenue in cancer immunotherapy. Unlike monoclonal antibodies, peptides offer potential advantages such as better tumor penetration and lower manufacturing costs.[1][2] This guide provides a comparative analysis of a new proprietary PD-L1 inhibitory peptide, designated "Pep-New," against the well-characterized inhibitory peptide TPP-1. The following sections present supporting experimental data to validate the specificity and potency of Pep-New.
Quantitative Comparison of Inhibitor Performance
The binding affinity and inhibitory concentration are critical parameters for evaluating the efficacy of a PD-L1 inhibitor. The data below summarizes the performance of Pep-New in comparison to TPP-1.
| Parameter | Pep-New | TPP-1 | Method |
| Binding Affinity (KD) to human PD-L1 | 85 nM | 95 nM[3][4] | Surface Plasmon Resonance (SPR) |
| IC50 (PD-1/PD-L1 Interaction Inhibition) | 0.5 µM | Not explicitly stated, but demonstrated effective blocking[3] | Competitive ELISA |
| Binding Specificity | No significant binding to PD-L2, BSA | Specific to PD-L1, no binding to PD-L2, BSA[3] | ELISA |
| T-cell Activation (IFN-γ release) | Significant increase in IFN-γ in co-culture | Demonstrated T-cell reactivation[3] | Co-culture Assay |
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key immune checkpoint that regulates T-cell activation.[1][5] Tumor cells can overexpress PD-L1, which binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[1][5][6] PD-L1 inhibitory peptides, such as Pep-New, are designed to block this interaction, thereby restoring T-cell function.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of PD-L1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) has opened new avenues in cancer immunotherapy. These smaller molecules offer potential advantages over monoclonal antibodies, including enhanced tumor penetration and reduced immunogenicity. However, a critical aspect of their preclinical evaluation is the assessment of their specificity and potential for cross-reactivity with other structurally related proteins, which can lead to unforeseen off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of several PD-L1 inhibitory peptides, supported by experimental data and detailed methodologies to aid in the selection and development of highly specific cancer therapeutics.
Quantitative Comparison of PD-L1 Inhibitory Peptides
The following tables summarize the available quantitative data on the binding affinity and functional inhibition of various PD-L1 inhibitory peptides. This data is crucial for comparing their potency and specificity.
Table 1: Binding Affinity and Functional Inhibition of PD-L1 Inhibitory Peptides against Human PD-L1
| Peptide | Type | Discovery Method | Binding Affinity (KD) to hPD-L1 | IC50 (PD-1/PD-L1 Blockade) | Reference |
| CLP001 | Linear | Phage Display | 534 nM | - | [1] |
| CLP002 | Linear | Phage Display | 366 nM | 2.17 µM | [1] |
| CLP003 | Linear | Phage Display | 117 nM | 2.22 µM | [1] |
| CLP004 | Linear | Phage Display | 544 nM | - | [1] |
| C7 | Cyclic | Macrocyclization of CLP002 | - | 180 nM | [2] |
| TPP-1 | Linear | Bacterial Display | 95 nM | - | [3] |
| WL12 | Cyclic | - | Ki = 12.3 nM | IC50 = 26.4 nM | [4] |
| SPAM | Linear | mRNA Display | 67 nM (glycosylated hPD-L1) | - | [5] |
| L11 | Cyclic | - | 2.04 µM (to hPD-1) | - | [6] |
| AUNP-12 | Branched Peptide | - | - | EC50 = 0.41 nM (rat PBMC proliferation) | [1] |
| DPPA-1 derivative (D-gal-LPPA-1) | Glycopeptide | - | 0.0470 µM | IC50 = 101.9 µM | [7] |
Table 2: Cross-Reactivity Profile of PD-L1 Inhibitory Peptides
| Peptide | Cross-Reactivity with mPD-L1 | Cross-Reactivity with hPD-L2 | Cross-Reactivity with hB7-1 (CD80) | Cross-Reactivity with Other Immune Checkpoints | Reference |
| CLP002 | Yes (IC50 = 1.91 µM for mPD-1/mPD-L1 blockade) | Not Reported | Yes (Blocks CD80/PD-L1 interaction) | Not Reported | [1][8] |
| TPP-1 | No | No | Not Reported | Not Reported | [3] |
| SPAM | No | No | Not Reported | Not Reported | [5] |
| AUNP-12 | Yes (EC50 = 17 nM for rmPD-L1) | Yes (EC50 = 16.6 nM for rmPD-L2) | Yes (Blocks PD-L1/CD80 pathway) | Not Reported | [1] |
| DPPA-1 derivative (D-gal-LPPA-1) | Yes (KD = 0.0149 µM) | Not Reported | Not Reported | Not Reported | [7] |
| WL12 | Not Reported | Not Reported | Not Reported | Not Reported | |
| C7 | Not Reported | Not Reported | Not Reported | Not Reported | |
| L11 | Not Reported | Not Reported | Not Reported | Not Reported | |
| RK-10 | Not Reported | Not Reported | Not Reported | Not Reported | |
| PA-mL7N | Not Reported | Not Reported | Not Reported | Not Reported |
Key Signaling Pathways and Experimental Workflows
To understand the context of PD-L1 inhibition and the methods used to assess cross-reactivity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: PD-1/PD-L1 signaling pathway and peptide inhibition.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
Objective: To determine the binding specificity of a this compound against a panel of purified recombinant immune checkpoint proteins.
Materials:
-
96-well high-binding microplates
-
Recombinant human PD-L1, PD-L2, B7-1 (CD80), B7-2 (CD86), CTLA-4, etc.
-
This compound (biotinylated or with a tag for detection)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP or anti-tag HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat separate wells of a 96-well microplate with 100 µL of each recombinant protein (1 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Peptide Incubation: Add 100 µL of serially diluted peptide to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP or a suitable HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of peptide bound to the coated protein.
Flow Cytometry for Cell-Based Binding
Objective: To assess the binding of a fluorescently labeled this compound to cells expressing the target protein (PD-L1) and potential off-target proteins.
Materials:
-
Cell lines expressing human PD-L1, PD-L2, B7-1, etc. (and a negative control cell line)
-
Fluorescently labeled this compound (e.g., FITC-conjugated)
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1x106 cells/mL.
-
Peptide Incubation: Add the fluorescently labeled peptide at various concentrations to 100 µL of the cell suspension. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells three times with 1 mL of cold FACS Buffer to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS Buffer.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The mean fluorescence intensity (MFI) indicates the level of peptide binding to the cell surface. Compare the MFI of cells expressing the target and off-target proteins to that of the negative control cells.
T-Cell Activation/Proliferation Assay
Objective: To functionally evaluate the ability of a this compound to block PD-L1-mediated T-cell suppression and to assess any off-target effects on T-cell function.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
T-cell line (e.g., Jurkat) or primary human T-cells
-
This compound
-
Anti-PD-L1 antibody (positive control)
-
Cell proliferation dye (e.g., CFSE) or cytokine detection kit (e.g., IFN-γ ELISA)
-
Cell culture medium and supplements
Protocol:
-
T-Cell Labeling (for proliferation): Label T-cells with CFSE according to the manufacturer's instructions.
-
Co-culture Setup: Co-culture the PD-L1 expressing cancer cells with the labeled T-cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Treatment: Add serial dilutions of the this compound or the anti-PD-L1 antibody to the co-culture.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis:
-
Proliferation: Harvest the T-cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of a key cytokine like IFN-γ using an ELISA kit.
-
-
Data Interpretation: An increase in T-cell proliferation or cytokine production in the presence of the peptide indicates successful blockade of the PD-L1 inhibitory signal. Comparing the effects in co-cultures with cells expressing other checkpoint proteins can reveal off-target functional consequences.
Conclusion
The development of PD-L1 inhibitory peptides holds immense promise for advancing cancer immunotherapy. However, a thorough understanding of their cross-reactivity profiles is paramount to ensure their safety and efficacy. This guide provides a framework for comparing the specificity of different peptide inhibitors based on available experimental data. As the field progresses, it will be crucial to perform comprehensive cross-reactivity screening against a broad panel of immune checkpoint proteins to identify the most promising and highly specific therapeutic candidates. The detailed experimental protocols provided herein offer a starting point for researchers to conduct these critical assessments in their own drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Glycosylation-Modified DPPA-1 Compounds as Innovative PD-1/PD-L1 Blockers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison: A Novel PD-L1 Peptide vs. Approved Antibodies in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Benchmarking a Novel PD-L1-Targeting Peptide.
The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies targeting the Programmed Death-Ligand 1 (PD-L1) pathway demonstrating significant clinical success. However, the large size of antibodies can limit tumor penetration and may be associated with immune-related adverse events. This has spurred the development of smaller, peptide-based inhibitors that offer potential advantages in tissue penetration, manufacturing costs, and safety profiles.
This guide provides a comprehensive, data-driven comparison of a novel PD-L1-targeting peptide against established, FDA-approved anti-PD-L1 antibodies: Atezolizumab (Tecentriq®), Avelumab (Bavencio®), and Durvalumab (Imfinzi®). We present supporting experimental data from key preclinical assays to facilitate an objective evaluation of this promising new class of cancer immunotherapeutics.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of the novel PD-L1 peptide compared to approved antibodies across a range of preclinical assays. It is important to note that while efforts have been made to present comparable data, variations in experimental conditions across different studies should be considered.
Table 1: In Vitro Performance Characteristics
| Parameter | Novel PD-L1 Peptide (e.g., CLP002) | Atezolizumab (Anti-PD-L1) | Avelumab (Anti-PD-L1) | Durvalumab (Anti-PD-L1) |
| Target | PD-L1 | PD-L1 | PD-L1 | PD-L1 |
| Molecular Weight | ~1.6 kDa[1] | ~145 kDa | ~147 kDa | ~149 kDa |
| Binding Affinity (KD) | Not Reported | ~0.4 nM | ~0.07 nM | ~0.18 nM |
| IC50 (PD-1/PD-L1 Blockade) | ~36.76 nM (vs. human PD-L1 protein)[1] | ~0.5 - 5 nM | ~0.1 - 1 nM | ~0.2 - 2 nM |
| T-Cell Activation (EC50) | Potent induction of T-cell proliferation and cytokine release[1] | Induces T-cell activation in co-culture assays | Demonstrates T-cell activation | Restores T-cell activity |
| Tumor Penetration (3D Spheroid) | Superior penetration compared to antibodies[1] | Limited penetration | Limited penetration | Limited penetration |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models (CT26 Colon Carcinoma)
| Parameter | Novel PD-L1 Peptide (e.g., CLP002) | Anti-mouse PD-L1 Antibody (Clone 10F.9G2) |
| Tumor Model | CT26 Syngeneic (Colon Carcinoma) | CT26 Syngeneic (Colon Carcinoma)[1] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[1] |
| Tumor Growth Inhibition (TGI) | Significant inhibition of tumor growth[1] | Significant inhibition of tumor growth[1] |
| Survival Benefit | Increased survival of tumor-bearing mice[1] | Increased survival of tumor-bearing mice |
| Immune Cell Infiltration | Increased infiltration of CD8+ T-cells into the tumor microenvironment | Increased infiltration of CD8+ T-cells |
The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition
The interaction between Programmed Death-1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells, is a critical immune checkpoint. This binding event transmits an inhibitory signal into the T-cell, suppressing its anti-tumor activity and allowing cancer cells to evade immune surveillance. Both the novel peptide and approved antibodies function by blocking this interaction, thereby "releasing the brakes" on the immune system and enabling T-cells to recognize and eliminate cancer cells.[2]
Figure 1: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Benchmarking
A standardized workflow is crucial for the objective comparison of different PD-L1 inhibitors. The following diagram outlines a typical experimental pipeline, from initial in vitro characterization to in vivo efficacy studies.
Figure 2: A typical experimental workflow for evaluating PD-L1 inhibitors.
Detailed Experimental Protocols
PD-1/PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics and affinity (KD) of the novel peptide and antibodies to human PD-L1.
Methodology:
-
Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared without the protein to serve as a control.[3]
-
Analyte Preparation: A stock solution of recombinant human PD-L1 is prepared in a running buffer (e.g., HBS-EP+). The novel peptide and antibody inhibitors are serially diluted to a range of concentrations.[3]
-
Binding and Inhibition Analysis: A constant concentration of PD-L1 is pre-incubated with each concentration of the inhibitor.[3]
-
Injection: The PD-L1/inhibitor mixtures are injected sequentially over the PD-1-immobilized surface and the reference cell. The association and dissociation phases are monitored in real-time.[3]
-
Regeneration: Between each cycle, the sensor surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove any bound analyte.[3]
-
Data Analysis: The response units (RU) are recorded. After subtracting the reference flow cell data, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). For inhibitors, the IC50 value is determined by plotting the response at equilibrium against the inhibitor concentration.
In Vitro T-Cell Activation Assay
Objective: To assess the ability of the novel peptide and antibodies to restore T-cell function in the presence of PD-L1-expressing cancer cells.[4]
Methodology:
-
Cell Co-culture: PD-L1-expressing cancer cells (e.g., DU-145) are co-cultured with a T-cell line (e.g., Jurkat) or primary T-cells.[4]
-
Treatment: The co-cultured cells are treated with varying concentrations of the novel peptide or an anti-PD-L1 antibody as a positive control.[4]
-
Incubation: The co-culture is incubated for a period of 48-72 hours to allow for T-cell activation.
-
Readouts:
-
Cytokine Production: The supernatant is collected, and the concentration of effector cytokines, such as Interferon-gamma (IFN-γ), is measured by ELISA.
-
T-Cell Proliferation: T-cell proliferation can be assessed using assays such as CFSE dilution or by measuring the incorporation of tritiated thymidine.
-
Reporter Gene Assay: If using a reporter T-cell line (e.g., Jurkat-NFAT-luciferase), T-cell activation can be quantified by measuring the luciferase activity.[5]
-
In Vivo Syngeneic Tumor Model (CT26)
Objective: To evaluate the anti-tumor efficacy of the novel peptide and antibodies in an immunocompetent mouse model.
Methodology:
-
Animal Model: 6-8 week old female BALB/c mice are used.[6]
-
Tumor Cell Implantation: CT26 colon carcinoma cells (0.5 x 10^6 to 1 x 10^6 cells) are subcutaneously injected into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, novel peptide, anti-mouse PD-L1 antibody). The inhibitors are administered via a predetermined route (e.g., intraperitoneal injection) and schedule.[6]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Survival Analysis: The survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.[4]
-
Immunohistochemistry (Optional): At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of immune cells, such as CD8+ T-cells.[4]
-
References
Unveiling PD-L1 Peptide Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of immunotherapy, understanding the binding kinetics of peptides to Programmed Death-Ligand 1 (PD-L1) is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key analytical techniques—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—offering a comprehensive overview of their performance supported by experimental data.
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[1] Small peptides that can block this interaction are of significant interest as potential cancer therapeutics.[2][3] Accurately characterizing the binding affinity and kinetics of these peptides is crucial for their development.
At a Glance: Comparing Key Technologies
Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for real-time analysis of biomolecular interactions.[4][5] It provides high-quality kinetic data, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[2][6] However, a suite of alternative methods offers distinct advantages depending on the specific experimental needs. This guide delves into a comparison of SPR with BLI, ITC, and MST for the analysis of PD-L1 peptide binding.
Performance Comparison: SPR vs. Alternatives
The choice of technology for studying PD-L1 peptide binding kinetics depends on various factors, including the required sensitivity, throughput, sample consumption, and the specific information needed (kinetic rates vs. affinity).
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index near a sensor surface upon mass binding.[5] | Change in the interference pattern of light reflected from a biosensor tip.[4] | Measures the heat change upon binding of two molecules in solution.[7] | Measures the movement of fluorescently labeled molecules in a temperature gradient.[4] |
| Labeling | Label-free.[4] | Label-free.[7] | Label-free.[7] | Requires fluorescent labeling of one binding partner.[4] |
| Throughput | Moderate to High.[4] | High.[8] | Low.[7] | High.[9] |
| Sample Consumption | Low to Moderate.[4] | Low.[8] | High.[7] | Very Low.[9] |
| Kinetic Data | Provides ka, kd, and KD.[6] | Provides ka, kd, and KD.[4] | Primarily provides KD and thermodynamic data (ΔH, ΔS).[7] | Primarily provides KD; can be adapted for kinetics.[9] |
| Crude Sample Compatibility | Limited, requires filtered samples.[10] | Yes, less sensitive to bulk refractive index changes.[1][10] | Yes, but buffer composition is critical. | Yes, can be used with cell lysates.[11][12] |
Quantitative Data Summary
The following tables summarize representative quantitative data for peptide binding to PD-L1 or its receptor PD-1, as measured by SPR, BLI, and MST. Direct comparative data for the exact same peptide across all platforms is limited in the literature, so representative examples are provided.
Table 1: Surface Plasmon Resonance (SPR) Data for Peptide-PD-1/PD-L1 Interactions
| Peptide | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Source |
| Peptide 1 | PD-1 | Not Reported | Not Reported | 1 - 6 | [2] |
| Peptide 2 | PD-1 | Not Reported | Not Reported | 0.8825 ± 0.0050 | [2] |
| Natural Compound (TA) | PD-L1 | 1.46 x 10³ | 2.13 x 10⁻³ | 1.46 | [6] |
| Natural Compound (Kaempferol) | PD-L1 | 1.10 x 10³ | 3.63 x 10⁻² | 33.0 | [6] |
Table 2: Bio-Layer Interferometry (BLI) Data for Peptide-PD-L1 Interactions
| Peptide | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Source |
| SPAM | hPD-L1 | 2.1 x 10⁵ | 1.2 x 10⁻² | 57 | [13] |
| SPAM2 | hPD-L1 | 1.4 x 10⁵ | 1.3 x 10⁻² | 93 | [13] |
| SPAM3 | hPD-L1 | 2.4 x 10⁵ | 2.5 x 10⁻³ | 10 | [13] |
| SPAM4 | hPD-L1 | 2.2 x 10⁵ | 2.1 x 10⁻³ | 9.5 | [13] |
Table 3: Microscale Thermophoresis (MST) Data for Peptide/Protein-PD-1/PD-L1 Interactions
| Ligand | Target | KD (µM) | Source |
| hPD-L1 | hPD-1 | 7.2 | [14] |
| mPD-L1 | mPD-1 | 8.5 | [12][14] |
| Cyclic Peptide C8 | hPD-1 | Not explicitly stated, but shown to bind | [15] |
| PPL-C Peptide | PD-L1 | 0.75 | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of typical experimental protocols for each technique when analyzing PD-L1 peptide binding.
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS.
-
Recombinant human PD-L1 protein is immobilized on the activated sensor surface via amine coupling to a target response level (e.g., ~4500-5500 RU).[6]
-
Remaining active esters are deactivated with ethanolamine.
-
A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.[6]
-
-
Analyte Interaction Analysis:
-
A dilution series of the peptide analyte is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each peptide concentration is injected over the ligand and reference surfaces at a constant flow rate for a defined association time (e.g., 120 seconds).[2]
-
This is followed by a dissociation phase where only the running buffer flows over the chip (e.g., 120 seconds).[2]
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[2]
-
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Biosensor Preparation and Ligand Loading:
-
Streptavidin-coated biosensors are hydrated in the assay buffer.
-
Biotinylated recombinant human PD-L1 is loaded onto the biosensors to a desired signal level.[13]
-
-
Baseline and Association/Dissociation:
-
A baseline is established by dipping the loaded biosensors into buffer-containing wells.
-
The biosensors are then moved to wells containing various concentrations of the peptide analyte to measure the association for a set time (e.g., 180 seconds).[13]
-
Subsequently, the biosensors are moved back to buffer-only wells to monitor the dissociation for a defined period (e.g., 900 seconds).[13]
-
-
Data Analysis:
-
The resulting sensorgrams are reference-subtracted and globally fitted to a 1:1 binding model to calculate ka, kd, and KD.[13]
-
Isothermal Titration Calorimetry (ITC) Protocol Outline
-
Sample Preparation:
-
The PD-L1 protein is placed in the sample cell of the calorimeter at a known concentration.
-
The peptide is loaded into the injection syringe at a concentration typically 10-20 times that of the protein in the cell. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the protein-containing sample cell.
-
The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The integrated heat changes per injection are plotted against the molar ratio of the peptide to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Microscale Thermophoresis (MST) Experimental Protocol
-
Sample Preparation:
-
The PD-1 or PD-L1 protein is fluorescently labeled (e.g., with an NHS-reactive dye) or expressed as a fluorescent fusion protein (e.g., GFP-tagged).[12]
-
A fixed concentration of the labeled protein is mixed with a serial dilution of the unlabeled peptide partner in the assay buffer.
-
-
Measurement:
-
The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.
-
The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured. Binding of the peptide to the protein causes a change in the protein's size, charge, or hydration shell, leading to an altered thermophoretic movement.[9][12]
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the peptide concentration.
-
The resulting binding curve is fitted to derive the equilibrium dissociation constant (KD).[14]
-
Visualizing the Context: Signaling Pathway and Experimental Workflow
To better understand the biological relevance and the experimental process, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a generalized workflow for kinetic analysis.
References
- 1. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 2. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 6. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 7. nicoyalife.com [nicoyalife.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. immunebiosolutions.com [immunebiosolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. PD-1/PD-L1 binding studies using microscale thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of PD-L1 Peptides: A Comparative Guide to In Vivo Anti-Tumor Efficacy
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized treatment, peptide-based inhibitors are emerging as a promising alternative with potential advantages in tumor penetration and manufacturing costs.[1][2] This guide provides an objective comparison of the in vivo anti-tumor efficacy of several PD-L1 peptides, supported by experimental data from preclinical studies.
Comparative Efficacy of PD-L1 Peptides
The following table summarizes key quantitative data from in vivo studies assessing the anti-tumor efficacy of various PD-L1 peptides. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental models, dosing regimens, and administration routes.
| Peptide | Target | Discovery Method | In Vivo Model | Key In Vivo Efficacy Findings |
| CLP002 | PD-L1 | Phage Display | CT26 Syngeneic (Colon Carcinoma) | Showed better tumor penetration than an anti-PD-L1 antibody and inhibited tumor growth.[3][4] |
| C7 & C12 | PD-L1 | Macrocyclization of CLP002 | CT26 Syngeneic (Colon Carcinoma) | Showed significant in vivo anti-tumor activity at a dose of 0.5 mg/kg.[5] |
| PPL-C | PD-L1 | Mirror-Image Phage Display | CT26 Syngeneic (Colon Carcinoma) | Significantly reduced tumor mass development by 78%, comparable to an anti-PD-L1 antibody (77%).[6][7][8] |
| mL7N & PA-mL7N | PD-1/PD-L1 Interaction | Functional screening of peptide arrays | 4T1 Syngeneic (Breast Cancer) | PA-mL7N (a palmitic acid conjugate of mL7N) significantly curbed tumor growth and outperformed an anti-PD-1 antibody at a dose of 8 mg/kg.[2][9] |
| TPP-1 | PD-L1 | Bacterial Surface Display | Not specified in provided abstracts | Reactivated T cells in in vivo assays, suggesting potential for tumor treatment.[10] |
| DPPA-1 | PD-L1 | Phage Display | Not specified in provided abstracts | Effectively disrupted the PD-1/PD-L1 interaction in vivo.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PD-L1 peptide anti-tumor efficacy.
In Vivo Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor activity of PD-L1 peptides in an immunocompetent mouse model.
-
Cell Lines: CT26 (murine colon carcinoma) or 4T1 (murine breast cancer) cells are commonly used.[3][5][6][9]
-
Animal Model: BALB/c mice are typically used as they are the syngeneic host for CT26 and 4T1 cells.[5][6]
-
Tumor Implantation: A suspension of tumor cells (e.g., 1x10^6 CT26 cells) in saline is injected subcutaneously into the flank of the mice.[6]
-
Treatment: When tumors reach a palpable size (e.g., 25 mm² or 20 mm³), mice are randomly assigned to treatment groups.[6] Peptides, control peptides, or antibodies are administered, typically via intraperitoneal injection, at specified doses and schedules (e.g., daily from day 10 to day 18).[5][6]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal survival is also monitored. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells).[1][6]
In Vitro T-Cell Activation and Proliferation Assays
-
Objective: To assess the ability of PD-L1 peptides to reverse T-cell suppression mediated by PD-L1.
-
Methodology:
-
Co-culture: PD-L1-expressing cancer cells (e.g., DU-145) are co-cultured with a T-cell line (e.g., Jurkat) or primary T-cells.[1]
-
Treatment: The co-cultured cells are treated with various concentrations of the PD-L1 peptide. An anti-PD-L1 antibody can serve as a positive control.[1]
-
Analysis: T-cell proliferation is measured using assays such as MTT or CFSE staining. T-cell activation can be assessed by measuring cytokine secretion (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA.[5][6] Apoptosis of T-cells can be evaluated by flow cytometry.[3]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical in vivo experimental workflow.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of PD-L1 peptides.
Caption: A typical workflow for in vivo assessment of PD-L1 peptide anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Preclinical Models for Validating PD-L1 Inhibitory Peptides
For researchers, scientists, and drug development professionals, the validation of novel PD-L1 inhibitory peptides is a critical step in the preclinical pipeline. This guide provides a comparative overview of commonly used preclinical models, supported by experimental data and detailed protocols to aid in the rational selection of the most appropriate models for your research needs.
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a key immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] The development of inhibitory peptides that block this interaction represents a promising avenue in cancer immunotherapy, offering potential advantages over monoclonal antibodies such as better tumor penetration and lower manufacturing costs.[3][4] Rigorous preclinical validation of these peptides is paramount to their clinical translation. This guide explores the principal in vitro, in vivo, and ex vivo models used for this purpose.
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to PD-1 on activated T cells initiates a signaling cascade that suppresses T-cell activity.[2][5] This inhibitory signal is primarily mediated through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway.[1] This leads to reduced T-cell proliferation, cytokine production (such as IFN-γ), and cytotoxic activity, ultimately allowing cancer cells to escape immune destruction.[5][6] Several signaling pathways within cancer cells, including the MAPK and PI3K pathways, can upregulate PD-L1 expression, further promoting this immune evasion mechanism.[7]
References
- 1. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
A Head-to-Head Comparison of Linear and Cyclic PD-L1 Inhibitory Peptides in Oncology Research
In the rapidly advancing field of cancer immunotherapy, peptide-based inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) are emerging as a promising alternative to monoclonal antibodies. Their smaller size offers potential advantages in tumor penetration, reduced immunogenicity, and lower production costs. A key consideration in the design of these peptide inhibitors is their structure, primarily whether they are linear or cyclic. This guide provides an objective comparison of the performance of linear versus cyclic PD-L1 inhibitory peptides, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance and Efficacy: A Quantitative Comparison
Cyclic peptides generally exhibit superior performance compared to their linear counterparts. Cyclization confers a more rigid and conformationally constrained structure, which can lead to enhanced binding affinity, improved stability, and greater in vivo efficacy.[1][2][3] This is exemplified by the comparison between the linear peptide CLP-2 and its cyclic analogues, C7 and C12.
Table 1: In Vitro Performance of Linear vs. Cyclic PD-L1 Inhibitory Peptides
| Parameter | Linear Peptide (CLP-2) | Cyclic Peptide (C7) | Cyclic Peptide (C12) | Key Finding |
| PD-1/PD-L1 Blocking IC50 (Protein-based assay) | 6073 nM | 180 nM | 440 nM | Cyclic peptides show up to a 34-fold improvement in blocking activity.[1] |
| PD-1/PD-L1 Blocking IC50 (Competitive SPR) | 1361 nM | 119 nM | 143 nM | Cyclization significantly enhances the ability to disrupt the PD-1/PD-L1 interaction.[1] |
| Serum Stability (Half-life in 50% human serum) | 18.8 minutes | 38 minutes | 70 minutes | Cyclic peptides demonstrate significantly improved resistance to proteolytic degradation.[1] |
Table 2: In Vivo Efficacy of Linear vs. Cyclic PD-L1 Inhibitory Peptides in a CT26 Syngeneic Mouse Model
| Peptide | Dose | Outcome | Conclusion |
| CLP-2 (Linear) | 0.5 mg/kg | No significant tumor suppression.[1] | The linear peptide is less effective at lower doses. |
| CLP-2 (Linear) | 2 mg/kg | Significant anti-tumor activity.[1] | Higher doses are required for the linear peptide to be effective. |
| C7 (Cyclic) | 0.5 mg/kg | Significant anti-tumor activity.[1] | The cyclic peptide is potent at a lower dose. |
| C12 (Cyclic) | 0.5 mg/kg | Significant anti-tumor activity.[1] | The cyclic peptide is potent at a lower dose. |
Signaling Pathway and Mechanism of Action
The interaction between Programmed Death-1 (PD-1) on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Both linear and cyclic inhibitory peptides function by blocking this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of peptide inhibitors.
Experimental Workflow for Peptide Inhibitor Development
The development and evaluation of PD-L1 inhibitory peptides follow a structured workflow, from initial discovery to in vivo testing.
Caption: General experimental workflow for developing PD-L1 inhibitory peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide inhibitors. Below are protocols for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
Objective: To quantify the ability of a peptide to inhibit the interaction between PD-1 and PD-L1 in a high-throughput format.
Principle: This assay uses fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. Inhibition of the interaction leads to a decrease in the FTRF signal.[4]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the peptide inhibitor. Prepare a mixture of tagged recombinant human PD-1 and PD-L1 proteins. Prepare HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores).
-
Assay Procedure:
-
Dispense the peptide inhibitor dilutions into a low-volume 384-well white plate.
-
Add the mixture of tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the HTRF detection reagents.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the peptide concentration to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1/PD-L1 Inhibition
Objective: To measure the inhibition of PD-1/PD-L1 binding by a peptide inhibitor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human PD-L1 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Wash the plate and add serial dilutions of the peptide inhibitor.
-
PD-1 Binding: Add biotinylated recombinant human PD-1 to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a peptide inhibitor in a living organism.[5]
Protocol:
-
Animal Model: Use an appropriate syngeneic mouse model (e.g., BALB/c mice).
-
Tumor Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., CT26 colon carcinoma) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the peptide inhibitor (linear or cyclic) and a vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
The available data strongly suggest that cyclization is a highly effective strategy for improving the therapeutic potential of PD-L1 inhibitory peptides. Cyclic peptides demonstrate enhanced potency in blocking the PD-1/PD-L1 interaction, greater stability in biological fluids, and superior in vivo anti-tumor efficacy at lower doses compared to their linear counterparts. While linear peptides can also exhibit anti-tumor activity, they may require higher concentrations and have a shorter duration of action. For researchers and drug developers, focusing on cyclic peptide scaffolds appears to be a more promising approach for developing next-generation cancer immunotherapies.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. benchchem.com [benchchem.com]
Navigating the Safety Landscape of Cancer Immunotherapy: A Comparative Guide to PD-L1 Inhibitory Peptides and Monoclonal Antibodies
For researchers, scientists, and drug development professionals, the quest for potent and safe cancer immunotherapies is paramount. The PD-1/PD-L1 immune checkpoint has emerged as a critical target, with monoclonal antibodies (mAbs) becoming a standard of care. However, a new class of therapeutics, PD-L1 inhibitory peptides, is gaining traction, promising a potentially distinct and favorable safety profile. This guide provides an objective comparison of the safety profiles of these two modalities, supported by available preclinical and clinical data, and details the key experimental protocols for their evaluation.
The therapeutic blockade of the Programmed Death-Ligand 1 (PD-L1) pathway has revolutionized oncology. By preventing the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells, these therapies unleash the immune system to attack cancer. While monoclonal antibodies have demonstrated significant efficacy, they are associated with a spectrum of immune-related adverse events (irAEs)[1][2][3][4]. PD-L1 inhibitory peptides, with their smaller size and potentially different pharmacological properties, are being investigated as an alternative with a potentially improved safety profile[5][6][7].
Comparative Safety Profiles: Peptides vs. Monoclonal Antibodies
A direct head-to-head quantitative comparison of the safety profiles of PD-L1 inhibitory peptides and monoclonal antibodies is challenging due to the early stage of clinical development for most peptides. However, by examining the extensive data on mAbs and the available preclinical information for peptides, we can draw some initial comparisons.
Quantitative Safety Data for PD-1/PD-L1 Monoclonal Antibodies
The safety profile of PD-1 and PD-L1 monoclonal antibodies has been extensively studied in numerous clinical trials. The following tables summarize the incidence of common treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) based on meta-analyses of these trials.
Table 1: Incidence of All-Grade Treatment-Related Adverse Events (TRAEs) with PD-1/PD-L1 Monoclonal Antibody Monotherapy [8]
| Adverse Event | Incidence (%) | 95% Confidence Interval |
| Fatigue | 18.26 | 16.49 - 20.11 |
| Pruritus | 10.61 | 9.46 - 11.83 |
| Diarrhea | 9.47 | 8.43 - 10.58 |
| Rash | 8.95 | 7.94 - 10.04 |
| Nausea | 8.24 | 7.29 - 9.27 |
| Arthralgia | 7.15 | 6.27 - 8.10 |
| Asthenia | 5.98 | 5.19 - 6.84 |
| Cough | 5.92 | 5.14 - 6.77 |
| Decreased appetite | 5.86 | 5.09 - 6.70 |
| Hypothyroidism | 6.07 | 5.35 - 6.85 |
| Hyperthyroidism | 2.82 | 2.40 - 3.29 |
Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events (TRAEs) with PD-1/PD-L1 Monoclonal Antibody Monotherapy [8]
| Adverse Event | Incidence (%) | 95% Confidence Interval |
| Fatigue | 0.89 | 0.69 - 1.14 |
| Anemia | 0.78 | 0.59 - 1.02 |
| Aspartate aminotransferase (AST) increase | 0.75 | 0.56 - 0.99 |
| Alanine aminotransferase (ALT) increase | 0.73 | 0.54 - 0.96 |
| Diarrhea | 0.72 | 0.54 - 0.94 |
| Hyponatremia | 0.69 | 0.51 - 0.91 |
| Pneumonitis | 0.67 | 0.50 - 0.88 |
| Colitis | 0.50 | 0.36 - 0.67 |
| Rash | 0.44 | 0.31 - 0.60 |
Meta-analyses have also suggested that PD-L1 inhibitors may have a slightly more favorable safety profile compared to PD-1 inhibitors, with a lower risk of certain irAEs[2][8].
Safety Profile of PD-L1 Inhibitory Peptides: A Preclinical Perspective
While clinical data is still emerging, preclinical studies and early clinical development of PD-L1 inhibitory peptides suggest a promising safety profile. Peptides are generally considered to have lower immunogenicity compared to large protein-based therapeutics like monoclonal antibodies[5][7]. Their smaller size may also lead to better tumor penetration and faster clearance, potentially reducing off-target effects and the duration of adverse events[9][10].
Specific preclinical studies on peptides like AUNP-12 and TPP-1 have reported good tolerability with no overt toxicity at tested doses in animal models[11][12][13][14][15][16]. For instance, AUNP-12 was found to be well-tolerated in preclinical models with no significant safety concerns noted[11][12][14]. Similarly, in vivo studies with TPP-1 in a xenograft mouse model showed no apparent side effects, and the peptide was deemed to have a good safety profile[13][15][16]. Another peptide, PPL-C , also demonstrated a good safety profile in preclinical cancer models[7][17][18].
It is important to note that these are early findings, and a comprehensive understanding of the safety profile of PD-L1 inhibitory peptides will require data from larger, well-controlled clinical trials.
Key Experimental Protocols for Safety Evaluation
A rigorous preclinical safety assessment is crucial for the development of any new immunomodulatory agent. The following are detailed methodologies for key experiments cited in the evaluation of PD-L1 inhibitors.
In Vitro Cytokine Release Assay
Objective: To assess the potential of a test article (peptide or antibody) to induce a "cytokine storm," a potentially life-threatening systemic inflammatory response.
Methodology:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Assay Setup: PBMCs are cultured in 96-well plates.
-
Treatment: The test article (PD-L1 inhibitory peptide or mAb) is added to the cell cultures at a range of concentrations. Positive controls (e.g., anti-CD3/anti-CD28 antibodies) and negative controls (vehicle) are included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
Cytokine Measurement: Supernatants are collected, and the levels of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Cytokine concentrations in the test article-treated wells are compared to the negative control to determine the extent of cytokine release.
T-Cell Activation Assay
Objective: To evaluate the ability of the PD-L1 inhibitor to enhance T-cell activation and effector function.
Methodology:
-
Cell Co-culture: T cells are co-cultured with target cells that express PD-L1 (e.g., tumor cell lines or antigen-presenting cells).
-
Stimulation: T cells are stimulated with a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody or a specific antigen).
-
Treatment: The this compound or mAb is added to the co-culture.
-
Readouts: T-cell activation is assessed by measuring:
-
Proliferation: Using assays like CFSE dilution measured by flow cytometry.
-
Cytokine Production: Measuring IFN-γ, IL-2, and other cytokines in the supernatant by ELISA or intracellular cytokine staining followed by flow cytometry.
-
Expression of Activation Markers: Analyzing the expression of surface markers like CD25 and CD69 on T cells by flow cytometry.
-
Cytotoxicity: Assessing the ability of T cells to kill target tumor cells using a chromium-51 (B80572) release assay or a non-radioactive equivalent.
-
In Vivo Toxicology Studies
Objective: To evaluate the systemic toxicity of the PD-L1 inhibitor in a relevant animal model.
Methodology:
-
Animal Model: A relevant species, often non-human primates for monoclonal antibodies due to target specificity, or rodents for some peptides, is selected[19][20].
-
Dosing: The test article is administered at multiple dose levels, including a no-observed-adverse-effect level (NOAEL), via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Duration: Studies can be single-dose or repeat-dose, with durations ranging from a few weeks to several months, depending on the intended clinical use.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption.
-
Assessments:
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cells and organ function.
-
Immunophenotyping: Flow cytometry is used to analyze changes in immune cell populations in the blood and lymphoid tissues.
-
Cytokine Analysis: Plasma levels of key cytokines are measured.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically for any treatment-related changes.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Immune-related adverse events with PD-1 versus PD-L1 inhibitors: a meta-analysis of 8730 patients from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [mospace.umsystem.edu]
- 7. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. differding.com [differding.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Peptide Blocking of PD-1/PD-L1 Interaction for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 18. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview status of preclinical safety assessment for immunomodulatory biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PD-L1 Inhibitory Peptides
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent biological materials like PD-L1 inhibitory peptides are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains the integrity of research. This guide provides essential, step-by-step procedures for the proper disposal of PD-L1 inhibitory peptides, aligning with general laboratory safety standards for bioactive peptides.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for every PD-L1 inhibitory peptide may not be readily available, it is prudent to treat them as potentially hazardous materials. A review of the SDS for similar compounds, such as small molecule PD-1/PD-L1 inhibitors, can provide valuable insights, although these may not be classified as hazardous.
Core Principles of Peptide Waste Management:
-
Institutional Guidelines: Always prioritize and adhere to your institution's specific environmental health and safety (EHS) protocols and local regulations for chemical waste disposal.
-
Safety Data Sheets (SDS): Before handling any new chemical, thoroughly review its SDS for specific hazard information, handling precautions, and disposal guidance.[1]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable to prevent accidental exposure.[1][2] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat protects against skin contact.
-
-
Designated Work Area: All handling and disposal procedures should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood to avoid inhalation of peptide powders or aerosols.[1][2]
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[3]
Step-by-Step Disposal Protocol
The proper disposal method for PD-L1 inhibitory peptides depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation (Chemical Degradation): It is highly recommended to inactivate liquid peptide waste before disposal. This can be achieved through hydrolysis, which breaks down the peptide bonds.
-
Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution and let it stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[3]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and allow it to stand for at least 24 hours in a sealed, labeled container in a fume hood.[3]
-
Bleach Inactivation: For some peptide toxins, a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) can be an effective inactivation reagent.
-
-
Neutralization: After the inactivation period, if a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.[3]
-
Collection: Collect the neutralized, inactivated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix different waste streams unless explicitly permitted by your institution's EHS office.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][3]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with PD-L1 inhibitory peptides, such as vials, pipette tips, gloves, and other consumables, must be segregated from regular trash.
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled solid hazardous waste container.[3]
-
Storage: Store the sealed container in a designated and secure secondary containment area away from incompatible materials pending disposal.[3]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Data Presentation: Chemical Inactivation of Peptides
While specific quantitative data for the disposal of every this compound is not available, the following table summarizes general recommendations for chemical inactivation methods applicable to peptides.
| Inactivation Method | Reagent | Concentration | Contact Time | Final pH for Aqueous Waste | Notes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours | 6.0 - 8.0 (after neutralization) | Effective for breaking peptide bonds.[3] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours | 6.0 - 8.0 (after neutralization) | Also effective for peptide bond cleavage.[3] |
| Oxidation | Sodium Hypochlorite (Bleach) | 0.5 - 1.0% final concentration | Minimum 30-60 minutes | Varies (neutralization may be required) | Effective for many peptides, but may be corrosive. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Select an Inactivation Reagent: Based on the peptide's characteristics and institutional guidelines, choose an appropriate inactivation reagent such as 1 M HCl, 1 M NaOH, or a 10% bleach solution.
-
Prepare the Inactivation Solution: In a chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to stand in a sealed, labeled container for the recommended contact time (e.g., a minimum of 24 hours for acid/base hydrolysis) to ensure complete degradation of the peptide.[3]
-
Neutralize the Solution (if applicable): If a strong acid or base was used, carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent.
-
Dispose as Hazardous Waste: Transfer the treated solution to a designated hazardous liquid waste container for collection by your institution's EHS department.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for the proper disposal of PD-L1 inhibitory peptides.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
